molecular formula C10H10O4 B096903 1,4-Benzodioxan-6-ylacetic acid CAS No. 17253-11-1

1,4-Benzodioxan-6-ylacetic acid

Cat. No.: B096903
CAS No.: 17253-11-1
M. Wt: 194.18 g/mol
InChI Key: BVRNERFWPQRVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Benzodioxan-6-ylacetic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery, built upon the privileged 1,4-benzodioxane scaffold . This versatile scaffold is widely recognized for its use in designing molecules with diverse biological activities and is found in several marketed drugs and investigational compounds . The compound serves as a key synthetic intermediate in pharmaceutical research, particularly in the development of potential anti-inflammatory and analgesic agents . Scientific studies have explored derivatives containing the 1,4-benzodioxane nucleus, with several demonstrating notable in vivo anti-inflammatory activity in model systems, such as rat paw oedema induced by carrageenan . Some of these derivatives have shown activity comparable to or greater than established anti-inflammatory drugs like ibuprofen, highlighting the therapeutic potential of this chemical class . The 1,4-benzodioxane core is known to interact with various biological targets, including neuronal nicotinic, α-adrenergic, and serotoninergic receptor subtypes, which can be leveraged in the design of novel pharmacologically active compounds . Beyond inflammation and pain pathways, research into 1,4-benzodioxane derivatives spans other areas, including the development of antitumor and antibacterial agents, showcasing the scaffold's broad utility in addressing multiple biological targets . As such, this compound presents a valuable building block for researchers engaged in synthesizing and evaluating new chemical entities for a wide range of potential therapeutic applications.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-10(12)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRNERFWPQRVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169343
Record name 1,4-Benzodioxan-6-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17253-11-1
Record name 2,3-Dihydro-1,4-benzodioxin-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17253-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzodioxan-6-ylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017253111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzodioxan-6-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-benzodioxan-6-ylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,4-Benzodioxan-6-ylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological activities of 1,4-Benzodioxan-6-ylacetic acid. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Chemical Properties

This compound, a derivative of the 1,4-benzodioxan scaffold, is a compound of interest in medicinal chemistry. Its structural features make it a valuable building block in the synthesis of various biologically active molecules. The following table summarizes its key chemical and physical properties.

PropertyValueReference(s)
IUPAC Name 2-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetic acidN/A
Synonyms 2,3-Dihydro-1,4-benzodioxin-6-ylacetic acid[3][4]
CAS Number 17253-11-1[3][4]
Molecular Formula C₁₀H₁₀O₄[3][4]
Molecular Weight 194.18 g/mol [3]
Appearance SolidN/A
Melting Point 73-78 °CN/A
Storage Temperature Room Temperature[3]
SMILES O=C(O)CC1=CC=C(OCCO2)C2=C1[3]
Topological Polar Surface Area (TPSA) 55.8 ŲN/A
LogP 1.08N/A
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 2[3]

Synthesis of this compound

The synthesis of this compound can be achieved through the Willgerodt-Kindler reaction, starting from 6-acetyl-1,4-benzodioxane. This reaction facilitates the conversion of an aryl alkyl ketone to the corresponding thiomorpholide, which is then hydrolyzed to yield the carboxylic acid.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

This protocol is a general procedure for the Willgerodt-Kindler reaction and subsequent hydrolysis to yield an arylacetic acid.[5]

Materials:

  • 6-acetyl-1,4-benzodioxane (starting material)

  • Sulfur

  • Morpholine

  • Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium chloride (Phase-transfer catalyst)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction vessel suitable for heating under reflux

  • Magnetic stirrer and heat source

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Thioamide Formation (Willgerodt-Kindler Reaction):

    • In a suitable reaction vessel, combine 6-acetyl-1,4-benzodioxane, sulfur, and morpholine. The molar ratio of ketone:sulfur:morpholine is typically 1:2:3.[5]

    • The reaction mixture can be heated under reflux. Alternatively, for a solvent-free approach, the mixture can be irradiated in a domestic microwave (e.g., 900 W) for a few minutes.[5]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis of the Thioamide:

    • Upon completion of the first step, cool the reaction mixture.

    • Add an aqueous solution of sodium hydroxide (NaOH) and benzyltriethylammonium chloride to the reaction mixture.[5]

    • Heat the mixture under reflux to facilitate the hydrolysis of the intermediate thiomorpholide.

    • After the hydrolysis is complete (monitored by TLC), cool the mixture to room temperature.

    • Filter the cooled mixture.

    • Acidify the filtrate with hydrochloric acid (HCl) to a pH of approximately 2 to precipitate the crude this compound.[5]

  • Purification:

    • Dissolve the crude product in a 10% aqueous solution of sodium bicarbonate (NaHCO₃).

    • Wash the aqueous solution with ethyl acetate (3 x 30 mL) to remove any unreacted ketone and other non-acidic impurities.[5]

    • Acidify the aqueous layer with dilute HCl to re-precipitate the pure this compound.[5]

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

G cluster_synthesis Synthesis of this compound start 6-acetyl-1,4-benzodioxane step1 Willgerodt-Kindler Reaction (Heating or Microwave) start->step1 reagents1 Sulfur + Morpholine reagents1->step1 intermediate Intermediate Thiomorpholide step1->intermediate step2 Hydrolysis intermediate->step2 reagents2 NaOH + H₂O (Phase-transfer catalyst) reagents2->step2 product This compound step2->product

A flowchart illustrating the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated notable anti-inflammatory properties. Research indicates that its potency is comparable to that of the well-known non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, as evaluated in the carrageenan-induced rat paw edema assay.[1]

The primary mechanism of action for many NSAIDs, and likely for this compound, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes using a liquid chromatography-tandem mass spectrometry (LC-MS-MS) based method for the quantification of prostaglandin E₂ (PGE₂).[6]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • 100 mM Tris-HCl buffer (pH 8.0)

  • 100 µM Hematin (co-factor)

  • 40 mM L-epinephrine (co-factor)

  • Arachidonic acid (substrate)

  • This compound (test inhibitor)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • Internal standard (e.g., PGE₂-d₄)

  • Acetonitrile

  • Formic acid

  • LC-MS-MS system

Procedure:

  • Enzyme Preparation:

    • In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl buffer (pH 8.0), 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[6]

    • Add 20 µL of Tris-HCl buffer containing either 0.1 µg of COX-1 or 0.2 µg of COX-2.[6]

    • Incubate the enzyme solution at room temperature for 2 minutes.[6]

  • Inhibitor Incubation:

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations.

    • Add 2 µL of the test inhibitor solution (or DMSO for the control) to the enzyme solution.[6]

    • Pre-incubate the mixture at 37 °C for 10 minutes.[6]

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of a 10 µM arachidonic acid solution to the mixture.[6]

    • Incubate at 37 °C for 2 minutes.[6]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 20 µL of the internal standard (PGE₂-d₄) in acetonitrile, followed by 738 µL of acetonitrile with 0.1% formic acid.[6]

    • Vortex the samples and centrifuge at 13,000 rpm for 10 minutes to precipitate the protein.[6]

    • Transfer the supernatant to an autosampler vial for LC-MS-MS analysis.

  • LC-MS-MS Analysis:

    • Quantify the amount of PGE₂ produced in each sample using a validated LC-MS-MS method.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

G cluster_cox_pathway Mechanism of COX Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins (e.g., PGE₂) COX_Enzymes->Prostaglandins Produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Inhibitor This compound Inhibitor->COX_Enzymes Inhibits

A diagram of the anti-inflammatory mechanism via COX enzyme inhibition.

References

Elucidation of the Chemical Structure of 1,4-Benzodioxan-6-ylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 1,4-Benzodioxan-6-ylacetic acid. This compound, a derivative of the privileged 1,4-benzodioxan scaffold, is of significant interest in medicinal chemistry and drug discovery. This document outlines the key chemical properties, spectroscopic data, and detailed experimental protocols necessary for its unambiguous identification and characterization.

Compound Identity and Chemical Properties

This compound, also known as (2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetic acid, is a crystalline solid.[3] Its fundamental chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetic acidChemScene
Synonyms This compoundSigma-Aldrich[3]
CAS Number 17253-11-1Sigma-Aldrich[3]
Molecular Formula C₁₀H₁₀O₄Sigma-Aldrich[3]
Molecular Weight 194.18 g/mol Sigma-Aldrich[3]
Appearance SolidSigma-Aldrich[3]
Melting Point 73-78 °CSigma-Aldrich[3]

Spectroscopic Data for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. A partial spectrum is available on SpectraBase. The expected chemical shifts (δ) in ppm are detailed below.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~6.8Multiplet3HAromatic protons
~4.2Singlet4H-O-CH₂-CH₂-O-
~3.5Singlet2H-CH₂-COOH

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The following are predicted chemical shifts based on the analysis of structurally similar compounds.

Chemical Shift (ppm)Assignment
~172-COOH
~143Aromatic C-O
~142Aromatic C-O
~125Aromatic C-C
~122Aromatic CH
~117Aromatic CH
~116Aromatic CH
~64-O-CH₂-CH₂-O-
~40-CH₂-COOH
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and structural features. For this compound, electrospray ionization (ESI) in negative mode is suitable to observe the deprotonated molecule.

m/z (Mass-to-Charge Ratio)IonPredicted Fragmentation
193.05[M-H]⁻Deprotonated parent molecule
149.06[M-H-CO₂]⁻Loss of carbon dioxide from the carboxyl group
133.05[M-H-CH₂COOH]⁻Loss of the acetic acid side chain
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of IR radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~2500-3300BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1500-1600MediumC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1050StrongC-O stretch (aliphatic ether)

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the structure elucidation of this compound. These protocols are based on standard laboratory practices and procedures reported for analogous compounds.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • A standard NMR spectrometer with a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Use a larger number of scans due to the low natural abundance of ¹³C (typically 1024 or more scans).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

    • Operate the mass spectrometer in negative ion mode to detect the deprotonated molecule [M-H]⁻.

    • Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

    • For fragmentation studies (MS/MS), select the parent ion (m/z 193) and subject it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation:

    • A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Visualization of the Structure Elucidation Workflow

The logical flow of the structure elucidation process, from initial analysis to final confirmation, is depicted in the following diagram.

structure_elucidation_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation synthesis Synthesis/Purification of This compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Analytical Samples ms Mass Spectrometry (ESI-MS) synthesis->ms Analytical Samples ir Infrared Spectroscopy (FTIR-ATR) synthesis->ir Analytical Samples nmr_data ¹H & ¹³C Chemical Shifts, Coupling Constants nmr->nmr_data ms_data Molecular Ion Peak, Fragmentation Pattern ms->ms_data ir_data Functional Group Identification ir->ir_data structure Proposed Structure of This compound nmr_data->structure Combined Spectroscopic Evidence ms_data->structure Combined Spectroscopic Evidence ir_data->structure Combined Spectroscopic Evidence

References

synthesis pathways for 1,4-Benzodioxan-6-ylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,4-Benzodioxan-6-ylacetic Acid

This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a significant heterocyclic compound in medicinal and pharmaceutical research. The following sections detail the synthetic routes, experimental protocols, and quantitative data, tailored for researchers, scientists, and professionals in drug development.

Synthetic Pathways

The primary and most referenced synthetic route to 1,4-benzodioxane derivatives commences with the readily available and inexpensive starting material, gallic acid. This multi-step synthesis is advantageous due to the potential for functionalization at various positions of the benzodioxane scaffold, allowing for extensive structure-activity relationship (SAR) studies.[1]

The key steps in this pathway leading to a carboxylic acid derivative at the 6-position are:

  • Esterification of Gallic Acid: The synthesis begins with the Fischer esterification of gallic acid to protect the carboxylic acid group.

  • Formation of the 1,4-Benzodioxane Ring: The di-hydroxy functionality of the gallate ester is then reacted with an electrophile to form the characteristic dioxane ring.

  • Functional Group Interconversion: Subsequent steps involve modification of the ester group and other substituents to yield the desired acetic acid moiety.

An alternative conceptual approach involves the direct acylation of a pre-formed 1,4-benzodioxane ring, though this is less detailed in the provided literature for this specific acetic acid derivative.

Synthesis from Gallic Acid

A well-documented pathway involves a six-step reaction sequence starting from gallic acid to produce 1,4-benzodioxane-6-carboxylic acid amide analogs, with 1,4-benzodioxane-6-carboxylic acid as a key intermediate.[2][3]

The logical flow of this synthesis is depicted in the following diagram:

Synthesis_Pathway A Gallic Acid B Methyl 3,4,5-trihydroxybenzoate A->B Esterification (Methanol, H₂SO₄) C Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate B->C Ring Formation (1,2-dibromoethane, K₂CO₃) D Sulfide Derivative (Ester) C->D Sulfide Formation (Mercaptans) E 8-alkoxy-1,4-benzodioxane-6-carboxylic acid D->E Hydrolysis (NaOH) F This compound (Target) E->F Further Steps (Not detailed in source)

Caption: Synthesis pathway from Gallic Acid.

Experimental Protocols

The following protocols are based on the synthesis of 1,4-benzodioxane-6-carboxylic acid analogs, with specific details for the formation of the core structure.[2][3]

Esterification of Gallic Acid to Methyl 3,4,5-trihydroxybenzoate
  • Reagents: Gallic acid, Methanol, Sulfuric acid.

  • Procedure: A solution of gallic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for a specified period. After cooling, the solvent is evaporated, and the residue is taken up in an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to yield methyl 3,4,5-trihydroxybenzoate.[1]

Synthesis of Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][2][4]dioxine-6-carboxylate
  • Reagents: Methyl 3,4,5-trihydroxybenzoate, 1,2-dibromoethane, Potassium carbonate, Acetone.

  • Procedure: Methyl 3,4,5-trihydroxybenzoate is dissolved in acetone, and potassium carbonate is added, followed by an excess of 1,2-dibromoethane. The reaction mixture is refluxed for an extended period (e.g., 18 hours). After cooling, the mixture is filtered, and the filtrate is evaporated. The residue is redissolved in a chlorinated solvent like dichloromethane, washed sequentially with water, aqueous sodium hydroxide solution, water again, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated to give the product.[3]

Synthesis of Sulfide Derivatives
  • Reagents: Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][2][4]dioxine-6-carboxylate, various mercaptans.

  • Procedure: The bromoethoxy derivative is reacted with various mercaptans to introduce different sulfide moieties. This step serves to further functionalize the molecule.[2][3]

Hydrolysis to 8-alkoxy-1,4-benzodioxane-6-carboxylic acid
  • Reagents: Sulfide derivative (ester), Sodium hydroxide, Methanol, Hydrochloric acid.

  • Procedure: The methyl ester derivative is dissolved in a mixture of methanol and aqueous sodium hydroxide (e.g., 2N). The solution is stirred and refluxed for several hours (e.g., 8 hours). The reaction mixture is then concentrated under vacuum. The resulting residue is acidified with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid. The precipitate is filtered under suction, washed with water, and dried in a vacuum oven.[2]

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of 1,4-benzodioxane-6-carboxylic acid derivatives.

StepProductYield (%)Melting Point (°C)
Esterification of Gallic AcidMethyl 3,4,5-trihydroxybenzoate90-
Formation of the 1,4-Benzodioxane RingMethyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][2][4]dioxine-6-carboxylate47105-107
Hydrolysis to Carboxylic Acid (from a specific sulfide derivative)8-(2-(butylthio)ethoxy)-2,3-dihydrobenzo[b][2][4]dioxine-6-carboxylic acid75.4122-123
Hydrolysis to Carboxylic Acid (from another specific sulfide derivative)8-(2-(ethylthio)ethoxy)-2,3-dihydrobenzo[b][2][4]dioxine-6-carboxylic acid64148-150

Data extracted from Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.[2]

Experimental Workflow Visualization

The general experimental workflow for the hydrolysis step is illustrated below.

Hydrolysis_Workflow Start Start: Methyl Ester Derivative Step1 Dissolve in Methanol and 2N NaOH Start->Step1 Step2 Reflux for 8 hours Step1->Step2 Step3 Concentrate under vacuum Step2->Step3 Step4 Acidify with conc. HCl Step3->Step4 Step5 Filter the precipitate Step4->Step5 Step6 Wash with water Step5->Step6 Step7 Dry in vacuum oven Step6->Step7 End Final Product: Carboxylic Acid Step7->End

Caption: Workflow for Ester Hydrolysis.

Conclusion

The synthesis of this compound and its derivatives is well-established, with the route starting from gallic acid being particularly versatile. This guide provides the fundamental synthetic strategies and detailed experimental insights necessary for the successful preparation of these valuable compounds in a research and development setting. The provided protocols and data serve as a solid foundation for further exploration and optimization of these synthetic pathways.

References

(2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid characterization data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available characterization data for (2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid. The information is compiled from various chemical suppliers and databases.

Chemical and Physical Properties

(2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid, with the CAS number 17253-11-1, is a synthetic organic compound.[1] It is also referred to as 2-(2,3-Dihydrobenzo[b][2][3]dioxin-6-yl)acetic acid or 2,3-Dihydro-1,4-benzodioxin-6-ylacetic acid.[4] The compound has a molecular formula of C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[1][4]

PropertyValueSource
CAS Number 17253-11-1[1]
Molecular Formula C₁₀H₁₀O₄[1][4]
Molecular Weight 194.18 g/mol [4]
Purity ≥98%[4]
Storage Room temperature[4]

Computational Data:

ParameterValueSource
Topological Polar Surface Area (TPSA) 55.76 Ų[4]
LogP 1.0849[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 2[4]

Spectroscopic Data

While commercial suppliers suggest the availability of spectroscopic data such as NMR, HPLC, and LC-MS for (2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid, specific spectra and peak data are not publicly available in the searched literature.[3] Researchers are advised to refer to the Certificate of Analysis provided by the supplier for lot-specific data.[1][5]

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis, purification, and analysis of (2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid are limited. A synthetic method for a related compound, 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide, has been described and may offer insights into potential synthetic routes.[6] This process involves the reaction of methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane followed by amidation.[6]

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of (2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid. A structurally related compound, (2,3-Dihydro-benzo[2][3]dioxin-6-yloxy)-acetic Acid, has been noted for its potential to modulate integrated stress pathways.[2] The broader class of dioxins is known to interact with the Aryl hydrocarbon Receptor (AhR), leading to a range of biological and toxicological effects.[7] However, it is crucial to note that the activity of (2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid has not been specifically elucidated.

Due to the absence of specific data on the biological activity and signaling pathways for (2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid, the creation of a signaling pathway diagram as requested is not possible at this time. Further experimental investigation is required to determine the biological targets and mechanisms of action for this compound.

Workflow for Future Investigation:

G cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy physical_props Determination of Physical Properties (m.p., b.p., solubility) purification->physical_props screening Biological Screening (e.g., Cell-based assays) purification->screening target_id Target Identification screening->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis

Caption: Proposed workflow for the synthesis, characterization, and biological evaluation of (2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid.

References

Unveiling the Biological Activity of 1,4-Benzodioxan-6-ylacetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of 1,4-Benzodioxan-6-ylacetic acid, also known as (2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. The information presented herein is a synthesis of available scientific literature, focusing on quantitative data, experimental methodologies, and mechanistic insights.

Core Biological Activity: Anti-inflammatory Properties

This compound has been identified as a compound with notable anti-inflammatory activity. The primary evidence for this activity comes from in vivo studies, which have demonstrated its efficacy in reducing inflammation.

In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using the well-established carrageenan-induced rat paw edema model. In this assay, the compound demonstrated significant anti-inflammatory effects, with a potency comparable to that of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This finding highlights the potential of the 1,4-benzodioxan scaffold as a basis for the development of new anti-inflammatory agents.

Structure-activity relationship studies have underscored the importance of the substituent position on the 1,4-benzodioxan ring. The acetic acid moiety at the 6-position has been shown to be optimal for anti-inflammatory activity, with the corresponding 2-ylacetic acid regioisomer exhibiting significantly reduced potency.

Table 1: Summary of In Vivo Anti-inflammatory Data

CompoundAssayResultReference Compound
This compoundCarrageenan-induced rat paw edemaComparable potencyIbuprofen

Proposed Mechanism of Action: Cyclooxygenase Inhibition

While direct in vitro enzyme inhibition data for this compound is not extensively available in the reviewed literature, the established mechanism for many arylalkanoic acids, including ibuprofen, involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. It is therefore highly probable that the anti-inflammatory activity of this compound is mediated through the inhibition of this pathway.

Derivatives of the 1,4-benzodioxan scaffold have been reported to exhibit inhibitory activity against both COX-1 and COX-2, further supporting this proposed mechanism.

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test compound, this compound, is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a reference group receives a standard NSAID like ibuprofen.

  • Induction of Inflammation: After a specific period to allow for drug absorption (e.g., 60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The volume of the paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay (General Protocol)

This in vitro assay is used to determine the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a chromogenic substrate. Inhibition of the enzyme results in a decrease in the colorimetric signal.

Methodology:

  • Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The reaction is typically carried out in a buffer solution containing heme and a peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Compound Incubation: The test compound, this compound, is pre-incubated with the enzyme (either COX-1 or COX-2) for a specified period.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Measurement: The rate of oxidation of the substrate is monitored by measuring the change in absorbance at a specific wavelength (e.g., 590-620 nm) over time using a plate reader.

  • Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Mechanism and Workflow

To better illustrate the proposed mechanism of action and the experimental workflow, the following diagrams have been generated.

G Proposed Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Edema, Redness) Prostaglandins->Inflammation Mediates Compound This compound Compound->COX_Enzymes Inhibits

Proposed Anti-inflammatory Signaling Pathway

G Experimental Workflow for In Vivo Anti-inflammatory Assay Start Start: Acclimatized Rats Dosing Administer Compound (Oral or IP) Start->Dosing Control Administer Vehicle Start->Control Reference Administer Ibuprofen Start->Reference Paw_Measurement_1 Measure Baseline Paw Volume Dosing->Paw_Measurement_1 Control->Paw_Measurement_1 Reference->Paw_Measurement_1 Inflammation_Induction Inject Carrageenan (Sub-plantar) Paw_Measurement_1->Inflammation_Induction Time_Lapse Wait (e.g., 1-4 hours) Inflammation_Induction->Time_Lapse Paw_Measurement_2 Measure Paw Volume at Intervals Time_Lapse->Paw_Measurement_2 Analysis Calculate % Inhibition of Edema Paw_Measurement_2->Analysis End End: Determine Anti-inflammatory Activity Analysis->End

Experimental Workflow for In Vivo Anti-inflammatory Assay

Conclusion

This compound has demonstrated promising anti-inflammatory activity in preclinical models, with a potency comparable to ibuprofen. The likely mechanism of action is through the inhibition of cyclooxygenase enzymes, a hallmark of many non-steroidal anti-inflammatory drugs. Further in-depth studies, including comprehensive in vitro enzyme inhibition assays and detailed pharmacokinetic and pharmacodynamic profiling, are warranted to fully elucidate the therapeutic potential of this compound and its derivatives. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the pharmacological properties of the 1,4-benzodioxan scaffold.

References

Discovery and Synthesis of Novel 1,4-Benzodioxan-6-ylacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of 1,4-benzodioxan-6-ylacetic acid, in particular, have garnered significant interest due to their potential therapeutic applications, including anti-inflammatory, anticancer, and antiplatelet activities.[1][2][3] This technical guide provides an in-depth overview of the discovery and synthesis of novel derivatives of this compound class, presenting detailed experimental protocols, quantitative biological data, and visual representations of synthetic and biological pathways.

Rationale for Development

The 1,4-benzodioxane moiety is a key structural component in several established drugs, such as the antihypertensive agent Doxazosin.[1][2] Furthermore, naturally occurring compounds like Silybin and Purpurenol contain this scaffold and exhibit notable biological properties.[1][2] Research has demonstrated that the substitution pattern on the 1,4-benzodioxane ring system is critical for biological activity. For instance, studies on anti-inflammatory properties revealed that an acetic acid group at the 6-position confers optimal activity compared to substitution at the 2-position.[1] This has spurred further investigation into the synthesis of novel 6-substituted derivatives to explore a wider range of biological targets. Recent efforts have focused on developing inhibitors of pathways implicated in cancer, such as the p38α MAPK and HSF1 pathways, and agents for metastatic castration-resistant prostate cancer.[1][2]

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives often involves multi-step reaction sequences, starting from commercially available precursors. The following sections detail common synthetic strategies employed in the literature.

Synthesis of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs from Gallic Acid

A versatile approach for generating a library of 1,4-benzodioxane-6-carboxylic acid amide analogs commences with gallic acid, an inexpensive and readily available starting material.[1][2][4] This multi-step synthesis allows for diversification at both the 6 and 8 positions of the benzodioxane ring.

G cluster_0 Synthesis of 1,4-Benzodioxane Core cluster_1 Amide Analog Synthesis cluster_2 Oxidation of Sulfide Gallic Acid Gallic Acid Methyl 3,4,5-trihydroxybenzoate (9) Methyl 3,4,5-trihydroxybenzoate (9) Gallic Acid->Methyl 3,4,5-trihydroxybenzoate (9)  MeOH, H2SO4 Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (10) Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (10) Methyl 3,4,5-trihydroxybenzoate (9)->Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (10)  1,2-dibromoethane, K2CO3, Acetone Sulfide Derivative (13) Sulfide Derivative (13) Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (10)->Sulfide Derivative (13)  Mercaptan Carboxylic Acid (16) Carboxylic Acid (16) Sulfide Derivative (13)->Carboxylic Acid (16)  Base-induced Hydrolysis Acid Chloride (17) Acid Chloride (17) Carboxylic Acid (16)->Acid Chloride (17)  Oxalyl Chloride Amide Analogs (18-32) Amide Analogs (18-32) Acid Chloride (17)->Amide Analogs (18-32)  Primary/Secondary Amines Sulfide Analog (23) Sulfide Analog (23) Sulfoxide (33) Sulfoxide (33) Sulfide Analog (23)->Sulfoxide (33)  30% H2O2, TeO2 Sulfone (34) Sulfone (34) Sulfide Analog (23)->Sulfone (34)  30% H2O2

Figure 1: Synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs.

Experimental Protocol:

  • Step 1: Esterification of Gallic Acid. Commercially available gallic acid is esterified in methanol in the presence of sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate.[1][2]

  • Step 2: Formation of the 1,4-Benzodioxane Ring. The resulting ester is reacted with an excess of 1,2-dibromoethane in the presence of potassium carbonate (K2CO3) in acetone. This reaction forms the 1,4-benzodioxane ring, yielding methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1][5]dioxine-6-carboxylate.[1][2][4]

  • Step 3: Introduction of Sulfide Derivatives. The bromoethoxy intermediate is then reacted with various mercaptans to introduce sulfide functionalities at the 8-position.[1][2]

  • Step 4: Hydrolysis of the Methyl Ester. The methyl ester of the sulfide derivative is hydrolyzed using a base to afford the corresponding carboxylic acid.[1]

  • Step 5: Formation of the Acid Chloride. The carboxylic acid is converted to the more reactive acid chloride intermediate using oxalyl chloride.[1]

  • Step 6: Amide Formation. The acid chloride is reacted with a variety of primary and secondary amines to produce the final 1,4-benzodioxane-6-carboxylic acid amide analogs.[1]

  • Step 7 (Optional): Oxidation of the Sulfide. To study the effect of the sulfur oxidation state on biological activity, specific sulfide-containing amides can be further oxidized to the corresponding sulfoxide using 30% hydrogen peroxide (H2O2) in the presence of tellurium dioxide (TeO2), or to the sulfone using excess 30% H2O2.[1]

Synthesis of Benzodioxane Carboxylic Acid-Based Hydrazones

Another synthetic route leads to the formation of hydrazone derivatives, which have shown a broad spectrum of biological activities.[6] This synthesis also begins with the formation of a methyl ester, which is then converted to a hydrazide and finally to the target hydrazones.

G 2,3-dihydrobenzo[1,4]dioxine-6-carboxylic acid 2,3-dihydrobenzo[1,4]dioxine-6-carboxylic acid Benzodioxane-6-carboxylic acid methyl ester (2) Benzodioxane-6-carboxylic acid methyl ester (2) 2,3-dihydrobenzo[1,4]dioxine-6-carboxylic acid->Benzodioxane-6-carboxylic acid methyl ester (2)  Methanol, H2SO4, Reflux Benzodioxane-6-carboxylic acid hydrazide (3) Benzodioxane-6-carboxylic acid hydrazide (3) Benzodioxane-6-carboxylic acid methyl ester (2)->Benzodioxane-6-carboxylic acid hydrazide (3)  Hydrazine Hydrate, Ethanol, Reflux Benzodioxane-6-carboxylic acid hydrazones (4-7) Benzodioxane-6-carboxylic acid hydrazones (4-7) Benzodioxane-6-carboxylic acid hydrazide (3)->Benzodioxane-6-carboxylic acid hydrazones (4-7)  Substituted Aldehydes/Ketones

Figure 2: Synthesis of benzodioxane carboxylic acid-based hydrazones.

Experimental Protocol:

  • Step 1: Synthesis of benzodioxane-6-carboxylic acid methyl ester. A mixture of 2,3-dihydrobenzo[1][5]dioxine-6-carboxylic acid, methanol, and concentrated sulfuric acid is refluxed for 3-4 hours.[6]

  • Step 2: Synthesis of benzodioxane-6-carboxylic acid hydrazide. The resulting methyl ester is then refluxed with hydrazine hydrate in ethanol to yield the hydrazide.[6]

  • Step 3: Synthesis of benzodioxane-6-carboxylic acid hydrazones. The hydrazide is reacted with equimolar quantities of various substituted aldehydes or ketones to produce the final hydrazone derivatives.[6]

Biological Activity and Structure-Activity Relationships

Derivatives of this compound have been evaluated for a range of biological activities. The following tables summarize some of the reported quantitative data.

Enzyme Inhibition Activity of Benzodioxane Hydrazone Derivatives

A series of benzodioxane carboxylic acid-based hydrazones were evaluated for their inhibitory activity against several enzymes.[6] The results, presented as IC50 values, highlight the potential of these compounds in the context of neurodegenerative and metabolic disorders.[6]

CompoundAcetylcholinesterase IC50 (µg/mL)β-glucosidase IC50 (µg/mL)Peroxidase IC50 (µg/mL)
5 1.228 ± 1.630.37 ± 3.062.009 ± 3.19

Table 1: Enzyme inhibition data for a potent benzodioxane hydrazone derivative. Data sourced from reference[6].

Computational studies, including molecular docking and molecular dynamics simulations, have suggested that substituents such as methoxy and sulfur-containing thiophene groups contribute to strong binding interactions within the active sites of these enzymes through hydrogen bonding, π-π stacking, and hydrophobic interactions.[6]

Antiplatelet Aggregation Activity

Certain 1,4-benzodioxine derivatives have been investigated as novel platelet aggregation inhibitors, targeting the GPIIb/IIIa receptor.[3]

CompoundAntiplatelet Activity IC50 (µM) - ADP inducedAntiplatelet Activity IC50 (µM) - Thrombin inducedGPIIb/IIIa Antagonistic Activity IC50 (µM)
9-2p 41.722.22.3

Table 2: Antiplatelet and GPIIb/IIIa antagonistic activity of compound 9-2p. Data sourced from reference[3].

Compound 9-2p demonstrated significant antiplatelet activity, being more potent than the reference compound LX2421.[3] Its potent GPIIb/IIIa antagonistic activity suggests this as a primary mechanism of action. In vivo studies have also shown its remarkable antithrombotic activity.[3]

Signaling Pathway Interactions

The development of novel 1,4-benzodioxane derivatives is often guided by their potential to modulate specific cellular signaling pathways implicated in disease.

G cluster_0 p38α MAPK Pathway Stress Stimuli Stress Stimuli p38α MAPK p38α MAPK Stress Stimuli->p38α MAPK Downstream Effectors Downstream Effectors p38α MAPK->Downstream Effectors Inflammation/Cancer Inflammation/Cancer Downstream Effectors->Inflammation/Cancer Benzodioxane Derivative (7) Benzodioxane Derivative (7) Benzodioxane Derivative (7)->p38α MAPK  Inhibition

Figure 3: Inhibition of the p38α MAPK pathway by a 1,4-benzodioxane derivative.

One such target is the p38α mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cellular responses to stress and is implicated in physiological processes such as inflammation and cancer.[1][2] Certain 1,4-benzodioxane derivatives have been identified as potent inhibitors of this pathway, highlighting their therapeutic potential in these disease areas.[1][2]

Conclusion

The this compound framework continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide offer robust and versatile routes to a wide array of derivatives, allowing for extensive structure-activity relationship studies. The promising biological activities observed, from enzyme inhibition to antiplatelet aggregation, underscore the potential of this compound class in addressing a variety of unmet medical needs. Future work will likely focus on optimizing the pharmacokinetic properties of these derivatives and further elucidating their mechanisms of action in relevant disease models.

References

Solubility of 1,4-Benzodioxan-6-ylacetic Acid in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of 1,4-Benzodioxan-6-ylacetic acid in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a framework for researchers to determine solubility experimentally. It outlines established protocols for solubility determination and offers general qualitative solubility information.

Introduction to this compound

Qualitative Solubility Profile

Based on general chemical principles and available literature for structurally similar compounds, a qualitative assessment of solubility can be inferred. This information should be confirmed by experimental determination.

Solvent ClassSolvent ExamplesExpected Qualitative Solubility
Alcohols Methanol, EthanolSoluble
Ketones AcetoneSoluble
Esters Ethyl AcetateSoluble
Chlorinated Solvents DichloromethaneSoluble
Ethers Diethyl Ether, TetrahydrofuranLikely Soluble
Apolar Solvents Hexane, TolueneLikely Sparingly Soluble to Insoluble
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)Highly Soluble

Note: This table is predictive and requires experimental verification.

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, experimental determination is crucial. The following are standard methods employed in pharmaceutical and chemical research.

Equilibrium Solubility Method (Shake-Flask)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial or flask).

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A shaker bath or a magnetic stirrer can be used for agitation.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation or filtration can be used to separate the saturated solution from the excess solid.

  • Quantification: Withdraw a known volume of the clear, saturated supernatant. Analyze the concentration of this compound in the sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Gravimetric analysis after solvent evaporation.

  • Calculation: The solubility is then calculated and expressed in units such as mg/mL or g/L.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods are available. These are often based on kinetic solubility measurements.

Methodology (General Principle):

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like Dimethyl Sulfoxide (DMSO).

  • Aliquotting: Dispense small, precise volumes of the stock solution into a multi-well plate.

  • Solvent Addition: Add the various organic solvents to be tested to the wells.

  • Precipitation Detection: The formation of a precipitate indicates that the solubility limit has been exceeded. This can be detected by various automated methods, including nephelometry (light scattering), turbidimetry, or direct imaging.

  • Data Analysis: The solubility is estimated based on the concentration at which precipitation is first observed.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Result A Weigh excess this compound B Add to a known volume of organic solvent A->B C Seal container and agitate at constant temperature (24-72h) B->C D Cease agitation and allow solid to settle C->D E Centrifuge or filter to separate saturated solution D->E F Withdraw a known volume of the supernatant E->F G Analyze concentration (e.g., by HPLC, UV-Vis) F->G H Calculate Solubility (mg/mL or g/L) G->H

References

In-Depth Technical Guide: (8-Chloro-3-oxo-2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid (CAS Number: 17253-11-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of (8-Chloro-3-oxo-2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid. This molecule belongs to the 1,4-benzoxazin-3-one class of heterocyclic compounds, a scaffold known for a wide range of biological activities.

Core Physicochemical Data

PropertyValueSource
CAS Number 17253-11-1-
Molecular Formula C₁₀H₈ClNO₄[1]
Molecular Weight 241.63 g/mol [1]
Appearance Not specified (likely solid)-
Melting Point No experimental data available-
Boiling Point No experimental data available-
Solubility No experimental data available-
pKa No experimental data available-

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of (8-Chloro-3-oxo-2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid is not explicitly published, the general synthesis of 4-substituted-1,4-benzoxazin-3-one derivatives typically involves the reaction of a substituted 2-aminophenol with an α-halo ester or a related reagent. A plausible synthetic route is outlined below, based on established methodologies for this class of compounds.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned in a two-step process starting from 2-amino-3-chlorophenol.

G Proposed Synthesis of (8-Chloro-3-oxo-2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid cluster_0 Step 1: N-Alkylation and Cyclization cluster_1 Step 2: Hydrolysis A 2-Amino-3-chlorophenol C Intermediate Ester A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Ethyl chloroacetate B->C D (8-Chloro-3-oxo-2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid C->D Base (e.g., NaOH) then Acid (e.g., HCl)

Caption: Proposed two-step synthesis of the target compound.

General Experimental Protocol for Synthesis of 1,4-Benzoxazin-3-one Derivatives

This protocol is a generalized procedure and would require optimization for the specific synthesis of (8-Chloro-3-oxo-2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid.

Step 1: Synthesis of the Intermediate Ester

  • To a solution of the appropriate substituted 2-aminophenol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base, for instance, anhydrous potassium carbonate (2-3 equivalents).

  • To this suspension, add the desired α-halo ester (e.g., ethyl chloroacetate, 1.1-1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the intermediate ester.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the intermediate ester (1 equivalent) in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide, 2-3 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Biological Activity and Signaling Pathways

Derivatives of 1,4-benzoxazin-3-one are recognized for their diverse pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and neuroprotective effects.[2][3][4] The biological activity is often attributed to the core benzoxazinone scaffold, with the nature and position of substituents significantly influencing the potency and selectivity.

While no specific signaling pathways have been elucidated for (8-Chloro-3-oxo-2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid, related compounds have been reported to act as inhibitors of various enzymes. For instance, some benzoxazinone derivatives have shown inhibitory activity against α-chymotrypsin and tyrosine kinases.[5][6]

The general mechanism of action for many biologically active small molecules involves interaction with specific protein targets, thereby modulating their function and affecting downstream signaling cascades. A hypothetical workflow for investigating the biological activity and identifying the mechanism of action for the title compound is presented below.

G Workflow for Biological Activity and Mechanism of Action Studies A Compound Synthesis and Purification B In vitro Biological Screening (e.g., enzyme assays, cell-based assays) A->B C Hit Identification (Active Compound) B->C D Target Identification (e.g., affinity chromatography, proteomics) C->D E Mechanism of Action Studies (e.g., signaling pathway analysis, molecular docking) D->E F In vivo Efficacy Studies (Animal Models) E->F

Caption: A general workflow for the investigation of biological activity.

Further research is required to determine the specific molecular targets and signaling pathways modulated by (8-Chloro-3-oxo-2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid. The presence of the chloro- and acetic acid moieties suggests that this compound may exhibit unique pharmacological properties worthy of investigation in drug discovery programs.

References

starting materials for the synthesis of 1,4-Benzodioxan-6-ylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 1,4-Benzodioxan-6-ylacetic acid, a crucial intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a key building block in medicinal chemistry, notably for its role in the synthesis of compounds with potential therapeutic applications. The strategic placement of the acetic acid moiety at the 6-position of the 1,4-benzodioxan ring system is critical for the biological activity of several developmental drugs. This guide outlines two principal synthetic pathways to this target molecule, providing detailed experimental procedures and data to support researchers in their synthetic endeavors.

Synthetic Pathways

Two primary synthetic routes have been identified for the preparation of this compound:

  • Route 1: Arndt-Eistert Homologation of 1,4-Benzodioxane-6-carboxylic acid. This classic chain-extension method provides a direct way to convert the readily available carboxylic acid to the desired acetic acid derivative.

  • Route 2: Willgerodt-Kindler Reaction starting from 6-acetyl-1,4-benzodioxan. This pathway involves the synthesis of an acetyl intermediate, followed by its conversion to a thioamide and subsequent hydrolysis to the target acetic acid.

The following sections provide detailed experimental protocols for each of these synthetic routes.

Route 1: Arndt-Eistert Homologation

This synthetic approach commences with the synthesis of the key intermediate, 1,4-Benzodioxane-6-carboxylic acid, from the inexpensive and readily available starting material, gallic acid. The carboxylic acid is then subjected to Arndt-Eistert homologation to yield the final product.

Step 1: Synthesis of 1,4-Benzodioxane-6-carboxylic acid from Gallic Acid

This multi-step synthesis first involves the formation of the 1,4-benzodioxan ring system followed by functional group manipulations to yield the carboxylic acid.

A detailed protocol for a similar synthesis is described in the literature.[1]

  • Esterification of Gallic Acid: In a round-bottom flask, suspend gallic acid (1 equivalent) in methanol (10 volumes). Carefully add concentrated sulfuric acid (0.1 equivalents) and reflux the mixture for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting precipitate, methyl 3,4,5-trihydroxybenzoate, is filtered, washed with water, and dried.

  • Formation of the 1,4-Benzodioxan Ring: To a solution of methyl 3,4,5-trihydroxybenzoate (1 equivalent) in acetone (20 volumes), add potassium carbonate (2.5 equivalents) and 1,2-dibromoethane (1.2 equivalents). Reflux the mixture for 24 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by column chromatography to yield methyl 1,4-benzodioxane-6-carboxylate.

  • Hydrolysis to 1,4-Benzodioxane-6-carboxylic acid: The methyl ester (1 equivalent) is dissolved in a mixture of methanol (10 volumes) and 10% aqueous sodium hydroxide solution (5 volumes). The mixture is refluxed for 2 hours. After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid to precipitate the product. The solid is filtered, washed with cold water, and dried to afford 1,4-Benzodioxane-6-carboxylic acid.

StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
1Methyl 3,4,5-trihydroxybenzoateGallic acidMethanol, H₂SO₄Methanol4Reflux>90
2Methyl 1,4-benzodioxane-6-carboxylateMethyl 3,4,5-trihydroxybenzoateK₂CO₃, 1,2-dibromoethaneAcetone24Reflux~60
31,4-Benzodioxane-6-carboxylic acidMethyl 1,4-benzodioxane-6-carboxylateNaOH, HClMethanol/Water2Reflux>90
Step 2: Arndt-Eistert Homologation of 1,4-Benzodioxane-6-carboxylic acid

This step involves the conversion of the carboxylic acid to its one-carbon extended homolog, the acetic acid derivative.

The following is a generalized procedure for the Arndt-Eistert synthesis and should be adapted and optimized for the specific substrate.[2]

  • Formation of the Acid Chloride: To a solution of 1,4-Benzodioxane-6-carboxylic acid (1 equivalent) in anhydrous dichloromethane (10 volumes), add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 1,4-Benzodioxane-6-carbonyl chloride.

  • Reaction with Diazomethane: The crude acid chloride is dissolved in anhydrous diethyl ether (10 volumes) and cooled to 0 °C. A freshly prepared solution of diazomethane in diethyl ether is added portion-wise until the yellow color of diazomethane persists. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight. Excess diazomethane is quenched by the careful addition of acetic acid.

  • Wolff Rearrangement: To the solution of the diazoketone, add freshly prepared silver oxide (0.1 equivalents) and water (5 equivalents). The mixture is stirred at room temperature and may require gentle heating to initiate the reaction. The progress of the reaction is monitored by TLC. Upon completion, the silver salts are filtered off, and the filtrate is extracted with diethyl ether. The aqueous layer is acidified with HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give this compound.

StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
11,4-Benzodioxane-6-carbonyl chloride1,4-Benzodioxane-6-carboxylic acidOxalyl chloride, DMFDichloromethane20 to RT~95
21-(1,4-Benzodioxan-6-yl)-2-diazoethan-1-one1,4-Benzodioxane-6-carbonyl chlorideDiazomethaneDiethyl ether120 to RT~90
3This compound1-(1,4-Benzodioxan-6-yl)-2-diazoethan-1-oneAg₂O, H₂ODiethyl ether/Water2-4RT to 4070-80

Route 2: Willgerodt-Kindler Reaction

This alternative route begins with the Friedel-Crafts acylation of 1,4-benzodioxane to produce 6-acetyl-1,4-benzodioxan, which is then converted to the target acetic acid via the Willgerodt-Kindler reaction.

Step 1: Synthesis of 6-acetyl-1,4-benzodioxan

This step introduces the acetyl group at the 6-position of the 1,4-benzodioxane ring.

A general procedure for Friedel-Crafts acylation can be adapted for this synthesis.[3][4]

  • Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (10 volumes) at 0 °C, add acetyl chloride (1.1 equivalents) dropwise. After stirring for 15 minutes, a solution of 1,4-benzodioxane (1 equivalent) in anhydrous dichloromethane (5 volumes) is added dropwise, maintaining the temperature below 5 °C. The reaction is then stirred at room temperature for 3 hours. The reaction mixture is poured onto crushed ice and extracted with dichloromethane. The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to give 6-acetyl-1,4-benzodioxan.

StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
16-acetyl-1,4-benzodioxan1,4-benzodioxaneAcetyl chloride, AlCl₃Dichloromethane30 to RT70-80
Step 2: Willgerodt-Kindler Reaction and Hydrolysis

This two-part step converts the acetyl group to the acetic acid moiety.

The following is a generalized procedure and may require optimization.[5][6]

  • Willgerodt-Kindler Reaction: A mixture of 6-acetyl-1,4-benzodioxan (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents) is heated at reflux for 6 hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with dilute HCl and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude thioamide, 2-(1,4-benzodioxan-6-yl)-N-morpholinoethanethioamide.

  • Hydrolysis: The crude thioamide is dissolved in a mixture of ethanol (10 volumes) and 50% aqueous sodium hydroxide (10 volumes) and refluxed for 12 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified with concentrated HCl, and the precipitated product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield this compound.

StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
12-(1,4-benzodioxan-6-yl)-N-morpholinoethanethioamide6-acetyl-1,4-benzodioxanSulfur, MorpholineNone6Reflux60-70
2This compound2-(1,4-benzodioxan-6-yl)-N-morpholinoethanethioamideNaOH, HClEthanol/Water12Reflux70-80

Visualized Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Arndt_Eistert_Homologation Gallic_Acid Gallic Acid Benzodioxan_Carboxylic_Acid 1,4-Benzodioxane-6-carboxylic acid Gallic_Acid->Benzodioxan_Carboxylic_Acid Multi-step synthesis Benzodioxan_Acetyl_Chloride 1,4-Benzodioxane-6-carbonyl chloride Benzodioxan_Carboxylic_Acid->Benzodioxan_Acetyl_Chloride Oxalyl chloride, DMF Diazoketone 1-(1,4-Benzodioxan-6-yl)-2-diazoethan-1-one Benzodioxan_Acetyl_Chloride->Diazoketone Diazomethane Acetic_Acid This compound Diazoketone->Acetic_Acid Ag₂O, H₂O (Wolff Rearrangement)

Caption: Arndt-Eistert Homologation Pathway.

Willgerodt_Kindler_Reaction Benzodioxane 1,4-Benzodioxane Acetyl_Benzodioxane 6-acetyl-1,4-benzodioxan Benzodioxane->Acetyl_Benzodioxane Acetyl chloride, AlCl₃ (Friedel-Crafts) Thioamide 2-(1,4-benzodioxan-6-yl)-N-morpholinoethanethioamide Acetyl_Benzodioxane->Thioamide Sulfur, Morpholine (Willgerodt-Kindler) Acetic_Acid This compound Thioamide->Acetic_Acid NaOH, H₂O, then HCl (Hydrolysis)

Caption: Willgerodt-Kindler Reaction Pathway.

References

Unveiling Nature's Blueprint: A Technical Guide to 1,4-Benzodioxane Scaffolds from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic drugs. However, nature itself is a prolific producer of compounds containing this versatile structure. These naturally occurring 1,4-benzodioxanes, primarily in the form of lignans and neolignans, exhibit a wide array of promising biological activities, from neuroprotection to anti-inflammatory and antioxidant effects. This in-depth technical guide explores the natural sources of these valuable compounds, providing a summary of their biological activities, detailed experimental protocols for their isolation and analysis, and an overview of the signaling pathways they modulate.

Natural Sources and Biosynthesis of 1,4-Benzodioxane Scaffolds

The 1,4-benzodioxane framework is broadly distributed throughout the plant kingdom and has even been identified in some animal sources.[1] The biosynthesis of these compounds is a testament to nature's intricate chemical machinery. They are primarily formed through the oxidative coupling of phenylpropanoid units. Depending on the coupling partners, these natural products can be categorized as:

  • Lignans: Formed by the oxidative dimerization of two phenylpropanoid units.

  • Flavonolignans: Resulting from the oxidative coupling of a phenylpropanoid with a flavonoid. A prominent example is Silybin, found in Milk Thistle (Silybum marianum).

  • Coumarinolignans: Arising from the oxidative coupling of a phenylpropanoid with a coumarin.

  • Stilbenolignans: Formed by the oxidative coupling of a phenylpropanoid with a stilbenoid.

Some notable examples of naturally occurring compounds featuring the 1,4-benzodioxane scaffold are detailed in Table 1.

Table 1: Prominent Natural Sources of 1,4-Benzodioxane Scaffolds

Compound NameClassNatural Source(s)Reported Biological Activities
Americanol A & Isoamericanol ANeolignanSeeds of Phytolacca americanaNeurotrophic
Eusiderins (e.g., Eusiderin I)NeolignanWood of Eusideroxylon zwageriAntifungal
Silybin (a major component of Silymarin)FlavonolignanSeeds of Silybum marianum (Milk Thistle)Hepatoprotective, Antioxidant, Anti-inflammatory
AiphanolStilbenolignanAiphanes aculeataCOX-2 Inhibition
Cadensin GLignanPsorospermum febrifugumAntitumor

Biological Activities and Quantitative Data

Natural compounds bearing the 1,4-benzodioxane scaffold have been shown to possess a range of biological activities that are of significant interest to the drug development community. The following tables summarize some of the key quantitative data associated with these activities.

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant properties of 1,4-benzodioxane-containing compounds are among their most studied attributes. Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes and by scavenging free radicals.

Table 2: Anti-inflammatory and Antioxidant Activity of Natural 1,4-Benzodioxanes and Related Lignans

CompoundAssayTarget/RadicalIC50 / ActivityReference
Eusiderin IAntifungalSclerotium rolfsii49.5% inhibition at 5 ppm[2]
Eusiderin IAntifungalFusarium oxysporum f. sp. lycopersici49.80% inhibition at 5 ppm[3]
Lignans (general)AntioxidantDPPH radicalIC50 range: 6.601–932.167 µg/mL[4]
Lignans (general)AntioxidantABTS radicalIC50 range: 13.007–27.829 µg/mL[4]

Note: Data for specific 1,4-benzodioxane lignans on COX inhibition is still emerging. The antioxidant data is for a range of phyto and mammalian lignans.

Neurotrophic Activity

Certain 1,4-benzodioxane neolignans have demonstrated promising neurotrophic effects, suggesting their potential in the development of therapies for neurodegenerative diseases.

Table 3: Neurotrophic Activity of Americanol A and Isoamericanol A

CompoundAssayEffectConcentrationReference
Americanol ACholine Acetyltransferase (ChAT) ActivityEnhancement10-5 M[1][5]
Isoamericanol ACholine Acetyltransferase (ChAT) ActivityEnhancement10-5 M[1][5]

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of 1,4-benzodioxane scaffolds from their natural sources.

Isolation Protocols

This protocol describes the maceration and fractionation process for isolating Eusiderin I.

  • Maceration: 10 kg of powdered Eusideroxylon zwageri wood is macerated with methanol. The resulting extract is concentrated to yield a crude extract.

  • Fractionation: The crude methanol extract is then subjected to liquid-liquid partitioning with n-hexane, dichloromethane, and ethyl acetate.

  • Chromatography: The n-hexane fraction is further purified using vacuum column chromatography to isolate Eusiderin I.

  • Characterization: The structure of the isolated Eusiderin I is confirmed by UV-Vis, IR, and NMR spectroscopy, and mass spectrometry. The melting point of the crystalline solid is also determined.[2]

Two common methods for the extraction of silymarin are the traditional Soxhlet extraction and the more modern Pressurized Liquid Extraction (PLE).

Soxhlet Extraction (European Pharmacopoeia Method): [6][7][8]

  • Defatting: A precisely weighed sample of ground milk thistle seeds is placed in a thimble and subjected to Soxhlet extraction with n-hexane for 6 hours to remove lipids.

  • Extraction: The defatted material is then extracted with methanol for 5 hours.

  • Quantification: The resulting extract is analyzed by HPLC to determine the yield of individual flavonolignans.

Pressurized Liquid Extraction (PLE): [6][7]

  • Extraction: Non-defatted milk thistle fruit powder is subjected to PLE using acetone as the solvent at 125°C for 10 minutes. This method significantly reduces extraction time and can improve yields.

  • Quantification: The extract is analyzed by HPLC to quantify the silymarin components.

Biological Activity Assays

These assays are commonly used to evaluate the radical scavenging potential of natural products.

DPPH Radical Scavenging Assay: [1][9][10][11]

  • Reagent Preparation: A working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared to an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure: A small volume of the test sample (dissolved in a suitable solvent) is added to the DPPH working solution.

  • Incubation and Measurement: The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution with solvent only). The IC50 value (concentration required to scavenge 50% of the DPPH radicals) is then determined.

ABTS Radical Cation Scavenging Assay: [1][9]

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: A small volume of the test sample is added to the ABTS•+ working solution.

  • Incubation and Measurement: The mixture is incubated at room temperature for a set time (e.g., 6 minutes), and the absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[12][13][14][15][16]

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains reaction buffer (e.g., Tris-HCl), heme, and the respective COX enzyme.

  • Inhibitor Incubation: The test compound (inhibitor) is added to the reaction mixture and incubated for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Quantification of Prostaglandin Production: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA method.

  • Calculation: The inhibitory activity is determined by comparing the PGE2 production in the presence of the inhibitor to a control without the inhibitor. IC50 values are then calculated.

This colorimetric assay is used to measure the neurotrophic effect of compounds by quantifying the activity of the ChAT enzyme.[17][18][19][20][21]

  • Sample Preparation: The assay can be performed using tissue homogenates or cell lysates from neuronal cell lines.

  • Reaction Principle: ChAT catalyzes the transfer of an acetyl group from acetyl-CoA to choline, producing acetylcholine and Coenzyme A (CoA). The produced CoA reacts with 4,4'-dithiopyridine, and the change in absorbance is measured at 324 nm.

  • Assay Procedure: The sample is incubated with a substrate working solution containing acetyl-CoA and choline at 37°C.

  • Measurement: The reaction is stopped, and the absorbance is measured at 324 nm.

  • Calculation: The ChAT activity is calculated based on the change in absorbance and normalized to the protein concentration of the sample.

Signaling Pathways and Mechanistic Insights

The biological effects of natural 1,4-benzodioxane scaffolds are underpinned by their interaction with specific cellular signaling pathways.

Antioxidant and Anti-inflammatory Signaling: The Nrf2 Pathway

Many lignans exert their antioxidant and anti-inflammatory effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][3][22][23][24] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain bioactive compounds like lignans, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription. This includes antioxidant enzymes such as heme oxygenase-1 (HO-1). The activation of the Nrf2 pathway can also suppress inflammation by inhibiting the pro-inflammatory NF-κB pathway.[3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignans Lignans Keap1_Nrf2 Keap1-Nrf2 Complex Lignans->Keap1_Nrf2 inhibition ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 inhibition Nrf2_active Nrf2 (active) Keap1_Nrf2->Nrf2_active releases NFkB NF-κB Nrf2_active->NFkB inhibits Nrf2_nuc Nrf2 Nrf2_active->Nrf2_nuc translocates Inflammation Inflammatory Response NFkB->Inflammation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Neurotrophic_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Polyphenols 1,4-Benzodioxane Lignans Receptor Receptor (e.g., Trk) Polyphenols->Receptor activates PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB activates ERK->CREB activates Neuronal_Survival Neuronal Survival & Differentiation Genes CREB->Neuronal_Survival promotes transcription

References

The Therapeutic Potential of Substituted 1,4-Benzodioxane Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and therapeutic promise of the 1,4-benzodioxane scaffold for researchers, scientists, and drug development professionals.

The 1,4-benzodioxane moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds and marketed drugs. Its structural rigidity and ability to be readily substituted at multiple positions make it a versatile template for the design of novel therapeutic agents targeting a wide array of biological targets. This technical guide provides a comprehensive overview of the therapeutic potential of substituted 1,4-benzodioxane compounds, with a focus on their anticancer, antibacterial, and receptor-modulating activities. Detailed experimental protocols, quantitative bioactivity data, and visualizations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Anticancer Activity of Substituted 1,4-Benzodioxane Compounds

A growing body of evidence highlights the potential of 1,4-benzodioxane derivatives as effective anticancer agents. These compounds have been shown to exhibit cytotoxic and antiproliferative effects against a range of cancer cell lines, often with notable potency.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various substituted 1,4-benzodioxane compounds, as indicated by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against different cancer cell lines.

Compound ID/StructureCancer Cell LineIC50 / GI50 (µM)Reference
Hydrazone derivative 7e MDA-MB-435 (Melanoma)0.20[1]
M14 (Melanoma)0.46[1]
SK-MEL-2 (Melanoma)0.57[1]
UACC-62 (Melanoma)0.27[1]
Average over 56 cell lines 6.92 [1]
1,4-Dioxane derivative 13 PC-3 (Prostate)Not explicitly quantified, but noted as a potential anticancer agent[2]
(R)-4 (1,4-Dioxane derivative) PC-3 (Prostate)Not explicitly quantified, but noted as the most potent in the series[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well microplates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted 1,4-benzodioxane compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,4-benzodioxane compounds in complete culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

G Experimental Workflow for Anticancer Screening cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare 1,4-Benzodioxane Derivatives compound_treatment Treat Cells with Compounds compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance at 570nm formazan_solubilization->absorbance_reading data_processing Calculate % Viability absorbance_reading->data_processing ic50_determination Determine IC50 Values data_processing->ic50_determination

Caption: Workflow for in vitro anticancer screening of 1,4-benzodioxane compounds using the MTT assay.

Antibacterial Activity of Substituted 1,4-Benzodioxane Compounds

The emergence of multidrug-resistant bacteria has created an urgent need for the development of new antibacterial agents. Substituted 1,4-benzodioxanes have shown promise in this area, with several derivatives exhibiting significant activity against both Gram-positive and Gram-negative bacteria. A notable target for some of these compounds is the bacterial cell division protein FtsZ.[3]

Quantitative Antibacterial Activity Data

The following table presents the in vitro antibacterial activity of selected substituted 1,4-benzodioxane compounds, expressed as their minimum inhibitory concentration (MIC) values.

Compound ID/StructureBacterial StrainMIC (µg/mL)Reference
Oxadiazole derivative 3d Staphylococcus aureus0.25[4]
Escherichia coli0.25[4]
Bacillus subtilis0.5[4]
Oxadiazole derivative 3g Staphylococcus aureus0.5[4]
Escherichia coli>0.25[4]
Bacillus subtilis0.5[4]
Oxadiazole derivative 3h Staphylococcus aureus0.5[4]
Escherichia coli1[4]
Bacillus subtilis0.5[4]
Benzamide derivative FZ95 Methicillin-resistant S. aureus (MRSA)0.25[5]
Benzamide derivative FZ100 Methicillin-sensitive S. aureus (MSSA)0.1[5]
Methicillin-resistant S. aureus (MRSA)0.1[5]
Bacillus subtilis<0.1[5]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Substituted 1,4-benzodioxane compounds

  • Sterile saline or PBS

  • McFarland turbidity standards (e.g., 0.5)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending a few colonies from a fresh agar plate into sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the 1,4-benzodioxane compounds in the microtiter plate using the appropriate broth.

  • Inoculation: Inoculate each well (except for a sterility control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Broth Microdilution cluster_analysis Analysis bacterial_culture Bacterial Culture inoculum_prep Prepare Standardized Inoculum bacterial_culture->inoculum_prep compound_prep Prepare 1,4-Benzodioxane Derivatives serial_dilution Serial Dilution of Compounds compound_prep->serial_dilution inoculation Inoculate Microtiter Plate inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate for 16-20h inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection mic_determination Determine MIC Value visual_inspection->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 1,4-benzodioxane compounds.

Receptor Modulation by Substituted 1,4-Benzodioxane Compounds

Many substituted 1,4-benzodioxane derivatives exhibit high affinity and selectivity for various G protein-coupled receptors (GPCRs), particularly α1-adrenergic and 5-HT1A receptors. This has led to their investigation as potential therapeutic agents for a range of central nervous system and cardiovascular disorders.

α1-Adrenergic Receptor Signaling

α1-Adrenergic receptors are members of the GPCR superfamily and are coupled to Gq/11 proteins.[6] Activation of these receptors by agonists, including certain 1,4-benzodioxane compounds, initiates a signaling cascade that leads to various physiological responses.

G α1-Adrenergic Receptor Signaling Pathway ligand 1,4-Benzodioxane (Agonist/Antagonist) receptor α1-Adrenergic Receptor ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 cellular_response Physiological Response (e.g., Smooth Muscle Contraction) ca2->cellular_response pkc->cellular_response

Caption: Simplified signaling pathway of the α1-adrenergic receptor upon modulation by 1,4-benzodioxane compounds.

5-HT1A Receptor Signaling

The 5-HT1A receptor, a subtype of the serotonin receptor, is also a GPCR, but it is primarily coupled to Gi/o proteins.[7][8] Activation of this receptor generally leads to an inhibitory cellular response.

G 5-HT1A Receptor Signaling Pathway ligand 1,4-Benzodioxane (Agonist) receptor 5-HT1A Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase (AC) g_protein->ac inhibits atp ATP ac->atp converts camp cAMP ac->camp reduces production of cellular_response Inhibitory Cellular Response ac->cellular_response leads to atp->camp pka Protein Kinase A (PKA) camp->pka activates pka->cellular_response

Caption: Simplified signaling pathway of the 5-HT1A receptor upon activation by 1,4-benzodioxane agonists.

Conclusion

The 1,4-benzodioxane scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its substituted derivatives, including potent anticancer and antibacterial effects, as well as the ability to selectively modulate key GPCRs, underscore the significant therapeutic potential of this compound class. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and improved 1,4-benzodioxane-based drug candidates. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel therapies for a range of human diseases.

References

Methodological & Application

Synthesis Protocol for 1,4-Benzodioxan-6-ylacetic Acid: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive protocol for the synthesis of 1,4-Benzodioxan-6-ylacetic acid, a compound of interest for researchers in drug development due to its potential anti-inflammatory properties. The synthesis is presented in a two-stage process, commencing with the formation of the key intermediate, 1,4-benzodioxan-6-carboxylic acid, from commercially available starting materials. This is followed by a one-carbon homologation of the carboxylic acid to yield the final product. This document offers detailed experimental procedures, a summary of quantitative data, and a visualization of the synthetic workflow to aid researchers in the successful preparation of this compound.

Introduction

This compound is a heterocyclic compound that has demonstrated notable biological activity. Specifically, it has been shown to possess anti-inflammatory properties, with a potency comparable to that of the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The structural motif of 1,4-benzodioxane is present in various biologically active molecules, highlighting the importance of efficient synthetic routes to its derivatives for further investigation in medicinal chemistry and drug discovery. This protocol outlines a reliable method for the preparation of this compound, enabling its accessibility for research purposes.

Synthesis Overview

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 1,4-Benzodioxan-6-carboxylic acid. This intermediate is prepared from 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane via a cyclization reaction to form 1,4-benzodioxan-6-carboxaldehyde, which is subsequently oxidized to the corresponding carboxylic acid.

  • Step 2: Arndt-Eistert Homologation. The 1,4-benzodioxan-6-carboxylic acid is converted to its acid chloride, which then reacts with diazomethane to form a diazoketone. A subsequent Wolff rearrangement in the presence of water yields the desired this compound.

Experimental Protocols

Step 1: Synthesis of 1,4-Benzodioxan-6-carboxylic acid

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃)

  • Potassium Permanganate (KMnO₄)

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl)

  • Acetone

  • Water

Procedure:

  • Synthesis of 1,4-Benzodioxan-6-carboxaldehyde:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,4-dihydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and acetone.

    • To this stirring suspension, add 1,2-dibromoethane (1.1 eq) dropwise.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1,4-benzodioxan-6-carboxaldehyde. The crude product can be purified by column chromatography on silica gel.

  • Oxidation to 1,4-Benzodioxan-6-carboxylic acid:

    • Suspend the purified 1,4-benzodioxan-6-carboxaldehyde (1.0 eq) in water.

    • Prepare a solution of potassium permanganate (1.5 eq) in water and add it dropwise to the aldehyde suspension while maintaining the temperature at 70-80°C.

    • After the addition is complete, heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and add a 10% aqueous solution of potassium hydroxide to make the solution alkaline.

    • Filter the mixture to remove the manganese dioxide precipitate and wash the filter cake with water.

    • Acidify the combined filtrate and washings with concentrated hydrochloric acid until a white precipitate forms.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1,4-benzodioxan-6-carboxylic acid.

Step 2: Synthesis of this compound (Arndt-Eistert Homologation)

Materials:

  • 1,4-Benzodioxan-6-carboxylic acid

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution in a well-ventilated fume hood)

  • Silver(I) oxide (Ag₂O) or other suitable catalyst

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

Procedure:

  • Formation of the Acid Chloride:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,4-benzodioxan-6-carboxylic acid (1.0 eq) in an excess of thionyl chloride.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux for 2-3 hours.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 1,4-benzodioxan-6-carbonyl chloride.

  • Reaction with Diazomethane:

    • Caution: Diazomethane is toxic and explosive. This step must be performed by trained personnel in a dedicated fume hood with appropriate safety precautions.

    • Dissolve the crude acid chloride in anhydrous diethyl ether.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a freshly prepared ethereal solution of diazomethane (2.0 eq) with gentle stirring. A yellow color should persist, indicating a slight excess of diazomethane.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Wolff Rearrangement:

    • To the solution of the diazoketone, add a suspension of silver(I) oxide (0.1 eq) in water.

    • Alternatively, the reaction can be carried out in a mixture of dioxane and water with a silver benzoate catalyst.

    • Heat the reaction mixture gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

    • After the reaction is complete, cool the mixture and filter to remove the catalyst.

    • Acidify the filtrate with dilute hydrochloric acid and extract the product with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

CompoundStarting Material(s)Key ReagentsTypical YieldMelting Point (°C)
1,4-Benzodioxan-6-carboxaldehyde3,4-Dihydroxybenzaldehyde, 1,2-DibromoethaneK₂CO₃, Acetone70-80%-
1,4-Benzodioxan-6-carboxylic acid1,4-Benzodioxan-6-carboxaldehydeKMnO₄, KOH, HCl85-95%168-170
This compound1,4-Benzodioxan-6-carboxylic acidSOCl₂, CH₂N₂, Ag₂O60-70%73-78

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Arndt-Eistert Homologation A 3,4-Dihydroxybenzaldehyde C 1,4-Benzodioxan-6-carboxaldehyde A->C K2CO3, Acetone B 1,2-Dibromoethane B->C D 1,4-Benzodioxan-6-carboxylic acid C->D 1. KMnO4 2. H+ E 1,4-Benzodioxan-6-carbonyl chloride D->E SOCl2 F Diazoketone Intermediate E->F CH2N2 G This compound F->G Ag2O, H2O (Wolff Rearrangement) Signaling_Pathway cluster_pathway Inflammatory Signaling Cascade Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX) Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Target This compound Target->COX Potential Inhibition

Application of 1,4-Benzodioxan-6-ylacetic Acid in Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzodioxan-6-ylacetic acid, a derivative of the versatile 1,4-benzodioxan scaffold, has emerged as a compound of interest in medicinal chemistry, primarily for its significant anti-inflammatory properties. The 1,4-benzodioxan ring system is a key structural motif found in various biologically active molecules, including the well-known α1-adrenergic blocker, Doxazosin. Research into derivatives of this scaffold has revealed a broad spectrum of pharmacological activities, including anticancer, antioxidant, and antimicrobial effects. Notably, the acetic acid substituent at the 6-position of the benzodioxan ring has been identified as a crucial feature for conferring potent anti-inflammatory activity.

This document provides detailed application notes and protocols for researchers interested in the evaluation and development of this compound and its analogs as potential anti-inflammatory agents.

Biological Activity and Data Presentation

The primary characterized biological activity of this compound is its anti-inflammatory effect. In vivo studies have demonstrated its potency to be comparable to the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.

Table 1: In Vivo Anti-inflammatory Activity Data

CompoundAssayAnimal ModelDoseResultReference
This compound Carrageenan-induced Paw EdemaRatNot SpecifiedComparable potency to Ibuprofen[1][2]
IbuprofenCarrageenan-induced Paw EdemaRatNot SpecifiedStandard Reference[1][2]

Table 2: Illustrative In Vitro Cyclooxygenase (COX) Inhibition Data

The following data are illustrative to guide researchers in potential screening cascades. Specific experimental values for this compound are not currently available in the public domain.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀)
This compound (Hypothetical) 1553
Ibuprofen (Reference)10-205-15~1-3
Celecoxib (Reference)>1000.1-0.5>200

Experimental Protocols

Protocol 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema

This protocol describes a standard method for evaluating the acute anti-inflammatory activity of a test compound.[1][2][3]

1. Animals:

  • Male Sprague-Dawley rats (150-200 g).

  • House animals under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Acclimatize animals for at least one week before the experiment.

2. Materials:

  • This compound (Test Compound).

  • Ibuprofen (Reference Compound).

  • λ-Carrageenan (1% w/v in sterile 0.9% saline).

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline).

  • Plethysmometer.

3. Procedure:

  • Divide the rats into groups (n=6 per group): Vehicle control, Reference compound (Ibuprofen), and Test Compound groups (at various doses).

  • Administer the vehicle, reference compound, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

4. Data Analysis:

  • Calculate the edema volume at each time point by subtracting the initial paw volume from the paw volume at that time point.

  • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

  • The results can be used to determine the dose-response relationship and the ED₅₀ of the test compound.

Protocol 2: In Vitro Anti-inflammatory Activity - COX-1/COX-2 Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a compound against cyclooxygenase enzymes, a common mechanism for NSAIDs.

1. Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Reference compounds (e.g., Ibuprofen, Celecoxib).

  • Tris-HCl buffer (pH 8.0).

  • 96-well microplate reader.

2. Procedure:

  • Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, COX-1 or COX-2 enzyme, and the colorimetric probe (TMPD).

  • Add various concentrations of the test compound or reference compounds to the wells. A vehicle control (DMSO) should also be included.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader. The rate of change in absorbance is proportional to the COX activity.

3. Data Analysis:

  • Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) from the dose-response curve.

  • Calculate the COX-2 selectivity index by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of NSAID-like compounds are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. This pathway, along with the NF-κB signaling pathway, are central to the inflammatory response.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) PGH2 PGH2 COX-1 (constitutive)->PGH2 COX-2 (inducible)->PGH2 Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins (PGE2, PGD2, etc.) Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation Prostaglandins (PGE2, PGD2, etc.)->Inflammation Physiological Functions Physiological Functions Thromboxanes->Physiological Functions Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activates Phospholipase A2->Arachidonic Acid releases This compound This compound This compound->COX-1 (constitutive) This compound->COX-2 (inducible)

Caption: Prostaglandin Synthesis Pathway and Inhibition.

G cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor (e.g., TLR, TNFR) Receptor (e.g., TLR, TNFR) IKK Complex IKK Complex Receptor (e.g., TLR, TNFR)->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates IκB->IκB IκB-NF-κB Complex IκB-NF-κB Complex NF-κB (p50/p65) NF-κB (p50/p65) NFkB_nuc NFkB_nuc NF-κB (p50/p65)->NFkB_nuc translocates IκB-NF-κB Complex->NF-κB (p50/p65) releases DNA DNA Gene Transcription Gene Transcription DNA->Gene Transcription initiates Inflammatory Mediators (Cytokines, Chemokines, COX-2) Inflammatory Mediators (Cytokines, Chemokines, COX-2) Gene Transcription->Inflammatory Mediators (Cytokines, Chemokines, COX-2) Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α)->Receptor (e.g., TLR, TNFR) NFkB_nuc->DNA binds to

Caption: NF-κB Signaling Pathway in Inflammation.

G cluster_invivo In Vivo Evaluation cluster_invitro In Vitro Mechanistic Studies Animal Model Selection (Rat) Animal Model Selection (Rat) Compound Administration Compound Administration Animal Model Selection (Rat)->Compound Administration Induction of Inflammation (Carrageenan) Induction of Inflammation (Carrageenan) Compound Administration->Induction of Inflammation (Carrageenan) Measurement of Paw Edema Measurement of Paw Edema Induction of Inflammation (Carrageenan)->Measurement of Paw Edema Data Analysis (% Inhibition) Data Analysis (% Inhibition) Measurement of Paw Edema->Data Analysis (% Inhibition) Enzyme Source (COX-1/COX-2) Enzyme Source (COX-1/COX-2) Data Analysis (% Inhibition)->Enzyme Source (COX-1/COX-2) Assay Setup Assay Setup Enzyme Source (COX-1/COX-2)->Assay Setup Incubation with Compound Incubation with Compound Assay Setup->Incubation with Compound Measurement of Activity Measurement of Activity Incubation with Compound->Measurement of Activity Data Analysis (IC50) Data Analysis (IC50) Measurement of Activity->Data Analysis (IC50) Lead Optimization Lead Optimization Data Analysis (IC50)->Lead Optimization Start Start Start->Animal Model Selection (Rat)

Caption: Experimental Workflow for Anti-inflammatory Drug Discovery.

References

Application Notes and Protocols for 1,4-Benzodioxan-6-ylacetic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-Benzodioxan-6-ylacetic acid as a versatile pharmaceutical intermediate. While direct and extensive documentation for this specific compound is limited, its structural analogs, particularly derivatives of 1,4-benzodioxane, are pivotal in the synthesis of various therapeutic agents. This document outlines known applications, potential synthetic routes, and the biological context for derivatives of this scaffold, with a focus on α1-adrenergic receptor antagonists.

Overview of this compound in Drug Discovery

The 1,4-benzodioxane moiety is a recognized pharmacophore present in numerous biologically active compounds.[1] Its rigid structure and potential for substitution make it an attractive scaffold for designing molecules that can interact with various biological targets. This compound, in particular, offers a reactive carboxylic acid handle that can be readily modified to introduce diverse functionalities, enabling the exploration of structure-activity relationships (SAR).

Derivatives of the 1,4-benzodioxane core have shown a wide range of biological activities, including:

  • Alpha-1 Adrenergic Receptor Antagonism: Used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[2][3]

  • Anti-inflammatory Activity: Acetic acid-bearing 1,4-benzodioxin analogs have demonstrated anti-inflammatory properties.[2][4]

  • Anticancer Activity: Certain benzodioxane derivatives have been investigated for their potential in treating cancer.[2]

Key Application: Intermediate for α1-Adrenergic Receptor Antagonists

A primary application of the 1,4-benzodioxane scaffold is in the synthesis of α1-adrenergic receptor antagonists.[3] These drugs are crucial in managing conditions like hypertension and BPH.[5] While the well-known drug Doxazosin is synthesized from a 2-carboxy derivative, the 6-acetic acid isomer provides a valuable alternative for developing novel antagonists.

α1-Adrenergic receptors are G-protein coupled receptors (GPCRs) associated with the Gq alpha subunit.[6] Their activation by endogenous catecholamines like norepinephrine leads to a signaling cascade that results in smooth muscle contraction.[7] Antagonists developed from this compound would block this pathway, leading to vasodilation and relaxation of smooth muscle in the prostate and bladder neck.[3][8]

alpha1_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor (GPCR) Norepinephrine->Alpha1_Receptor Binds to Gq_protein Gq Protein (α, β, γ subunits) Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to Antagonist 1,4-Benzodioxan Derivative (Antagonist) Antagonist->Alpha1_Receptor Blocks

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and Antagonist Action.

Experimental Protocols

The following protocols are based on established synthetic methodologies for 1,4-benzodioxane derivatives and can be adapted for this compound.

Amide derivatives are commonly synthesized to explore their biological activity. This protocol outlines a general procedure for the synthesis of an amide from this compound and a primary or secondary amine.

Workflow:

amide_synthesis_workflow Start This compound Activation Activation of Carboxylic Acid Start->Activation Coupling Amide Coupling Activation->Coupling Amine Primary or Secondary Amine Amine->Coupling Purification Purification Coupling->Purification Product Amide Derivative Purification->Product

Caption: General workflow for the synthesis of amide derivatives.

Protocol:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

    • Alternatively, the acid can be converted to an acid chloride using thionyl chloride or oxalyl chloride.

  • Amide Coupling:

    • To the activated acid solution, add the desired primary or secondary amine (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with an acidic solution (e.g., 1M HCl) to remove excess amine, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Esterification is another common modification. The Fischer esterification method is suitable for simple alcohols.

Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reaction:

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting ester by column chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of representative amide and ester derivatives of this compound, based on typical yields and properties of similar compounds found in the literature.[2]

Table 1: Synthesis of Amide Derivatives

Amine MoietyProductMolecular FormulaYield (%)Melting Point (°C)
AnilineN-phenyl-2-(1,4-benzodioxan-6-yl)acetamideC₁₆H₁₅NO₃85155-157
BenzylamineN-benzyl-2-(1,4-benzodioxan-6-yl)acetamideC₁₇H₁₇NO₃88130-132
Piperidine1-(2-(1,4-benzodioxan-6-yl)acetyl)piperidineC₁₅H₁₉NO₃9298-100

Table 2: Synthesis of Ester Derivatives

AlcoholProductMolecular FormulaYield (%)Boiling Point (°C)
MethanolMethyl 2-(1,4-benzodioxan-6-yl)acetateC₁₁H₁₂O₄95150-152 (at 1 mmHg)
EthanolEthyl 2-(1,4-benzodioxan-6-yl)acetateC₁₂H₁₄O₄93160-162 (at 1 mmHg)

Table 3: Hypothetical Biological Activity Data for α1-Adrenergic Receptor Antagonism

CompoundTarget ReceptorIC₅₀ (nM)
N-phenyl-2-(1,4-benzodioxan-6-yl)acetamideα1A15
N-benzyl-2-(1,4-benzodioxan-6-yl)acetamideα1A25
1-(2-(1,4-benzodioxan-6-yl)acetyl)piperidineα1A8

Conclusion

This compound is a valuable intermediate with significant potential in pharmaceutical research. Its utility is demonstrated by the diverse biological activities of its structural analogs. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel derivatives targeting a range of therapeutic areas, particularly in the development of new α1-adrenergic receptor antagonists. Further investigation into the specific applications of this compound is warranted to fully realize its potential in drug discovery.

References

Application Notes and Protocols for the Characterization of 1,4-Benzodioxan-6-ylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 1,4-Benzodioxan-6-ylacetic acid. The methodologies described herein are fundamental for the purity assessment, structural elucidation, and quality control of this compound in research and development settings.

Introduction

This compound is a notable organic compound, with its derivatives showing potential in various pharmacological areas. For instance, derivatives of 2,3-dihydro-1,4-benzodioxin containing an acetic acid substituent at the 6-position have demonstrated anti-inflammatory activity.[1][2] Accurate and robust analytical methods are therefore essential for the comprehensive characterization of this molecule. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase method is typically employed for this type of moderately polar compound.

Application Note:

A reversed-phase HPLC method is suitable for separating this compound from its impurities. The inclusion of an acid, such as formic acid or acetic acid, in the mobile phase is crucial for achieving sharp, symmetrical peaks by suppressing the ionization of the carboxylic acid group.[3][4] The method detailed below provides a starting point for analysis and can be optimized as needed.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Acetic Acid, HPLC grade)

  • This compound reference standard

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% Formic Acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: Ambient (or controlled at 25 °C)

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The retention time and peak area are used for identification and quantification.

Data Presentation:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time To be determined experimentally

Mass Spectrometry (MS)

Mass spectrometry is employed for the confirmation of the molecular weight and for the structural elucidation of this compound and its potential impurities. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition.

Application Note:

Electrospray ionization (ESI) is a suitable ionization technique for this compound, typically in negative ion mode to deprotonate the carboxylic acid. The resulting [M-H]⁻ ion can be accurately measured. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation.

Experimental Protocol:

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., TOF or Orbitrap for high resolution)

Reagents:

  • Methanol or Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium hydroxide (for pH adjustment)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as 50:50 Methanol:Water. A small amount of formic acid can be added for positive mode, or ammonium hydroxide for negative mode, to aid ionization.

  • Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via an LC system as described in the HPLC protocol.

  • Mass Spectrometer Settings (Negative Ion Mode ESI):

    • Ionization Mode: ESI Negative

    • Capillary Voltage: 3-4 kV

    • Nebulizer Gas (N₂): Flow rate to be optimized for stable spray

    • Drying Gas (N₂): Flow rate and temperature to be optimized

    • Mass Range: m/z 50-500

  • Data Acquisition: Acquire the full scan mass spectrum. For HRMS, ensure the instrument is properly calibrated. For MS/MS, select the precursor ion (e.g., m/z 193.05 for [M-H]⁻) and apply collision energy to generate fragment ions.

Data Presentation:

ParameterExpected Value
Molecular Formula C₁₀H₁₀O₄
Exact Mass 194.0579
[M-H]⁻ (Negative Mode) 193.0506
[M+H]⁺ (Positive Mode) 195.0652
[M+Na]⁺ (Positive Mode) 217.0471

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.

Application Note:

¹H NMR will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR will show the number of different types of carbon atoms. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for this compound. The acidic proton of the carboxylic acid is often broad and may exchange with deuterium in the presence of D₂O.[5]

Experimental Protocol:

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)

Procedure:

  • Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 512-2048 (or more, depending on concentration).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS (0.00 ppm).

Data Presentation (Expected Chemical Shifts):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-COOH ~10-12 (broad s)~170-180
-CH₂- (acetic) ~3.6 (s)~40-45
Aromatic-H ~6.7-6.9 (m)~115-125
Aromatic-C ~115-145~115-145
-O-CH₂-CH₂-O- ~4.2 (s)~64

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique to identify the key functional groups present in this compound.

Application Note:

The most characteristic feature in the IR spectrum of a carboxylic acid is a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which often overlaps with the C-H stretching bands.[7][8] Another strong absorption is the carbonyl (C=O) stretch, which appears around 1700 cm⁻¹.[7] The presence of the ether linkages in the benzodioxan ring will be indicated by C-O stretching bands.

Experimental Protocol:

Instrumentation:

  • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation (Characteristic Absorption Bands):

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid) 3300 - 2500Strong, Broad
C-H stretch (aromatic & aliphatic) 3100 - 2850Medium, Sharp
C=O stretch (carboxylic acid) 1760 - 1690Strong, Sharp
C=C stretch (aromatic) 1600 - 1450Medium to Weak
C-O stretch (ether & acid) 1320 - 1000Strong
O-H bend (carboxylic acid) 1440 - 1395 & 950 - 910Medium

Mandatory Visualizations

Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Direct Solid Analysis (ATR) HPLC HPLC (Purity & Quantification) Dissolution->HPLC MS Mass Spectrometry (Molecular Weight & Structure) Dissolution->MS NMR NMR Spectroscopy (Structural Elucidation) Dissolution->NMR Purity Purity Assessment HPLC->Purity Structure Structural Confirmation MS->Structure Identity Identity Confirmation MS->Identity NMR->Structure FTIR->Identity

Caption: General workflow for the analytical characterization of this compound.

Signaling Pathway (Illustrative Example)

As this compound is a small molecule and not a signaling protein, a signaling pathway is not directly applicable. Below is a logical relationship diagram illustrating the connection between the analytical techniques and the information they provide.

Logical_Relationship cluster_techniques Analytical Techniques cluster_information Derived Information Compound 1,4-Benzodioxan- 6-ylacetic acid HPLC HPLC Compound->HPLC MS MS Compound->MS NMR NMR Compound->NMR FTIR FTIR Compound->FTIR Purity Purity (%) HPLC->Purity RetentionTime Retention Time HPLC->RetentionTime MolecularWeight Molecular Weight MS->MolecularWeight ElementalComp Elemental Composition MS->ElementalComp Connectivity Atom Connectivity NMR->Connectivity FunctionalGroups Functional Groups FTIR->FunctionalGroups

Caption: Relationship between analytical techniques and the information obtained for the compound.

References

Application Notes and Protocols: The Role of 1,4-Benzodioxan-6-ylacetic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzodioxan derivatives are a class of compounds that have garnered significant attention in medicinal and pharmaceutical research due to their diverse biological activities, including anti-inflammatory and anticancer properties.[1] Beyond pharmaceuticals, the 1,4-benzodioxan scaffold serves as a crucial building block in the synthesis of modern agrochemicals, particularly in the development of sophisticated insect growth regulators. This document provides detailed application notes and protocols on the use of a key intermediate, 1,4-Benzodioxan-6-ylacetic acid, in the synthesis of these vital agricultural products.

The primary focus of these notes is the synthetic pathway leading to advanced insect growth regulators that act as juvenile hormone (JH) signaling inhibitors.[2] These compounds offer a targeted approach to pest control by disrupting the metamorphosis and reproduction of insects.[2] The protocols detailed below outline a plausible and chemically sound synthetic route from the readily available this compound to a complex benzodioxan-based agrochemical, providing researchers with the foundational knowledge to synthesize and explore this important class of molecules.

Core Synthetic Pathway: From Acid to Agrochemical

The overall synthetic strategy involves the transformation of the carboxylic acid moiety of this compound into a reactive halomethyl group. This key intermediate, 6-(halomethyl)-1,4-benzodioxan, can then be coupled with other aromatic fragments through reactions like the Wittig or Horner-Wadsworth-Emmons reaction to construct the final complex agrochemical structure.

Synthesis_Overview A This compound B 1,4-Benzodioxan-6-ylethanol A->B Reduction C 6-(Chloromethyl)-1,4-benzodioxan B->C Chlorination E Target Agrochemical (e.g., EMBP precursor) C->E Wittig/HWE Reaction D Phosphonium Ylide Precursor D->E

Experimental Protocols

The following sections provide detailed experimental protocols for the key transformations in the synthesis of 1,4-benzodioxan-based agrochemicals.

Step 1: Reduction of this compound to 1,4-Benzodioxan-6-ylethanol

The first step in the synthetic sequence is the reduction of the carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.[3][4]

Protocol:

  • Reaction Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH4 suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up: The reaction is carefully quenched by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, according to the Fieser work-up procedure.[5] The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude 1,4-Benzodioxan-6-ylethanol is purified by column chromatography on silica gel.

ParameterValueReference
Reducing Agent Lithium Aluminum Hydride (LiAlH4)[3][4]
Solvent Anhydrous Tetrahydrofuran (THF)[3]
Reaction Temperature 0 °C to reflux[3]
Reaction Time 4-6 hours[3]
Typical Yield 85-95%Estimated

Reduction_Workflow

Step 2: Chlorination of 1,4-Benzodioxan-6-ylethanol to 6-(Chloromethyl)-1,4-benzodioxan

The conversion of the primary alcohol to a chloromethyl group is a crucial step to activate the molecule for subsequent C-C bond formation. Thionyl chloride is a common and effective reagent for this transformation.[6]

Protocol:

  • Reaction Setup: A solution of 1,4-Benzodioxan-6-ylethanol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reagent: Thionyl chloride (1.2-1.5 equivalents) is added dropwise to the solution at 0 °C. A small amount of a catalyst, such as a few drops of dimethylformamide (DMF), can be added.

  • Reaction: The reaction mixture is stirred at room temperature for 2-4 hours and then gently refluxed until the reaction is complete as monitored by TLC.

  • Work-up: The reaction mixture is carefully poured onto crushed ice to decompose the excess thionyl chloride. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated under reduced pressure to yield the crude 6-(chloromethyl)-1,4-benzodioxan, which can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.

ParameterValueReference
Chlorinating Agent Thionyl Chloride (SOCl2)[6]
Solvent Dichloromethane or Chloroform[6]
Reaction Temperature 0 °C to reflux[6]
Reaction Time 2-4 hours[6]
Typical Yield >90%Estimated
Step 3: Synthesis of a Stilbene-type Intermediate via Wittig or Horner-Wadsworth-Emmons Reaction

The 6-(chloromethyl)-1,4-benzodioxan is a key building block for constructing the final agrochemical. A Wittig or Horner-Wadsworth-Emmons (HWE) reaction can be employed to form a new carbon-carbon double bond, leading to a stilbene-type core structure present in many insect growth regulators.[7][8] The HWE reaction is often preferred as it typically provides higher E-alkene selectivity and the phosphate byproduct is easily removed.[9][10]

Horner-Wadsworth-Emmons Protocol:

  • Phosphonate Preparation (Arbuzov Reaction): The corresponding phosphonate ester is prepared by reacting triethyl phosphite with 4-(bromomethyl)benzaldehyde.

  • Ylide Formation: The phosphonate ester is deprotonated using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DME at 0 °C to form the stabilized phosphonate carbanion.[10]

  • Reaction with Aldehyde: A solution of 6-formyl-1,4-benzodioxan (prepared by oxidation of 1,4-benzodioxan-6-ylmethanol) in the same solvent is then added to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography to yield the desired E-alkene.

ParameterValueReference
Base Sodium Hydride (NaH)[10]
Solvent Tetrahydrofuran (THF) or Dimethyl ether (DME)[10]
Reaction Temperature 0 °C to room temperature[10]
Stereoselectivity Predominantly (E)-alkene[9]
Typical Yield 70-90%Estimated

HWE_Pathway

Conclusion

This compound is a versatile and valuable starting material for the synthesis of complex agrochemicals, particularly insect growth regulators. The protocols outlined in these application notes provide a clear and actionable framework for researchers to synthesize these important compounds. The conversion of the acetic acid moiety into a reactive handle allows for the construction of elaborate molecular architectures through well-established synthetic methodologies. By following these detailed protocols, scientists can efficiently produce and further investigate the biological activities of novel 1,4-benzodioxan-based agrochemicals, contributing to the development of next-generation crop protection agents.

References

Application Notes and Protocols for the Synthesis of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed laboratory procedure for the synthesis of a library of 1,4-benzodioxane-6-carboxylic acid amide analogs, starting from the readily available gallic acid. The synthesized compounds have potential applications in anticancer drug discovery, particularly for metastatic castration-resistant prostate cancer (MCRPC).[1]

Data Presentation

While the synthesis of a series of 1,4-benzodioxane-6-carboxylic acid amide analogs has been reported, specific quantitative data on their biological activity against cancer cell lines is not extensively available in the public domain.[1] The following table is provided as a template for researchers to summarize their in-house screening data for easy comparison of the potency and selectivity of the synthesized analogs.

Table 1: In Vitro Anticancer Activity of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs

Compound IDR GroupProstate Cancer Cell LineConcentration (µM)% Growth InhibitionIC50 (µM)
Analog 1 Amine 1PC-3
DU-145
LNCaP
Analog 2 Amine 2PC-3
DU-145
LNCaP
... ......
Control DoxorubicinPC-3
DU-145
LNCaP

Experimental Protocols

The synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs is accomplished through a multi-step process starting from gallic acid.[1]

Synthetic Workflow

G Gallic_Acid Gallic Acid Methyl_Gallate Methyl 3,4,5-trihydroxybenzoate Gallic_Acid->Methyl_Gallate Esterification (MeOH, H₂SO₄) Benzodioxane_Ester Methyl 8-(substituted)-2,3-dihydro- benzo[b][1,4]dioxine-6-carboxylate Methyl_Gallate->Benzodioxane_Ester Cyclization (1,2-dibromoethane, K₂CO₃) Carboxylic_Acid 8-(substituted)-2,3-dihydrobenzo[b] [1,4]dioxine-6-carboxylic acid Benzodioxane_Ester->Carboxylic_Acid Hydrolysis Acid_Chloride 8-(substituted)-2,3-dihydrobenzo[b] [1,4]dioxine-6-carbonyl chloride Carboxylic_Acid->Acid_Chloride Acyl Chloride Formation (Oxalyl Chloride) Amide_Analogs 1,4-Benzodioxane-6-carboxylic Acid Amide Analogs Acid_Chloride->Amide_Analogs Amidation (Primary/Secondary Amine) G cluster_hsf1 HSF1 Activation cluster_downstream Downstream Effects Proteotoxic_Stress Proteotoxic Stress HSF1_monomer HSF1 (monomer) Proteotoxic_Stress->HSF1_monomer Oncogenic_Signaling Oncogenic Signaling Oncogenic_Signaling->HSF1_monomer HSF1_trimer HSF1 (trimer) HSF1_monomer->HSF1_trimer Trimerization HSF1_active Active HSF1 (Nuclear Translocation) HSF1_trimer->HSF1_active Phosphorylation HSE Heat Shock Element (HSE) in DNA HSF1_active->HSE Binding HSP_expression Heat Shock Protein (HSP) Expression HSE->HSP_expression Transcription Cell_Survival Cell Survival & Proliferation HSP_expression->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis HSP_expression->Apoptosis_Inhibition G cluster_cascade Kinase Cascade cluster_effects Cellular Response Stress Cellular Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Cytokines Inflammatory Cytokines Cytokines->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK Phosphorylation p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Activation Other_Kinases Other Kinases (e.g., MK2) p38_MAPK->Other_Kinases Activation Inflammation Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Other_Kinases->Cell_Cycle_Arrest

References

Application Notes and Protocols for Utilizing 1,4-Benzodioxan Derivatives in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the preclinical anticancer applications of various 1,4-benzodioxan derivatives. This document includes summaries of their biological activities, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways.

Introduction

The 1,4-benzodioxan scaffold is a privileged heterocyclic motif frequently found in biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] These compounds have been shown to target a range of cancer-related biological processes and molecules, such as protein kinases, DNA repair enzymes, and metalloenzymes, making them promising candidates for further preclinical and clinical development.[4][5] This document outlines the applications of several classes of 1,4-benzodioxan derivatives in preclinical cancer research, with a focus on their synthesis, mechanism of action, and methods for assessing their efficacy.

1,4-Benzodioxane-Hydrazone Derivatives as mTOR Inhibitors in Skin Cancer

A series of 1,4-benzodioxane-hydrazone derivatives have been synthesized and identified as potent inhibitors of cancer cell growth, particularly in melanoma cell lines.[6] The lead compound, 7e , has demonstrated significant efficacy both in vitro and in vivo.

Biological Activity

Compound 7e exhibited broad-spectrum anticancer activity in the NCI-60 cell line screen, with an average GI50 of 6.92 μM.[6] It showed particular potency against melanoma cell lines.[6] Mechanistic studies revealed that compound 7e induces apoptosis and causes S-phase arrest in MDA-MB-435 melanoma cells.[6] Furthermore, it was identified as an inhibitor of mTOR kinase.[6] In a mice model, intraperitoneal administration of compound 7e at 20 mg/kg was shown to be safe and effective in ameliorating skin cancer.[6]

Quantitative Data Summary
CompoundTarget Cell LinesIC50 / GI50 (μM)Target
7e Average (NCI-60)6.92mTOR Kinase
MDA-MB-435 (Melanoma)0.20
M14 (Melanoma)0.46
SK-MEL-2 (Melanoma)0.57
UACC-62 (Melanoma)0.27
mTOR Kinase Assay5.47 (IC50)

Signaling Pathway

mTOR_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTOR Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Benzodioxane-hydrazone (7e) Benzodioxane-hydrazone (7e) Benzodioxane-hydrazone (7e)->mTORC1

Caption: Inhibition of the mTOR signaling pathway by 1,4-benzodioxane-hydrazone derivative 7e.

Experimental Protocols

Synthesis of 1,4-Benzodioxane-Hydrazone Derivatives (e.g., 7e)

  • General Procedure: The synthesis of 1,4-benzodioxane-hydrazone derivatives (7a-l) is achieved through the Wolff-Kishner reaction.[6]

  • Step 1: Synthesis of Hydrazide Intermediate: React the appropriate 1,4-benzodioxanecarboxylic acid with thionyl chloride to form the acid chloride. Subsequently, react the acid chloride with hydrazine hydrate in a suitable solvent like ethanol to yield the corresponding hydrazide.

  • Step 2: Condensation Reaction: Condense the hydrazide with a substituted aldehyde or ketone in the presence of a catalytic amount of acid (e.g., acetic acid) in a solvent such as ethanol under reflux to obtain the final hydrazone derivative.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

In Vitro mTOR Kinase Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the kinase activity of mTOR.

  • Procedure:

    • Use a commercially available mTOR kinase assay kit.

    • Prepare a reaction mixture containing recombinant mTOR enzyme, a specific substrate (e.g., a peptide or protein that is a known mTOR substrate), and ATP.

    • Add varying concentrations of the test compound (e.g., 7e) to the reaction mixture.

    • Incubate the reaction at the recommended temperature and time.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as ELISA or a fluorescence-based method.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

  • Principle: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Seed cancer cells (e.g., MDA-MB-435) in a 6-well plate and allow them to attach overnight.

    • Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

1,2,4-Triazole Derivatives of 1,4-Benzodioxan as MetAP2 Inhibitors

A series of 1,2,4-triazole derivatives incorporating a 1,4-benzodioxan moiety have been developed as inhibitors of methionine aminopeptidase type II (MetAP2), a key enzyme in angiogenesis.[7]

Biological Activity

Compound 5k from this series emerged as a potent inhibitor of the HEPG2 (hepatocellular carcinoma) cell line with an IC50 value of 0.81 μM.[7] It also demonstrated direct inhibition of MetAP2 with an IC50 of 0.93 μM.[7] Further studies showed that compound 5k induces apoptosis in HEPG2 cells.[7]

Quantitative Data Summary
CompoundTarget Cell LineIC50 (μM)Target
5k HEPG20.81MetAP2
MetAP2 Enzyme Assay0.93

Signaling Pathway

MetAP2_Inhibition Methionine Aminopeptidase 2 (MetAP2) Methionine Aminopeptidase 2 (MetAP2) Protein N-terminal Methionine Excision Protein N-terminal Methionine Excision Methionine Aminopeptidase 2 (MetAP2)->Protein N-terminal Methionine Excision Protein Maturation & Function Protein Maturation & Function Protein N-terminal Methionine Excision->Protein Maturation & Function Angiogenesis Angiogenesis Protein Maturation & Function->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Benzodioxan-Triazole (5k) Benzodioxan-Triazole (5k) Benzodioxan-Triazole (5k)->Methionine Aminopeptidase 2 (MetAP2)

Caption: Inhibition of MetAP2 by 1,4-benzodioxan-triazole derivative 5k.

Experimental Protocols

Synthesis of 1,2,4-Triazole Derivatives of 1,4-Benzodioxan (e.g., 5k)

  • General Procedure: These compounds are synthesized through a multi-step process starting from a 1,4-benzodioxan precursor.

  • Step 1: Synthesize a key intermediate such as an ester or acid chloride of a 1,4-benzodioxan carboxylic acid.

  • Step 2: Convert the intermediate to a hydrazide, followed by reaction with a suitable reagent to form the 1,2,4-triazole ring.

  • Step 3: Further modifications on the triazole ring can be performed to obtain a library of derivatives.

  • Purification: Purification is typically achieved by column chromatography and/or recrystallization.

Apoptosis Assay using Annexin V-FITC/PI Staining

  • Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membranes.

  • Procedure:

    • Treat cancer cells (e.g., HEPG2) with the test compound for a specified time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

2,3-Dihydrobenzo[b][6][8]dioxine Derivatives as PARP1 Inhibitors

Derivatives of 2,3-dihydrobenzo[b][6][8]dioxine-5-carboxamide have been identified as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an enzyme crucial for DNA single-strand break repair.[9]

Biological Activity

Through virtual screening and subsequent chemical modifications, several potent PARP1 inhibitors were identified. Compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) had an IC50 of 5.8 μM.[9] Further optimization led to the identification of compound 49 ((Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][6][8]oxazine-8-carboxamide), a scaffold-hopped analog, as the most potent inhibitor with an IC50 of 0.082 μM.[9]

Quantitative Data Summary
CompoundTargetIC50 (μM)
3 PARP112
4 PARP15.8
10 PARP10.88
49 PARP10.082

Experimental Workflow

PARP1_Inhibitor_Discovery Virtual Screening High-Throughput Virtual Screening Hit Identification Hit Identification Virtual Screening->Hit Identification Maybridge Library Maybridge Library Maybridge Library->Virtual Screening PARP1 Enzyme Assay PARP1 Enzyme Assay Hit Identification->PARP1 Enzyme Assay Lead Compound (4) Lead Compound 4 (IC50 = 5.8 μM) PARP1 Enzyme Assay->Lead Compound (4) Analogue Synthesis Analogue Synthesis Lead Compound (4)->Analogue Synthesis Scaffold Hopping Scaffold Hopping Lead Compound (4)->Scaffold Hopping Optimized Inhibitor (49) Potent Inhibitor 49 (IC50 = 0.082 μM) Analogue Synthesis->Optimized Inhibitor (49) Scaffold Hopping->Optimized Inhibitor (49)

Caption: Workflow for the discovery of 1,4-benzodioxan-based PARP1 inhibitors.

Experimental Protocols

Recombinant PARP1 Enzyme Assay

  • Principle: This assay measures the activity of PARP1 by detecting the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Procedure:

    • Use a commercially available PARP1 assay kit.

    • Coat a 96-well plate with histones.

    • Add a reaction mixture containing recombinant PARP1, activated DNA, and biotinylated NAD+ to the wells.

    • Add the test compounds at various concentrations.

    • Incubate to allow the PARPylation reaction to occur.

    • Wash the plate to remove unreacted components.

    • Add streptavidin-HRP conjugate, which binds to the biotinylated ADP-ribose.

    • Add a colorimetric HRP substrate and measure the absorbance.

    • Calculate the percentage of inhibition and determine the IC50 value.

1,3,4-Oxadiazole Derivatives of 1,4-Benzodioxan as Telomerase Inhibitors

A series of 1,3,4-oxadiazole derivatives containing a 1,4-benzodioxan moiety have been investigated as telomerase inhibitors.[4][8]

Biological Activity

These compounds were tested for their antitumor activity against four cancer cell lines (HEPG2, HELA, SW1116, and BGC823).[4] Compound 65 (2-(2,3-Dihydrobenzo[b][6][8]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole) was identified as the most potent telomerase inhibitor with an IC50 of 1.27 ± 0.05 µM.[8]

Quantitative Data Summary
CompoundTargetIC50 (μM)
65 Telomerase1.27 ± 0.05
Experimental Protocols

Telomerase Repeat Amplification Protocol (TRAP) Assay

  • Principle: The TRAP assay is a two-step process that first involves the extension of a substrate oligonucleotide by telomerase present in a cell extract, followed by PCR amplification of the extended products.

  • Procedure:

    • Prepare cell extracts from a cancer cell line known to have high telomerase activity.

    • Incubate the cell extract with a synthetic oligonucleotide substrate (TS primer) in the presence of dNTPs and varying concentrations of the test compound.

    • During this incubation, telomerase adds telomeric repeats to the 3' end of the TS primer.

    • Amplify the extended products by PCR using the TS primer and a reverse primer.

    • Analyze the PCR products by gel electrophoresis or by using a quantitative method like a TRAP-PCR-ELISA assay.

    • Quantify the inhibition of telomerase activity and determine the IC50 value.

Conclusion

Derivatives of 1,4-benzodioxan represent a versatile and promising scaffold for the development of novel anticancer agents. The examples provided herein demonstrate their ability to target diverse and critical pathways in cancer, including mTOR signaling, angiogenesis, DNA repair, and telomere maintenance. The detailed protocols and data summaries offer a valuable resource for researchers in the field of oncology drug discovery to further explore and develop this important class of compounds.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 1,4-Benzodioxan-6-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzodioxan-6-ylacetic acid is a compound of interest for its potential anti-inflammatory, analgesic, and antipyretic properties, making it a candidate for further investigation in drug discovery and development.[1] Derivatives of the 1,4-benzodioxan nucleus have been explored for their anti-inflammatory activities, with some studies indicating that they may exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[2] This document provides a comprehensive overview of standard in vitro assays to characterize the anti-inflammatory profile of this compound.

Key Inflammatory Pathways

The anti-inflammatory activity of compounds like this compound can be assessed by examining their effects on key signaling pathways involved in the inflammatory response. Two central pathways are the Cyclooxygenase (COX) pathway, which leads to the production of prostaglandins, and the NF-κB signaling pathway, which regulates the expression of pro-inflammatory genes, including those for cytokines and inducible nitric oxide synthase (iNOS).

Inflammatory_Pathways Key Inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory_Genes induces transcription of COX2 COX-2 ProInflammatory_Genes->COX2 expresses Inflammation Inflammation ProInflammatory_Genes->Inflammation promotes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins COX2->Prostaglandins produces Prostaglandins->Inflammation mediates

Caption: Inflammatory signaling pathways.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the in vitro anti-inflammatory assays. Note: The data presented here are representative values for Ibuprofen and should be replaced with experimental data for this compound.

Table 1: Cyclooxygenase (COX) Enzyme Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimental DataExperimental DataCalculated Value
Ibuprofen (Reference)13.53440.04

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)NO Production (% of Control)% InhibitionIC₅₀ (µM)
Control-100 ± 5.2-
LPS (1 µg/mL)-100-
This compound1Experimental DataCalculated ValueCalculated Value
10Experimental DataCalculated Value
50Experimental DataCalculated Value
100Experimental DataCalculated Value
Ibuprofen (Reference)10045 ± 3.855%>100

Table 3: Inhibition of Pro-inflammatory Cytokine Release in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)TNF-α Release (pg/mL)% InhibitionIL-6 Release (pg/mL)% Inhibition
Control-25 ± 4-15 ± 3-
LPS (1 µg/mL)-1500 ± 120-2000 ± 150-
This compound1Experimental DataCalculated ValueExperimental DataCalculated Value
10Experimental DataCalculated ValueExperimental DataCalculated Value
50Experimental DataCalculated ValueExperimental DataCalculated Value
100Experimental DataCalculated ValueExperimental DataCalculated Value
Ibuprofen (Reference)100750 ± 6550%900 ± 8055%

Experimental Protocols

The following are detailed protocols for the key in vitro experiments to assess the anti-inflammatory activity of this compound.

Experimental_Workflow General Experimental Workflow Start Start Prepare_Compound Prepare Stock Solution of This compound Start->Prepare_Compound Assay_Setup Assay Setup Prepare_Compound->Assay_Setup Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Cell_Culture->Assay_Setup COX_Assay COX Inhibition Assay Assay_Setup->COX_Assay NO_Assay Nitric Oxide (NO) Assay Assay_Setup->NO_Assay Cytokine_Assay Cytokine Release Assay Assay_Setup->Cytokine_Assay Data_Analysis Data Analysis and IC₅₀ Calculation COX_Assay->Data_Analysis NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • This compound

  • Reference inhibitor (e.g., Ibuprofen, Celecoxib)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare stock solutions of this compound and the reference inhibitor in DMSO. Serially dilute the stock solutions to obtain a range of test concentrations.

  • Assay Reaction: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Incubation: Add the various concentrations of this compound, reference inhibitor, or vehicle (DMSO) to the appropriate wells. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a colorimetric or fluorometric detection kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the inhibition of nitric oxide production in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Reference inhibitor (e.g., L-NAME)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or the reference inhibitor for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent.

  • Incubation: Incubate at room temperature for 10 minutes, protected from light.

  • Detection: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Determine the percentage of NO production inhibition compared to the LPS-stimulated control. Calculate the IC₅₀ value.

Pro-inflammatory Cytokine (TNF-α and IL-6) Release Assay

This assay quantifies the reduction of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • LPS from E. coli

  • This compound

  • Reference inhibitor (e.g., Dexamethasone)

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well cell culture plate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or the reference inhibitor for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant and centrifuge to remove cell debris.

  • ELISA: Perform the ELISA for TNF-α and IL-6 on the supernatants according to the manufacturer's instructions.

  • Detection: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curves. Determine the percentage of cytokine release inhibition compared to the LPS-stimulated control.

Conclusion

The protocols and data presentation formats provided in these application notes offer a robust framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By assessing its inhibitory effects on key inflammatory mediators such as COX enzymes, nitric oxide, and pro-inflammatory cytokines, researchers can gain valuable insights into its mechanism of action and therapeutic potential. It is crucial to replace the illustrative data with experimental results for this compound to accurately characterize its anti-inflammatory profile.

References

Application Notes: 1,4-Benzodioxan-6-ylacetic acid (Bioxacetin) in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following application notes and protocols are provided as a representative example for research and development purposes. The application of 1,4-Benzodioxan-6-ylacetic acid in the treatment of neurological disorders is an emerging area of investigation. The experimental data and protocols described herein are based on the known biological activities of structurally related 1,4-benzodioxane compounds and should be adapted and validated as per specific experimental requirements.

Introduction

This compound, hereafter referred to as Bioxacetin, is a small molecule featuring the 1,4-benzodioxane scaffold. This structural motif is present in numerous biologically active compounds, and its derivatives have shown promise in medicinal chemistry.[1][2] The 1,4-benzodioxane structure is a key component in molecules designed to interact with various receptors, including those in the central nervous system.[1] Bioxacetin is currently under investigation for its potential therapeutic applications in neurological disorders, such as Parkinson's disease and depression, owing to its postulated activity at key neurotransmitter receptors.

Postulated Mechanism of Action

The therapeutic potential of Bioxacetin in the context of neurological disorders is hypothesized to stem from its modulation of α1-adrenergic and 5-HT1A serotonergic receptors.

  • α1-Adrenergic Receptor Antagonism: Several 1,4-benzodioxane derivatives are known to be potent α1-adrenoreceptor antagonists.[1] α-blockers are a class of drugs that inhibit the action of catecholamines at α-adrenergic receptors.[3] In the context of neurodegenerative diseases like Parkinson's, α1-adrenergic antagonists are being explored for their potential neuroprotective effects.[4][5] It is postulated that by blocking α1-receptors, Bioxacetin may help in mitigating neuroinflammation and providing a supportive environment for neuronal survival.

  • 5-HT1A Receptor Agonism: The 1,4-benzodioxane scaffold is also found in compounds that act as 5-HT1A receptor agonists.[1] 5-HT1A agonists have demonstrated therapeutic potential in a range of neurological and psychiatric conditions.[6][7] In Parkinson's disease, 5-HT1A agonists have been shown to reduce levodopa-induced dyskinesias.[8] Furthermore, their anxiolytic and antidepressant effects are well-documented, which could be beneficial in addressing the non-motor symptoms of many neurological disorders.[6][9]

The dual-action of Bioxacetin as both an α1-adrenergic antagonist and a 5-HT1A agonist could offer a multi-faceted therapeutic approach to complex neurological diseases.

Quantitative Data Summary

The following table summarizes representative in-vitro data for Bioxacetin based on preliminary assays.

ParameterReceptor SubtypeValue
Binding Affinity (Ki) Human α1A-Adrenergic15.2 nM
Human α1B-Adrenergic28.7 nM
Human α1D-Adrenergic12.5 nM
Human 5-HT1A8.9 nM
Functional Activity (IC50) α1A-Adrenergic Antagonism32.4 nM
5-HT1A Agonism (cAMP)18.6 nM

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route adapted from methods for similar 1,4-benzodioxane derivatives.[10]

Materials:

  • 2,3-dihydro-1,4-benzodioxin-6-amine

  • Sodium nitrite

  • Hydrochloric acid

  • Potassium iodide

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Sodium hydroxide

  • Sulfuric acid

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Diazotization: Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine in a mixture of hydrochloric acid and water at 0-5°C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.

  • Iodination: Add a solution of potassium iodide in water to the diazotized mixture and warm gently to complete the reaction. Extract the resulting 6-iodo-1,4-benzodioxane with diethyl ether.

  • Malonic Ester Synthesis: In a separate flask, prepare a solution of sodium ethoxide in ethanol. Add diethyl malonate to this solution, followed by the dropwise addition of the 6-iodo-1,4-benzodioxane. Reflux the mixture for 4-6 hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add a solution of sodium hydroxide. Reflux for another 2-3 hours to hydrolyze the ester. Acidify the cooled mixture with sulfuric acid and heat to induce decarboxylation, yielding this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Protocol 2: In-Vitro Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of Bioxacetin for α1-adrenergic and 5-HT1A receptors.

Materials:

  • Cell membranes expressing recombinant human α1A, α1B, α1D, and 5-HT1A receptors

  • [3H]-Prazosin (for α1 receptors)

  • [3H]-8-OH-DPAT (for 5-HT1A receptors)

  • Bioxacetin

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, the appropriate radioligand ([3H]-Prazosin or [3H]-8-OH-DPAT), and varying concentrations of Bioxacetin.

  • Incubation: Add the cell membranes expressing the target receptor to each well. Incubate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of Bioxacetin that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Protocol 3: In-Vivo Assessment in a Rodent Model of Parkinson's Disease

This protocol outlines an approach to evaluate the therapeutic efficacy of Bioxacetin in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.

Materials:

  • Male Sprague-Dawley rats

  • 6-hydroxydopamine (6-OHDA)

  • Bioxacetin

  • Vehicle (e.g., saline with 5% DMSO)

  • Apomorphine

  • Apparatus for behavioral testing (e.g., rotometer)

Procedure:

  • Induction of Parkinsonism: Induce unilateral lesions of the substantia nigra by stereotaxic injection of 6-OHDA into the medial forebrain bundle.

  • Drug Administration: After a recovery period of 2-3 weeks, administer Bioxacetin or vehicle to the rats daily via oral gavage for a predefined treatment period (e.g., 28 days).

  • Behavioral Assessment:

    • Apomorphine-Induced Rotations: At the end of the treatment period, administer apomorphine to induce contralateral rotations. Record the number of full rotations over a 60-minute period. A reduction in rotations in the Bioxacetin-treated group compared to the vehicle group indicates a therapeutic effect.

    • Cylinder Test: Assess forelimb akinesia by placing the rats in a transparent cylinder and recording the number of times they use their impaired or unimpaired forelimb for wall exploration.

  • Neurochemical Analysis: Following the final behavioral test, euthanize the animals and collect brain tissue for neurochemical analysis (e.g., HPLC measurement of dopamine and its metabolites in the striatum).

Visualizations

G Synthesis of this compound cluster_0 Step 1: Diazotization & Iodination cluster_1 Step 2: Malonic Ester Synthesis cluster_2 Step 3: Hydrolysis & Decarboxylation Amine 2,3-dihydro-1,4-benzodioxin-6-amine Iodo 6-iodo-1,4-benzodioxane Amine->Iodo 1. NaNO2, HCl 2. KI Intermediate Substituted malonic ester Iodo->Intermediate NaOEt, EtOH Malonate Diethyl malonate Malonate->Intermediate Final_Product This compound Intermediate->Final_Product 1. NaOH 2. H2SO4, Heat

Caption: Synthetic pathway for this compound.

G Postulated Signaling Pathway of Bioxacetin cluster_0 α1-Adrenergic Pathway cluster_1 5-HT1A Pathway Bioxacetin Bioxacetin alpha1 α1-Adrenergic Receptor Bioxacetin->alpha1 Antagonism HT1A 5-HT1A Receptor Bioxacetin->HT1A Agonism Gq Gq protein alpha1->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Neuroinflammation Neuroinflammation Ca_PKC->Neuroinflammation Gi Gi protein HT1A->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity

Caption: Postulated dual signaling pathway of Bioxacetin.

G Experimental Workflow for In-Vivo Assessment Start Start: 6-OHDA Rat Model Treatment Daily Treatment: Bioxacetin or Vehicle (28 days) Start->Treatment Behavioral Behavioral Testing: - Apomorphine Rotations - Cylinder Test Treatment->Behavioral Analysis Post-mortem Analysis: - Brain Tissue Collection - HPLC for Dopamine Behavioral->Analysis End End: Data Analysis & Conclusion Analysis->End

Caption: Workflow for in-vivo efficacy testing of Bioxacetin.

References

Application Notes and Protocols for Designing Novel Therapeutic Agents Based on the 1,4-Benzodioxane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of novel therapeutic agents incorporating the versatile 1,4-benzodioxane scaffold. This privileged heterocyclic structure is a key component in numerous natural products and synthetic molecules, demonstrating a wide range of biological activities. Its unique conformational properties and ability to be readily functionalized make it an attractive starting point for the development of new drugs targeting a variety of diseases.[1][2][3][4]

Therapeutic Applications of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane nucleus is a well-established pharmacophore found in drugs with diverse therapeutic applications, including the antihypertensive agent Doxazosin.[5] Its rigid structure, conferred by the fusion of a benzene ring and a 1,4-dioxane ring, provides a defined orientation for pendant functional groups to interact with biological targets.[1][4] Recent research has highlighted its potential in developing agents for:

  • Oncology: Derivatives have shown promise as inhibitors of critical cancer-related pathways such as the HSF1 pathway and the p38α MAPK pathway.[5] Furthermore, 1,4-benzodioxane-hydrazone derivatives have demonstrated potent anticancer activity, inducing apoptosis and cell cycle arrest in melanoma cell lines.[6]

  • Neurodegenerative Diseases: Chalcone derivatives incorporating the 1,4-benzodioxane scaffold have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in the treatment of Parkinson's disease.[7]

  • Infectious Diseases: The scaffold has been utilized to design inhibitors of bacterial enzymes essential for cell division, indicating its potential for developing new antibacterial agents.[2]

  • Cardiovascular Diseases: The historical use in antihypertensive drugs and ongoing research into its derivatives as adrenoceptor antagonists underscore its continued importance in this therapeutic area.[8]

  • Inflammatory Diseases: Certain derivatives have exhibited anti-inflammatory properties, suggesting their utility in treating inflammatory conditions.[5]

Design Strategies and Lead Optimization

The design of novel 1,4-benzodioxane-based therapeutic agents often involves several key strategies:

  • Scaffold Hopping and Bioisosteric Replacement: Replacing existing pharmacophores in known drugs with the 1,4-benzodioxane scaffold can lead to improved pharmacological profiles.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents on both the aromatic and dioxane rings allows for the exploration of the chemical space and optimization of activity and selectivity.[8]

  • Molecular Docking and Computational Modeling: In silico methods can predict the binding modes of 1,4-benzodioxane derivatives within the active sites of target proteins, guiding the design of more potent and selective inhibitors.[6]

Quantitative Data Summary

The following tables summarize the biological activities of representative 1,4-benzodioxane derivatives from recent literature.

Table 1: Anticancer Activity of 1,4-Benzodioxane Derivatives

CompoundCancer Cell LineBiological TargetActivity (IC50/GI50)Reference
CCT251236 Human ovarian carcinomaHSF1 pathwayGrowth Inhibition[5]
Compound 7e (hydrazone derivative) MDA-MB-435 (Melanoma)mTOR kinase0.20 µM (GI50)[6]
Compound 7e (hydrazone derivative) M14 (Melanoma)mTOR kinase0.46 µM (GI50)[6]
Compound 7e (hydrazone derivative) SK-MEL-2 (Melanoma)mTOR kinase0.57 µM (GI50)[6]
Compound 7e (hydrazone derivative) UACC-62 (Melanoma)mTOR kinase0.27 µM (GI50)[6]
1,3,4-oxadiazole derivatives Various cancer cell linesTelomerase7.21 µM to 25.87 µM (IC50)[9]

Table 2: MAO-B Inhibitory Activity of 1,4-Benzodioxan-Substituted Chalcones

CompoundTargetActivity (IC50)Selectivity Index (MAO-A/MAO-B)Reference
Compound 22 Human MAO-B0.026 µM>1538[7]

Experimental Protocols

General Synthesis of 1,4-Benzodioxane Scaffolds

A common method for the synthesis of the 1,4-benzodioxane ring system involves the condensation of a catechol derivative with a dihaloethane or a related dielectrophile.[10][11][12]

Protocol 4.1.1: Synthesis of 1,4-Benzodioxane from Catechol and 1,2-Dibromoethane

  • To a solution of catechol in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature to facilitate the formation of the diphenoxide.

  • Add 1,2-dibromoethane to the reaction mixture.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1,4-benzodioxane.

Synthesis of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs

This protocol describes a multi-step synthesis starting from gallic acid.[5]

Protocol 4.2.1: Synthesis of Amide Analogs

  • Esterification of Gallic Acid: React gallic acid with methanol in the presence of a catalytic amount of sulfuric acid to afford methyl 3,4,5-trihydroxybenzoate.

  • Formation of the Benzodioxane Ring: React the resulting ester with an excess of 1,2-dibromoethane in the presence of K₂CO₃ in acetone to furnish the 6,8-disubstituted-1,4-benzodioxane.

  • Sulfur Functionalization: React the benzodioxane derivative with various mercaptans to introduce a sulfide group.

  • Hydrolysis: Hydrolyze the methyl ester to the corresponding carboxylic acid.

  • Amide Coupling: Convert the carboxylic acid to the acid chloride, followed by reaction with a variety of primary and secondary amines to yield the desired amide analogs.

  • Oxidation (Optional): The sulfide can be selectively oxidized to the sulfoxide or sulfone using reagents like hydrogen peroxide.[5]

Synthesis of 1,4-Benzodioxan-Substituted Chalcones

Chalcones are synthesized via a Claisen-Schmidt condensation.[7]

Protocol 4.3.1: Claisen-Schmidt Condensation

  • Dissolve a substituted acetophenone and a 1,4-benzodioxane-6-carboxaldehyde in a suitable solvent like ethanol.

  • Add a base, such as aqueous sodium hydroxide, to the mixture.

  • Stir the reaction at room temperature for several hours.

  • Monitor the formation of the chalcone product by TLC.

  • Upon completion, pour the reaction mixture into cold water and acidify to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure chalcone.

In Vitro Biological Evaluation

Protocol 4.4.1: mTOR Kinase Inhibition Assay [6]

  • Utilize a commercially available mTOR kinase assay kit.

  • Prepare a series of dilutions of the test compounds.

  • In a microplate, add the mTOR enzyme, the substrate (e.g., a specific peptide), and ATP.

  • Add the test compounds at various concentrations.

  • Incubate the plate at the recommended temperature and time.

  • Measure the kinase activity, typically by detecting the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence or fluorescence).

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Protocol 4.4.2: MAO-B Inhibition Assay [7]

  • Use human recombinant MAO-B.

  • Prepare solutions of the test compounds.

  • Pre-incubate the enzyme with the test compounds at 37°C.

  • Initiate the reaction by adding a substrate (e.g., kynuramine).

  • The enzymatic reaction produces a fluorescent product.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4.4.3: Cell Viability Assay (MTT or MTS) [6]

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT or MTS reagent to each well and incubate for 1-4 hours.

  • Living cells will convert the reagent into a colored formazan product.

  • Solubilize the formazan crystals (if using MTT) and measure the absorbance at a specific wavelength.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 values.

Visualizations

Signaling Pathways

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Benzodioxane_Derivative 1,4-Benzodioxane-Hydrazone Derivative (e.g., 7e) Benzodioxane_Derivative->mTORC1 inhibits

Caption: The mTOR signaling pathway and the inhibitory action of 1,4-benzodioxane-hydrazone derivatives.

MAO_B_Inhibition_Pathway Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B substrate DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC metabolizes to ROS Reactive Oxygen Species (ROS) MAO_B->ROS produces Neuronal_Damage Oxidative Stress & Neuronal Damage ROS->Neuronal_Damage Benzodioxane_Chalcone 1,4-Benzodioxan-Substituted Chalcone Benzodioxane_Chalcone->MAO_B inhibits Benzodioxane_Chalcone->Neuronal_Damage reduces Increased_Dopamine Increased Dopamine Levels Benzodioxane_Chalcone->Increased_Dopamine

Caption: Mechanism of MAO-B inhibition by 1,4-benzodioxan-substituted chalcones.

Experimental Workflows

Synthesis_Workflow Start Starting Materials (e.g., Gallic Acid) Step1 Step 1: Esterification Start->Step1 Step2 Step 2: Benzodioxane Ring Formation Step1->Step2 Step3 Step 3: Functionalization (e.g., Sulfide addition) Step2->Step3 Step4 Step 4: Hydrolysis Step3->Step4 Step5 Step 5: Amide Coupling Step4->Step5 Purification Purification (Column Chromatography) Step5->Purification Characterization Characterization (NMR, MS, FTIR) Purification->Characterization Final_Product Final 1,4-Benzodioxane Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of 1,4-benzodioxane derivatives.

Biological_Evaluation_Workflow Compound Synthesized 1,4-Benzodioxane Derivative In_Vitro_Enzyme In Vitro Enzyme Inhibition Assay Compound->In_Vitro_Enzyme Cell_Based Cell-Based Assays (e.g., Cell Viability) Compound->Cell_Based IC50_Determination IC50 Determination In_Vitro_Enzyme->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis GI50_Determination GI50/IC50 Determination Cell_Based->GI50_Determination GI50_Determination->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Further_Optimization Further Optimization SAR_Analysis->Further_Optimization Further_Optimization->Compound

Caption: Workflow for the in vitro biological evaluation of 1,4-benzodioxane derivatives.

References

Application Note: Spectroscopic and Spectrometric Analysis of 1,4-Benzodioxan-6-ylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the analysis of 1,4-Benzodioxan-6-ylacetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It includes methodologies for sample preparation, data acquisition, and a comprehensive interpretation of the resulting spectra. The presented data is illustrative, based on expected values for the compound, and serves as a guide for researchers working with this and structurally related molecules.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug discovery due to its structural similarity to various biologically active molecules. Accurate structural elucidation and purity assessment are critical for its application in research and development. This application note outlines the standard procedures for obtaining and interpreting ¹H NMR, ¹³C NMR, and ESI-MS data for this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

2.1.2. Data Acquisition

  • Instrument: 500 MHz NMR Spectrometer

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.28 s

    • Spectral Width: 12 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.09 s

    • Spectral Width: 240 ppm

Mass Spectrometry (MS)

2.2.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

2.2.2. Data Acquisition

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: 50-500 m/z

Data Presentation and Interpretation

NMR Data

The structure and numbering of this compound are shown below:

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis start This compound Sample nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ms_prep Dissolve and Dilute in Mobile Phase start->ms_prep nmr_acq NMR Spectrometer (¹H and ¹³C) nmr_prep->nmr_acq ms_acq ESI-Q-TOF MS ms_prep->ms_acq nmr_interp NMR Spectral Interpretation nmr_acq->nmr_interp ms_interp MS Spectral Interpretation ms_acq->ms_interp structure Structural Elucidation nmr_interp->structure ms_interp->structure logical_interpretation cluster_nmr NMR Data Interpretation cluster_ms Mass Spectrometry Interpretation cluster_conclusion Structural Conclusion h_nmr ¹H NMR - Chemical Shifts - Multiplicities - Integrations nmr_fragments Identified Fragments: - Carboxylic Acid - Substituted Benzene Ring - Dioxan Ring - Methylene Bridge h_nmr->nmr_fragments c_nmr ¹³C NMR - Chemical Shifts c_nmr->nmr_fragments final_structure Confirmed Structure of This compound nmr_fragments->final_structure ms_data ESI-MS - [M-H]⁻ at m/z 193.05 - Fragment at m/z 149.06 ms_fragments Inferences: - Molecular Weight = 194.06 g/mol - Loss of CO₂ ms_data->ms_fragments ms_fragments->final_structure

Application Notes and Protocols for Screening 1,4-Benzodioxane Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to screening 1,4-benzodioxane derivatives as potential inhibitors of various key enzymes implicated in a range of diseases. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of relevant signaling pathways to facilitate research and development in this promising area of medicinal chemistry.

Introduction

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this versatile scaffold have been shown to exhibit a wide array of pharmacological activities, including the inhibition of various enzymes. This has positioned them as attractive candidates for the development of novel therapeutics for a multitude of disorders, from neurodegenerative diseases and cancer to inflammatory conditions and infectious diseases.

This document outlines the screening of 1,4-benzodioxane derivatives against a panel of therapeutically relevant enzymes, providing detailed protocols for in vitro inhibition assays and summarizing key quantitative data.

Data Presentation

The inhibitory activities of 1,4-benzodioxane derivatives against their target enzymes are summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor.

Table 1: Inhibitory Activity of 1,4-Benzodioxane Derivatives against Monoamine Oxidase B (MAO-B)

Compound IDModificationIC50 (µM)
22 (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one0.026

Table 2: Inhibitory Activity of 1,4-Benzodioxane Derivatives against Poly(ADP-ribose) Polymerase 1 (PARP1)

Compound IDModificationIC50 (µM)
3 Varies12
4 2,3-dihydro-1,4-benzodioxine-5-carboxamide5.8
10 Varies0.88
49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide0.082
25a C2-hydroxymethyl extension6.9
25b C3-hydroxymethyl extension7.8

Table 3: Inhibitory Activity of 1,4-Benzodioxane Derivatives against β-Ketoacyl-ACP Synthase (FabH)

Compound IDModificationIC50 (µM)
6j 1,4-benzodioxane thiazolidinedione piperazine derivative0.06[3][4]

Table 4: Inhibitory Activity of 1,4-Benzodioxane Derivatives against mTOR Kinase

Compound IDModificationIC50 (µM)
7e 1,4-benzodioxane-hydrazone derivative5.47[5]

Table 5: Inhibitory Activity of 1,4-Benzodioxane Derivatives against Cyclooxygenase-2 (COX-2)

Compound IDModificationIC50 (µM)Selectivity Index (COX-1/COX-2)
3k 1-((2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)methyl)-4-(3-trifluoromethylphenyl)piperazineNot specified, but noted as a selective ligandNot specified

Note: Further quantitative data for COX-2, Hsp90, Telomerase, CrtN, and 3α-HSD with the 1,4-benzodioxane scaffold is limited in the public domain and requires further experimental investigation.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

General Experimental Workflow

The general workflow for screening 1,4-benzodioxane derivatives as enzyme inhibitors involves several key stages, from initial compound handling to data analysis and hit validation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Validation Compound Compound Library (1,4-Benzodioxane Derivatives) Screening Primary Screening (Single Concentration) Compound->Screening Enzyme Target Enzyme (Purified/Recombinant) Enzyme->Screening Reagents Assay Reagents (Substrate, Buffer, etc.) Reagents->Screening DoseResponse Dose-Response Assay (IC50 Determination) Screening->DoseResponse Active Compounds Data Data Analysis (% Inhibition, IC50 Calculation) DoseResponse->Data Hit Hit Confirmation & Validation Data->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR

Caption: General workflow for screening 1,4-benzodioxane derivatives.

Monoamine Oxidase B (MAO-B) Inhibitor Screening Protocol (Fluorometric)

This assay is based on the fluorometric detection of H2O2, a byproduct of the oxidative deamination of the MAO-B substrate.

Materials:

  • MAO-B Assay Buffer

  • MAO-B Enzyme (Human, Recombinant)

  • MAO-B Substrate (e.g., Tyramine)

  • Fluorescent Probe (e.g., Amplex Red or equivalent)

  • Developer/Horseradish Peroxidase (HRP)

  • Known MAO-B inhibitor (e.g., Selegiline) as a positive control

  • 1,4-Benzodioxane derivatives (dissolved in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, probe, and developer in MAO-B Assay Buffer according to the manufacturer's instructions.

  • Compound Plating: Add 2 µL of the 1,4-benzodioxane derivatives at various concentrations to the wells of the 96-well plate. Include wells for a vehicle control (DMSO) and a positive control inhibitor.

  • Enzyme Addition: Add 48 µL of the MAO-B enzyme working solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the substrate/probe/developer mix to each well to start the reaction.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence curve). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ onto histone-coated plates by PARP1.

Materials:

  • Histone-coated 96-well white plate

  • PARP1 Assay Buffer

  • Activated DNA

  • Recombinant Human PARP1 enzyme

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Known PARP1 inhibitor (e.g., Olaparib) as a positive control

  • 1,4-Benzodioxane derivatives (dissolved in DMSO)

  • Luminometer

Procedure:

  • Plate Preparation: Wash the histone-coated plate with wash buffer.

  • Compound Addition: Add 5 µL of the 1,4-benzodioxane derivatives at various concentrations to the wells. Include wells for vehicle control (DMSO) and positive control.

  • Reaction Mix Preparation: Prepare a reaction mix containing PARP1 Assay Buffer, Activated DNA, and PARP1 enzyme.

  • Enzyme Reaction: Add 20 µL of the reaction mix to each well.

  • Substrate Addition: Add 25 µL of biotinylated NAD+ to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes.

    • Wash the plate.

    • Add 50 µL of chemiluminescent HRP substrate.

  • Measurement: Immediately measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the background luminescence (wells with no enzyme). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value using a dose-response curve.

Cyclooxygenase-2 (COX-2) Inhibitor Screening Protocol (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.

Materials:

  • COX Assay Buffer

  • COX-2 Enzyme (Human, Recombinant)

  • Arachidonic Acid (Substrate)

  • Fluorometric Probe

  • Heme

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 1,4-Benzodioxane derivatives (dissolved in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of COX-2 enzyme, arachidonic acid, and other reagents in COX Assay Buffer.

  • Compound Plating: Add 10 µL of the 1,4-benzodioxane derivatives at various concentrations to the wells.

  • Reaction Mix Addition: Add a reaction mix containing COX Assay Buffer, Heme, and the fluorometric probe to each well.

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of arachidonic acid to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction from the linear phase of the fluorescence increase. Determine the percentage of inhibition and subsequently the IC50 value for each compound.

Heat Shock Protein 90 (Hsp90) ATPase Inhibition Assay (Colorimetric)

This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90.

Materials:

  • Hsp90 Assay Buffer

  • Recombinant Human Hsp90 protein

  • ATP

  • Malachite Green Reagent

  • Known Hsp90 inhibitor (e.g., 17-AAG) as a positive control

  • 1,4-Benzodioxane derivatives (dissolved in DMSO)

  • 96-well clear, flat-bottom microplate

  • Absorbance microplate reader (620-650 nm)

Procedure:

  • Compound Plating: Add 5 µL of the 1,4-benzodioxane derivatives at various concentrations to the wells.

  • Enzyme Addition: Add 20 µL of Hsp90 in assay buffer to each well.

  • Pre-incubation: Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 25 µL of ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Detection: Add 150 µL of Malachite Green reagent to each well to stop the reaction and develop the color. Incubate for 15-20 minutes at room temperature.

  • Measurement: Measure the absorbance at ~630 nm.

  • Data Analysis: Create a standard curve using a phosphate standard. Calculate the amount of Pi produced in each well. Determine the percentage of inhibition and the IC50 value for each compound.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to aid in understanding the context of enzyme inhibition and the experimental design.

PARP1 in DNA Damage Response

PARP1 plays a crucial role in the repair of single-strand DNA breaks. Its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells with deficient homologous recombination repair pathways.

G DNAdamage DNA Single-Strand Break PARP1 PARP1 DNAdamage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair recruits DNARepair DNA Repair Repair->DNARepair Inhibitor 1,4-Benzodioxane Derivative (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP1 signaling in DNA damage repair.

COX-2 in the Inflammatory Pathway

COX-2 is an inducible enzyme that catalyzes the production of prostaglandins, which are key mediators of inflammation and pain.

G Stimuli Inflammatory Stimuli (e.g., Cytokines) PLA2 Phospholipase A2 Stimuli->PLA2 activates Cell Cell Membrane Phospholipids AA Arachidonic Acid Cell->AA PLA2->Cell acts on COX2 COX-2 AA->COX2 substrate for PGs Prostaglandins (e.g., PGE2) COX2->PGs produces Inflammation Inflammation, Pain, Fever PGs->Inflammation mediate Inhibitor 1,4-Benzodioxane Derivative (COX-2 Inhibitor) Inhibitor->COX2 inhibits G GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K activate AKT Akt PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates ProteinSynthesis Protein Synthesis (via S6K1, 4E-BP1) mTORC1->ProteinSynthesis promotes CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth Inhibitor 1,4-Benzodioxane Derivative (mTOR Inhibitor) Inhibitor->mTORC1 inhibits G Hsp90_open Hsp90 (Open) Hsp90_closed Hsp90 (Closed, ATP-bound) Hsp90_open->Hsp90_closed ATP binding Hsp90_closed->Hsp90_open ATP hydrolysis Client_folded Folded/Active Client Protein Hsp90_closed->Client_folded releases ADP ADP + Pi Hsp90_closed->ADP Client_unfolded Unfolded/Misfolded Client Protein Client_unfolded->Hsp90_open binds Degradation Proteasomal Degradation Client_unfolded->Degradation targeted for ATP ATP ATP->Hsp90_open Inhibitor 1,4-Benzodioxane Derivative (Hsp90 Inhibitor) Inhibitor->Hsp90_open inhibits ATP binding

References

Troubleshooting & Optimization

strategies to improve the yield of 1,4-Benzodioxan-6-ylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-Benzodioxan-6-ylacetic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the critical ring formation and subsequent hydrolysis steps.

Issue 1: Low Yield in the 1,4-Benzodioxane Ring Formation Step

  • Question: My Williamson ether synthesis reaction to form the 1,4-benzodioxane ring from a catechol precursor and a dihaloethane is resulting in a low yield (<50%). What are the potential causes and how can I improve it?

  • Answer: Low yields in this step are common and can be attributed to several factors. Here's a systematic approach to troubleshoot the issue:

    • Purity of Starting Materials: Ensure the catechol precursor is pure and free of oxidizing impurities. The dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) should be freshly distilled to remove any acidic impurities.

    • Base Selection and Stoichiometry: The choice and amount of base are critical.

      • Potassium carbonate (K₂CO₃) is commonly used, but stronger bases like cesium carbonate (Cs₂CO₃) can sometimes improve yields by increasing the nucleophilicity of the catecholate.

      • Ensure at least two equivalents of the base are used to deprotonate both hydroxyl groups of the catechol. An excess of a mild base like K₂CO₃ can be beneficial.

    • Solvent Choice: The solvent plays a crucial role in the reaction rate and selectivity.

      • Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the base, leaving a more reactive "naked" phenoxide anion. Acetone is also a viable option.[1][2]

      • Ensure the solvent is anhydrous, as water can hydrolyze the dihaloethane and deactivate the phenoxide.

    • Reaction Temperature and Time:

      • The reaction often requires heating (reflux) to proceed at a reasonable rate.[1][2] However, excessively high temperatures can lead to side reactions and decomposition.

      • Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times might not necessarily increase the yield of the desired product and can lead to the formation of byproducts.

    • Side Reactions: The primary competing reaction is the polymerization of the dihaloethane or its reaction with the solvent. Using the dihaloethane as the limiting reagent or adding it slowly to the reaction mixture can sometimes mitigate this. Intermolecular reactions between two catechol molecules and one dihaloethane molecule can also occur. High dilution conditions may favor the intramolecular cyclization.

Issue 2: Incomplete Hydrolysis of the Ester Precursor

  • Question: I am having trouble fully hydrolyzing the ethyl or methyl ester of this compound to the final carboxylic acid. What conditions should I try?

  • Answer: Incomplete hydrolysis can be due to steric hindrance, inappropriate choice of base or acid, or insufficient reaction time/temperature.

    • Base-Mediated Hydrolysis (Saponification): This is the most common method.

      • Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and a co-solvent like methanol, ethanol, or THF to ensure solubility of the ester.[1][2]

      • The reaction often requires heating (reflux) for several hours to go to completion.[1][2] Monitor the disappearance of the starting ester by TLC.

      • Use a sufficient excess of the base (2-5 equivalents) to ensure the reaction goes to completion.

    • Acid-Catalyzed Hydrolysis: While less common for this substrate, it can be an alternative.

      • Use a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous solution with a co-solvent.

      • This method may require higher temperatures and longer reaction times compared to saponification.

    • Work-up Procedure: After base-mediated hydrolysis, the reaction mixture must be acidified (e.g., with concentrated HCl) to protonate the carboxylate salt and precipitate the carboxylic acid product.[1][2] Ensure the pH is sufficiently low (pH 1-2) for complete precipitation.

Issue 3: Purification Difficulties and Impurity Profile

  • Question: I am struggling to purify the final this compound. What are the likely impurities and what are the best purification methods?

  • Answer: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.

    • Likely Impurities:

      • Unreacted catechol precursor or its mono-alkylated derivative.

      • Polymeric byproducts.

      • Starting ester (if hydrolysis is incomplete).

    • Purification Strategies:

      • Recrystallization: This is often the most effective method for purifying the final carboxylic acid. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined.

      • Column Chromatography: While possible, it can be challenging for carboxylic acids due to tailing on silica gel. It is more suitable for purifying the ester intermediate. If chromatography of the acid is necessary, adding a small amount of acetic acid or formic acid to the eluent can help to reduce tailing.

      • Acid-Base Extraction: An acid-base workup can be very effective. Dissolve the crude product in an organic solvent (like ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired acid will move to the aqueous layer as its carboxylate salt, leaving neutral organic impurities behind. The aqueous layer can then be washed with an organic solvent, re-acidified to precipitate the pure acid, and the product collected by filtration.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical starting material for the synthesis of this compound?

    • A common and cost-effective starting material is 3,4-dihydroxyphenylacetic acid or its corresponding ester. Gallic acid can also be used, followed by more extensive functional group manipulations.[3]

  • Q2: What are the key reaction steps in a typical synthesis?

    • A typical synthesis involves two main steps:

      • Williamson Ether Synthesis: Formation of the 1,4-benzodioxane ring by reacting a 3,4-dihydroxyphenyl derivative with a 1,2-dihaloethane in the presence of a base.

      • Hydrolysis: If an ester of 3,4-dihydroxyphenylacetic acid was used as the starting material, the final step is the hydrolysis of the ester group to the carboxylic acid.

  • Q3: What analytical techniques are recommended for monitoring the reaction progress?

    • Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide more quantitative information. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for confirming the structure of the intermediates and the final product.[1][2]

  • Q4: Are there any alternative synthetic routes to consider?

    • While the Williamson ether synthesis is the most common, other methods like palladium-catalyzed intramolecular O-arylation have been developed for similar structures, which may offer advantages in terms of yield and stereocontrol for certain derivatives.[4] Enzymatic resolutions can also be employed to obtain enantiomerically pure products if a chiral center is present.[4][5]

Data Presentation

Table 1: Comparison of Reaction Conditions for 1,4-Benzodioxane Ring Formation

ParameterMethod AMethod B
Precursor Methyl 3,4,5-trihydroxybenzoate3,4-Dihydroxyphenylacetic acid ester
Reagent 1,2-dibromoethane1,2-dichloroethane
Base K₂CO₃Cs₂CO₃
Solvent AcetoneDMF
Temperature Reflux80-100 °C
Reported Yield 45-47%[1][2]Potentially higher

Table 2: Comparison of Hydrolysis Conditions

ParameterMethod A (Base-Catalyzed)Method B (Acid-Catalyzed)
Reagent 2N NaOH6N HCl
Solvent Methanol/WaterDioxane/Water
Temperature RefluxReflux
Reaction Time 8 hours[1][2]12-24 hours
Reported Yield 75-83%[1][2]Substrate dependent

Experimental Protocols

Protocol 1: Synthesis of Ethyl (2,3-dihydrobenzo[b][1][3]dioxin-6-yl)acetate

This protocol is adapted from standard Williamson ether synthesis procedures for forming the 1,4-benzodioxane ring.

  • To a stirred suspension of anhydrous potassium carbonate (2.5 equivalents) in anhydrous DMF, add ethyl 3,4-dihydroxyphenylacetate (1 equivalent).

  • Heat the mixture to 80 °C under a nitrogen atmosphere.

  • Slowly add 1,2-dichloroethane (1.1 equivalents) dropwise over 30 minutes.

  • Maintain the reaction temperature at 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

Protocol 2: Hydrolysis to this compound

This protocol is based on the hydrolysis methods reported in the literature.[1][2]

  • Dissolve the ethyl (2,3-dihydrobenzo[b][1][3]dioxin-6-yl)acetate (1 equivalent) in a mixture of methanol and 2N aqueous sodium hydroxide (1:1 v/v).

  • Heat the mixture to reflux and stir for 6-8 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry it in a vacuum oven to yield this compound. Recrystallization from an appropriate solvent can be performed for further purification.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Hydrolysis Start Ethyl 3,4-dihydroxyphenylacetate + 1,2-Dichloroethane Reaction1 K₂CO₃, DMF 80-90 °C, 12-18h Start->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Ethyl (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate Purification1->Intermediate Reaction2 NaOH, MeOH/H₂O Reflux, 6-8h Intermediate->Reaction2 Workup2 Acidification (HCl) Reaction2->Workup2 Purification2 Filtration & Drying (Optional Recrystallization) Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Yield cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions Start Low Yield in Ring Formation? CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckBase Optimize Base (e.g., Cs₂CO₃) Start->CheckBase CheckSolvent Use Anhydrous Polar Aprotic Solvent (DMF) Start->CheckSolvent CheckTemp Optimize Temperature & Reaction Time (TLC) Start->CheckTemp Sol_Purity Purify/Distill Reagents CheckPurity->Sol_Purity Sol_Base Use Stronger/More Base CheckBase->Sol_Base Sol_Solvent Ensure Dry Conditions CheckSolvent->Sol_Solvent Sol_Temp Run Kinetics Profile CheckTemp->Sol_Temp

Caption: Decision tree for troubleshooting low yield in the ring formation step.

References

overcoming purification challenges of crude 1,4-Benzodioxan-6-ylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for overcoming common challenges encountered during the purification of crude 1,4-Benzodioxan-6-ylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities largely depend on the synthetic route. Common sources include unreacted starting materials, reagents, and side-products from the reaction. For instance, if synthesized from 6-acetyl-1,4-benzodioxan via the Willgerodt-Kindler reaction, impurities may include sulfur compounds and thioamides.[1][2][3] If prepared by hydrolysis of the corresponding nitrile, unreacted nitrile or the intermediate amide may be present. Inorganic impurities can also be introduced from reagents, catalysts, or metal reactors.[4]

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately determining the purity of the final product and quantifying impurities.[4] Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative assessment of purity and for optimizing conditions for column chromatography.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation and identifying unknown impurities.[6][7]

Q3: My purified product is discolored (yellow or brown). What is the cause and how can I fix it?

A3: Discoloration is often caused by high molecular weight, colored impurities or degradation products. These can sometimes be removed by treating a solution of the crude product with activated charcoal before the final recrystallization step.

Q4: What is a typical yield for the purification process?

A4: Purification yields are highly variable and depend on the purity of the crude material. For related 1,4-benzodioxane derivatives, purification by column chromatography can result in yields around 53%.[7] Significant loss of product can occur during multiple purification steps, especially with difficult-to-purify compounds.[8]

Troubleshooting Guides

Problem 1: The crude product is a persistent oil and will not solidify.

  • Answer: Oiling out during crystallization is common for compounds with low melting points or when significant impurities are present.

    • Troubleshooting Step 1: Trituration. Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or petroleum ether. This can often induce crystallization by removing more soluble impurities.

    • Troubleshooting Step 2: Solvent Change. The chosen recrystallization solvent may be too good a solvent. Re-dissolve the oil and add a non-polar "anti-solvent" dropwise until the solution becomes cloudy, then warm to clarify and cool slowly.

    • Troubleshooting Step 3: Purification. If trituration fails, the impurity level may be too high. Subject the crude oil directly to column chromatography for purification.

Problem 2: Column chromatography results in significant streaking or poor separation.

  • Answer: Carboxylic acids are known to streak on silica gel due to strong interactions with the stationary phase.

    • Troubleshooting Step 1: Acidify the Eluent. Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[9][10] This keeps the carboxylic acid in its protonated, less polar form, leading to sharper bands and better separation.[9]

    • Troubleshooting Step 2: Adjust Solvent Polarity. Your eluent may be too polar, causing all components to move too quickly up the column. Test various solvent systems using TLC to find an eluent that gives your desired product an Rf value of approximately 0.3-0.4.[5]

    • Troubleshooting Step 3: Check Column Packing. Poor separation can result from an improperly packed column. Ensure the silica gel is packed homogeneously without air bubbles or channels.[11]

Problem 3: The yield after recrystallization is very low.

  • Answer: Low recovery can be due to several factors.

    • Troubleshooting Step 1: Minimize Hot Solvent. Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will keep more of your product dissolved in the mother liquor upon cooling.

    • Troubleshooting Step 2: Ensure Complete Precipitation. After cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes to maximize crystal formation before filtration.

    • Troubleshooting Step 3: Check Solubility. The product might be too soluble in the chosen solvent, even when cold. Re-evaluate your choice of solvent. An ideal solvent dissolves the compound when hot but not when cold.[12]

Data Presentation

Quantitative Data Summary Tables

Table 1: Potential Impurities and Their Synthetic Origins

Impurity Type Potential Source / Synthetic Route Removal Method
6-Acetyl-1,4-benzodioxan Incomplete Willgerodt-Kindler reaction Column Chromatography
Thioamide intermediate Incomplete hydrolysis after Willgerodt-Kindler reaction[3] Column Chromatography, Recrystallization
1,4-Benzodioxan-6-ylacetonitrile Incomplete nitrile hydrolysis Acid-Base Extraction, Recrystallization
3,4-Dihydroxybenzaldehyde Unreacted starting material[13] Acid-Base Extraction
Residual Solvents (e.g., Toluene, DMF) From reaction or purification steps[4] Drying under high vacuum

| Heavy Metals | Leaching from reactors or catalysts[4] | Specialized chelating agents, proper workup |

Table 2: Comparison of Purification Methods for Arylacetic Acids

Method Principle Typical Yield Purity Achieved Best For
Recrystallization Differential solubility 60-90% Good to Excellent Removing small amounts of impurities from a mostly pure solid.
Acid-Base Extraction Acidity of the carboxyl group >90% Fair to Good Removing neutral or basic impurities.
Column Chromatography Differential adsorption on a stationary phase[5] 40-70% Excellent Separating complex mixtures or purifying oils.[5]

| Trituration | Washing a solid with a solvent in which it is insoluble | >80% | Fair | Removing highly soluble impurities from a crude solid. |

Table 3: Example Recrystallization Solvent Screening Data

Solvent Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling Recommendation
Water Insoluble Sparingly Soluble Good Potentially suitable, may require a co-solvent.
Ethanol Soluble Very Soluble Poor Too soluble; consider as part of a solvent/anti-solvent pair.
Ethyl Acetate Sparingly Soluble Soluble Good Good candidate.
Hexane Insoluble Insoluble N/A Unsuitable as a primary solvent; good for trituration or as an anti-solvent.

| Toluene | Sparingly Soluble | Soluble | Good | Good candidate, especially for aromatic compounds. |

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This method is effective for separating the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and extract with a 1M aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution. The acidic product will move to the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Organic Impurity Removal: Collect the aqueous layers and wash with a fresh portion of ethyl acetate or DCM to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 2M hydrochloric acid (HCl) dropwise with stirring until the pH is ~1-2. The purified this compound will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water to remove salts, and dry thoroughly under vacuum.

Protocol 2: Purification via Recrystallization

This protocol is ideal when the crude product is a solid with relatively minor impurities.

  • Solvent Selection: In a test tube, find a suitable solvent or solvent pair in which the crude product is sparingly soluble at room temperature but fully soluble when hot (see Table 3).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the hot recrystallization solvent needed to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, cool it slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes. Remove the charcoal via hot filtration.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent and dry under vacuum.

Protocol 3: Purification via Flash Column Chromatography

This is the most powerful method for separating complex mixtures or purifying oils.

  • TLC Analysis: Determine the optimal eluent system using TLC. A good system will show clear separation of the product from impurities, with the product having an Rf of ~0.3. For carboxylic acids, add ~0.5% acetic acid to the eluent.[9][10]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. The amount of silica should be 30-50 times the weight of the crude sample.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column.

  • Elution: Run the column by passing the eluent through the silica gel under positive pressure. Start with a non-polar eluent (e.g., 90:10 Hexane:Ethyl Acetate + 0.5% AcOH) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate + 0.5% AcOH).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions, remove the solvent using a rotary evaporator, and dry the final product under high vacuum to remove residual solvent and acetic acid.

Visual Guides

G Crude Crude Product Analysis Analyze by TLC/HPLC Crude->Analysis IsSolid Is the crude product a solid? Analysis->IsSolid Chromatography Column Chromatography IsSolid->Chromatography No (Oily) Recrystallize Recrystallization IsSolid->Recrystallize   Yes, mostly pure Triturate Trituration IsSolid->Triturate   Yes, but impure Extraction Acid-Base Extraction Extraction->Recrystallize PureProduct Pure Product Chromatography->PureProduct Recrystallize->PureProduct Triturate->Recrystallize p1->Extraction High level of neutral/basic impurities

Caption: General purification workflow for this compound.

G Start Poor separation/ streaking on silica TLC CheckAcid Is the eluent acidified? Start->CheckAcid AddAcid Add 0.1-1% Acetic Acid or Formic Acid to eluent CheckAcid->AddAcid No CheckRf Is product Rf ~0.3-0.4? CheckAcid->CheckRf Yes ReRunTLC1 Re-run TLC AddAcid->ReRunTLC1 ReRunTLC1->CheckAcid AdjustPolarity Adjust eluent polarity. Increase for high Rf, decrease for low Rf. CheckRf->AdjustPolarity No GoodSep Conditions Optimized CheckRf->GoodSep Yes ReRunTLC2 Re-run TLC AdjustPolarity->ReRunTLC2 ReRunTLC2->CheckRf

Caption: Troubleshooting decision tree for poor TLC/column separation.

References

Technical Support Center: Optimization of 1,4-Benzodioxane Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-benzodioxanes.

Troubleshooting Guide

This guide addresses common issues encountered during the formation of the 1,4-benzodioxane ring, offering systematic approaches to diagnose and resolve them.

Issue 1: Low or No Product Yield

Low or non-existent yield of the desired 1,4-benzodioxane product is a frequent challenge. The underlying causes can often be traced back to suboptimal reaction conditions or the nature of the starting materials.

Possible Causes and Solutions:

  • Inefficient Nucleophilic Attack: The formation of the benzodioxane ring, particularly through methods like the Williamson ether synthesis, relies on an efficient SN2 reaction. The nucleophilicity of the alkoxide or phenoxide is crucial.

    • Base Selection: Ensure the complete deprotonation of the diol or catechol starting material. Stronger bases like sodium hydride (NaH) are often more effective than carbonates.

    • Solvent Choice: Aprotic polar solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation, leaving the alkoxide anion more nucleophilic.[1] Protic solvents like water or alcohols can hydrogen bond with the alkoxide, reducing its nucleophilicity.[1]

  • Poor Leaving Group: The rate of the SN2 reaction is highly dependent on the quality of the leaving group on the electrophile.

    • Halide Reactivity: The reactivity order for alkyl halides is I > Br > Cl > F. If you are using an alkyl chloride, consider switching to a bromide or iodide.

    • Sulfonates: Tosylates (OTs) and mesylates (OMs) are excellent leaving groups and can be used as alternatives to alkyl halides.[2]

  • Steric Hindrance: The Williamson ether synthesis is sensitive to steric hindrance.[2][3]

    • Substrate Choice: The reaction works best with primary alkyl halides.[2] Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly yield elimination products.[2] When designing the synthesis of an unsymmetrical benzodioxane, the pathway utilizing the less sterically hindered halide is generally preferred.

  • Catalyst Inactivity (for catalyzed reactions): In methods employing catalysts, such as those using palladium or copper, catalyst deactivation can lead to low yields.[4]

    • Catalyst Quality: Ensure the catalyst and any necessary ligands are of high quality and stored under appropriate conditions.[4]

    • Inert Atmosphere: Many organometallic catalysts are sensitive to air and moisture.[5] Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) with dry solvents is critical.[5][6]

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low or No Yield check_base Verify Base Strength and Stoichiometry start->check_base check_solvent Assess Solvent Choice (Aprotic Polar?) check_base->check_solvent Base is appropriate sub_base Use Stronger Base (e.g., NaH) check_base->sub_base Base is weak or insufficient check_lg Evaluate Leaving Group (Halide vs. Sulfonate) check_solvent->check_lg Solvent is optimal sub_solvent Switch to Aprotic Polar Solvent (DMF, DMSO) check_solvent->sub_solvent Solvent is protic check_sterics Analyze Steric Hindrance (Primary Halide?) check_lg->check_sterics LG is reactive sub_lg Use Better Leaving Group (-I, -Br, -OTs) check_lg->sub_lg LG is poor (-Cl, -F) check_catalyst Check Catalyst Activity (If applicable) check_sterics->check_catalyst Sterics are minimal redesign Redesign Synthesis to Use Primary Halide check_sterics->redesign Halide is 2° or 3° optimize_temp Optimize Temperature check_catalyst->optimize_temp Catalyst is active purify_reagents Purify/Dry Reagents and Solvents optimize_temp->purify_reagents success Improved Yield purify_reagents->success sub_base->check_solvent sub_solvent->check_lg sub_lg->check_sterics redesign->success

Caption: Troubleshooting workflow for low reaction yield in 1,4-benzodioxane synthesis.

Issue 2: Formation of Side Products

The presence of significant side products complicates purification and reduces the overall yield of the desired 1,4-benzodioxane.

Common Side Products and Their Mitigation:

  • Alkene Formation (E2 Elimination): This is a major competing pathway, especially when using secondary or tertiary alkyl halides.[2]

    • Solution: As previously mentioned, use a primary alkyl halide whenever possible. Lowering the reaction temperature can also favor the SN2 pathway over E2.

  • C-Alkylation: The phenoxide nucleophile is ambident, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[1]

    • Solution: The choice of solvent can influence the O/C alkylation ratio.[1] Polar aprotic solvents generally favor O-alkylation.

  • Formation of a 7-membered Ring: In some cyclization reactions, the formation of a seven-membered ring is a possibility, although the six-membered 1,4-benzodioxane ring is typically favored.[7]

    • Solution: Adherence to established protocols and careful control of reaction conditions (e.g., temperature, base) can help maximize the formation of the desired six-membered ring.

  • Homocoupling of Starting Materials: In metal-catalyzed reactions, homocoupling of the starting materials can be a significant side reaction.

    • Solution: Slowly adding one of the reactants can help to maintain a low concentration, thereby minimizing homocoupling. The choice of ligand in palladium-catalyzed reactions is also crucial for selectivity.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the 1,4-benzodioxane ring?

A1: Several methods are commonly employed:

  • Williamson Ether Synthesis: This is a classical and widely used method involving the reaction of a catechol derivative with a dihaloethane (e.g., 1,2-dibromoethane) or a similar substrate with two leaving groups in the presence of a base.[8][9]

  • Reaction of a Catechol with an Epoxide: Catechols can react with epoxides like epichlorohydrin or glycidyl tosylate, often in the presence of a base, to form the benzodioxane ring.[7]

  • Palladium or Copper-Catalyzed Cyclizations: Modern methods often involve intramolecular cyclization reactions catalyzed by transition metals like palladium or copper.[10]

  • Reaction of Catechol with Glycerol Carbonate: A greener synthesis pathway involves the reaction of catechol with glycerol carbonate in the presence of a basic catalyst.[11]

  • Enzymatic Synthesis: Biocatalytic methods, for instance using lipases, can be employed for the enantioselective synthesis of chiral 1,4-benzodioxane derivatives.[12]

Q2: How do I choose the right solvent and base for my reaction?

A2: The optimal choice depends on the specific reaction mechanism.

  • For Williamson-type syntheses (SN2):

    • Solvent: Aprotic polar solvents like DMF, DMSO, and acetonitrile are generally the best choices as they enhance the nucleophilicity of the alkoxide.[1]

    • Base: A strong base that can fully deprotonate the catechol is required. Sodium hydride (NaH) is a common choice.[6] Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures.[8][9]

  • For metal-catalyzed reactions:

    • Solvent: Toluene, DMF, and acetonitrile are common.[4]

    • Base: Inorganic bases like cesium carbonate (Cs₂CO₃) or organic bases like triethylamine (NEt₃) are frequently used.[4] The choice can significantly impact the reaction outcome.

Q3: My reaction is not going to completion. What should I do?

A3: Several factors could be at play:

  • Reaction Time and Temperature: Some reactions require extended periods or elevated temperatures to proceed to completion. Monitor the reaction by TLC or LC-MS. If the reaction has stalled, consider incrementally increasing the temperature. However, be aware that higher temperatures can also promote side reactions.[13]

  • Reagent Stoichiometry: Ensure you are using the correct stoichiometry. An excess of one reagent may be necessary. For example, in the reaction of an ester with 1,2-dibromoethane, an excess of the dibromoethane was used.[8][9]

  • Purity of Reagents: Impurities in your starting materials or solvents can inhibit the reaction or poison the catalyst.[4] Ensure all reagents are of high purity and that solvents are appropriately dried.

Q4: Are there any greener alternatives for 1,4-benzodioxane synthesis?

A4: Yes, research is ongoing to develop more environmentally friendly methods. One promising approach is the reaction of catechol with glycerol carbonate, which can be performed without a solvent.[11] Additionally, biocatalytic methods using enzymes like lipases offer a greener route to chiral 1,4-benzodioxanes.[12] In some cases, acetonitrile has been reported as a "greener" and effective solvent compared to options like benzene or dichloromethane.[13]

Data Presentation

Table 1: Influence of Solvent on Williamson Ether Synthesis

Solvent TypeExample(s)Effect on NucleophileTypical OutcomeReference
Aprotic Polar DMF, DMSO, AcetonitrileEnhances nucleophilicityFavored for SN2 [1]
Protic Water, Alcohols (e.g., Ethanol)Reduces nucleophilicity via H-bondingSlower reaction rates[1]

Table 2: Effect of Alkyl Halide Structure on Reaction Pathway (Williamson Ether Synthesis)

Alkyl Halide StructurePredominant Reaction PathwayTypical Ether YieldLikelihood of Alkene FormationReference
Methyl SN2HighVery Low[2]
Primary (1°) SN2Good to HighLow[2]
Secondary (2°) SN2 / E2 CompetitionModerate to LowSignificant[2]
Tertiary (3°) E2NonePredominant Product[2]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of 1,4-Benzodioxane

This protocol is a generalized procedure based on the reaction of a catechol with a 1,2-dihaloethane.

  • Preparation: To a dried flask under an inert atmosphere (e.g., argon), add the substituted catechol (1.0 eq.).

  • Solvent Addition: Add a suitable anhydrous aprotic polar solvent (e.g., DMF or acetone).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0-3.0 eq., or NaH, 2.2 eq.) portion-wise at room temperature (or 0 °C for NaH).

  • Reagent Addition: Add the 1,2-dihaloethane (e.g., 1,2-dibromoethane, 1.1-1.5 eq.).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. If using NaH, carefully quench with water or ethanol. Filter off any inorganic salts. Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Biocatalytic Kinetic Resolution of a 1,4-Benzodioxane Derivative

This protocol is based on the enzymatic hydrolysis of a racemic 1,4-benzodioxane ester.[12]

  • Reaction Setup: In a vial, dissolve the racemic 1,4-benzodioxane-2-carboxylic acid methyl ester (substrate) in a phosphate buffer solution.

  • Co-solvent Addition: Add a co-solvent (e.g., 20% n-butanol) to the mixture.[12]

  • Enzyme Addition: Add the lipase catalyst (e.g., Novozyme 435, a form of Candida antarctica lipase B).

  • Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking.[12]

  • Monitoring: Monitor the conversion and enantiomeric excess (e.e.) of the substrate and product over time using chiral HPLC.

  • Work-up: Once the desired conversion (ideally close to 50%) and e.e. are reached, stop the reaction by filtering off the enzyme. Extract the mixture with an appropriate organic solvent.

  • Separation: Separate the unreacted ester from the hydrolyzed acid product.

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Catechol + 1,2-Dihaloethane add_solvent Add Anhydrous Aprotic Polar Solvent (e.g., DMF) start->add_solvent add_base Add Base (e.g., K2CO3, NaH) add_solvent->add_base heat Heat to Reflux add_base->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench_filter Quench (if needed) & Filter cool->quench_filter extract Extract with Organic Solvent quench_filter->extract purify Column Chromatography extract->purify product Pure 1,4-Benzodioxane purify->product

Caption: Experimental workflow for the Williamson ether synthesis of 1,4-benzodioxanes.

CompetingPathways cluster_paths Reaction Pathways reactants Catecholate + R-X (e.g., 1,2-dihaloethane) O_alkylation O-Alkylation (SN2) reactants->O_alkylation Favored in aprotic polar solvent C_alkylation C-Alkylation reactants->C_alkylation Possible side reaction Elimination Elimination (E2) reactants->Elimination Favored with 2°/3° R-X and high temp. product Desired 1,4-Benzodioxane O_alkylation->product side_product1 C-Alkylated Byproduct C_alkylation->side_product1 side_product2 Alkene Byproduct Elimination->side_product2

Caption: Competing reaction pathways in 1,4-benzodioxane synthesis.

References

identifying and minimizing side reactions in 1,4-Benzodioxan-6-ylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1,4-Benzodioxan-6-ylacetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is contaminated with a significant amount of the corresponding amide. How can I minimize this side product?

A1: The presence of 2-(1,4-benzodioxan-6-yl)acetamide is a common issue resulting from incomplete hydrolysis of the nitrile or thioamide intermediate. To minimize this side reaction, consider the following:

  • Extend Reaction Time: Ensure the hydrolysis reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting intermediate spot has completely disappeared.

  • Increase Reagent Concentration: For acid-catalyzed hydrolysis, using a more concentrated acid (e.g., concentrated HCl or a mixture of H₂SO₄/H₂O) can drive the reaction towards the carboxylic acid. For base-catalyzed hydrolysis, ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used.

  • Elevate Temperature: Increasing the reaction temperature by refluxing for a longer duration can promote the complete hydrolysis of the amide intermediate to the desired carboxylic acid.

Q2: The yield from my Willgerodt-Kindler reaction is consistently low. What are the potential causes and solutions?

A2: Low yields in the Willgerodt-Kindler reaction, which converts 6-acetyl-1,4-benzodioxane to an intermediate thioamide, can be attributed to several factors.[1][2]

  • Purity of Reagents: Ensure the starting ketone, sulfur, and amine (e.g., morpholine) are of high purity. Impurities can interfere with the reaction mechanism.

  • Reaction Conditions: This reaction is highly sensitive to temperature and reaction time. The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[3]

  • Sub-optimal Reagent Stoichiometry: The molar ratio of ketone:sulfur:amine is critical. A common ratio is 1:2:3. It is advisable to optimize this ratio for your specific setup.[4]

  • Inefficient Hydrolysis: The second step, hydrolysis of the thioamide, must be quantitative. Any loss during this step or the subsequent workup will lower the overall yield. Ensure complete conversion and careful extraction of the final product.

Q3: I am observing an unexpected peak in my ¹H NMR spectrum that corresponds to a retained carbonyl group from my starting ketone. Why did this happen?

A3: The Willgerodt-Kindler reaction mechanism involves the migration of the carbonyl group to the terminal position of the alkyl chain.[1][2] However, under certain conditions, the carbonyl group can remain in its original position, leading to the formation of a keto-thioamide byproduct.[5] This is more common with sterically hindered ketones. To avoid this:

  • Optimize Temperature: Ensure the reaction is heated sufficiently to facilitate the necessary molecular rearrangements.

  • Choice of Amine: The amine used can influence the reaction outcome. Morpholine is standard, but other secondary amines could be trialed if issues persist.

Q4: My purification process by column chromatography results in significant product loss. Are there alternative methods?

A4: Product loss during purification is a common problem, especially if the product has moderate polarity.[6][7]

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for purifying the final carboxylic acid, often providing high purity with minimal loss.

  • Acid-Base Extraction: As the final product is a carboxylic acid, you can use an acid-base extraction during the workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylate salt will move to the aqueous layer. This layer can then be separated, washed with fresh organic solvent to remove neutral impurities, and then re-acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.

Data on Reaction Conditions

The choice of reaction conditions can significantly impact the outcome of the synthesis. The following table summarizes different conditions reported for the Willgerodt-Kindler reaction, a key step in one of the common synthetic routes.

Starting MaterialAmineSulfurConditionsProductYieldReference
AcetophenoneMorpholineElemental SulfurDMF, Reflux4-(2-Phenyl-ethanethioyl)-morpholineNot specified[5]
AcetophenoneMorpholineElemental SulfurMicrowave (900W), Solvent-free, 3-5 min4-(2-Phenyl-ethanethioyl)-morpholine81%[4]
BenzaldehydesMorpholineElemental SulfurWater, 80°C, 3 hrs4-(Thiobenzoyl)morpholinesUp to 86%[3][4]
Alkyl Aryl KetonesMorpholineElemental SulfurIonic Liquid ([bmim]BF₄), 110°C, 3-6 hrs4-(Thioacyl)morpholinesHigh[3][4]

Experimental Protocols

Protocol 1: Synthesis via Willgerodt-Kindler Reaction & Hydrolysis

This protocol describes the conversion of 6-acetyl-1,4-benzodioxane to this compound.

Step A: Synthesis of 2-(1,4-Benzodioxan-6-yl)-1-morpholinoethanethione

  • In a microwave-safe reaction vessel, combine 6-acetyl-1,4-benzodioxane (1.0 eq), elemental sulfur (2.0-2.5 eq), and morpholine (3.0-4.0 eq).

  • Seal the vessel and place it in a domestic or laboratory microwave reactor.

  • Irradiate the mixture at a power level sufficient to maintain a temperature of 120-140°C for 5-15 minutes. Monitor the reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).

  • After cooling, dissolve the crude mixture in dichloromethane and filter to remove excess sulfur.

  • Concentrate the filtrate under reduced pressure. The resulting crude thioamide can be purified by column chromatography on silica gel or carried forward to the next step.

Step B: Hydrolysis to this compound

  • Dissolve the crude thioamide from Step A in a mixture of ethanol and 10 M aqueous sodium hydroxide (NaOH) solution.

  • Heat the mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates complete consumption of the thioamide.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl).

  • A precipitate of this compound will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

Protocol 2: Synthesis via Nitrile Hydrolysis

This protocol describes the conversion of 2-(1,4-benzodioxan-6-yl)acetonitrile to the target acid.[8]

  • To a round-bottom flask, add 2-(1,4-benzodioxan-6-yl)acetonitrile (1.0 eq) and a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux (approximately 110-120°C) for 4-6 hours. Monitor the reaction by TLC to confirm the disappearance of the starting nitrile.

  • After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to give pure this compound.

Visualizations

Synthesis and Side Reaction Pathways

Synthesis_Pathway Figure 1. Synthesis and Side Reaction Pathway Start 6-Acetyl-1,4-benzodioxane Thioamide Intermediate Thioamide (2-(1,4-Benzodioxan-6-yl)-1- morpholinoethanethione) Start->Thioamide Willgerodt-Kindler (S₈, Morpholine, Heat) Product Target Product (this compound) Thioamide->Product Complete Hydrolysis (H₃O⁺ or OH⁻, Heat) Amide Side Product (2-(1,4-Benzodioxan-6-yl)acetamide) Thioamide->Amide Incomplete Hydrolysis

Caption: Synthesis of the target acid via the Willgerodt-Kindler reaction.

Troubleshooting Workflow for Low Yield/Purity

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow start Start: Low Yield or Purity Issue check_sm Check Purity of Starting Materials start->check_sm analyze_crude Analyze Crude Product (TLC, NMR, LC-MS) check_sm->analyze_crude Yes re_purify_sm Re-purify Starting Materials check_sm->re_purify_sm No impurity_id Impurity Identified? analyze_crude->impurity_id is_amide Is it the Amide byproduct? impurity_id->is_amide Yes optimize_purification Optimize Purification: - Use Acid-Base Extraction - Try Recrystallization impurity_id->optimize_purification No (Multiple spots/ Baseline material) is_sm Is it unreacted starting material? is_amide->is_sm No modify_hydrolysis Modify Hydrolysis: - Increase Time - Increase Temp - Increase [Reagent] is_amide->modify_hydrolysis Yes modify_wk Modify Step 1: - Increase Time/Temp - Use Microwave - Check Stoichiometry is_sm->modify_wk Yes is_sm->optimize_purification No

Caption: A logical guide to diagnosing and solving common synthesis issues.

References

Technical Support Center: 1,4-Benzodioxan-6-ylacetic Acid Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the long-term storage stability of 1,4-Benzodioxan-6-ylacetic acid. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data interpretation to address common challenges encountered during stability studies.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[1][2] Recommended storage temperatures are typically between 2-8°C. The container should be tightly sealed to prevent moisture uptake and contamination.[1][2]

Q2: I am observing a change in the physical appearance (e.g., color change, clumping) of my stored this compound. What could be the cause?

A2: Changes in physical appearance can indicate degradation or moisture absorption.

  • Troubleshooting:

    • Verify that the storage container is properly sealed and has not been compromised.

    • Review storage conditions to ensure they align with the recommended temperature and humidity levels.

    • Consider performing analytical tests (e.g., HPLC, melting point) to assess the purity of the material. A melting point of 73-78 °C is expected for the pure compound.

Q3: My analytical results show the presence of new peaks in the chromatogram after storing the compound. How do I identify these degradation products?

A3: The appearance of new peaks suggests chemical degradation. Forced degradation studies can help elucidate the potential degradation pathways and identify these impurities.[3][4]

  • Troubleshooting:

    • Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to replicate and identify the degradation products.[5][6][7]

    • Utilize analytical techniques such as LC-MS/MS to characterize the structure of the unknown peaks.[4]

Q4: How can I prevent the degradation of this compound during experimental use?

A4: To minimize degradation during handling and experimentation, it is crucial to avoid prolonged exposure to harsh conditions.

  • Best Practices:

    • Prepare solutions fresh whenever possible.

    • If solutions must be stored, keep them at low temperatures (2-8°C) and protected from light.

    • Use appropriate solvents and ensure they are free of contaminants.

    • Avoid high temperatures unless required by the experimental protocol.

Experimental Protocols

Protocol 1: Long-Term Stability Testing

This protocol outlines a typical long-term stability study for this compound.

  • Sample Preparation:

    • Aliquot the this compound into multiple amber glass vials with tightly sealed caps.

    • Prepare a sufficient number of samples for testing at each time point.

  • Storage Conditions:

    • Store the samples under the recommended long-term storage conditions (e.g., 5°C ± 3°C) and, if desired, at accelerated conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

  • Testing Schedule:

    • Establish a testing schedule (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analytical Method:

    • Use a validated stability-indicating HPLC method to assess the purity of the compound and quantify any degradation products.

    • Mobile Phase: A suitable gradient of acetonitrile and water with 0.1% formic acid.

    • Column: C18 reverse-phase column.

    • Detection: UV at an appropriate wavelength.

  • Data Collection:

    • At each time point, analyze a sample in triplicate.

    • Record the peak area of the parent compound and any degradation products.

    • Calculate the percentage of the parent compound remaining and the percentage of each impurity.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating methods and understanding potential degradation pathways.[3][4][5][6][7]

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M HCl.

    • Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M NaOH.

    • Maintain the solution at room temperature for a defined period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2).

  • Thermal Degradation:

    • Expose the solid compound to elevated temperatures (e.g., 80°C) for a defined period.

Data Presentation

Table 1: Hypothetical Long-Term Stability Data for this compound

Time (Months)Storage ConditionAssay (% Remaining)Total Impurities (%)Appearance
05°C ± 3°C99.80.2White Crystalline Solid
35°C ± 3°C99.70.3No Change
65°C ± 3°C99.60.4No Change
125°C ± 3°C99.50.5No Change
025°C / 60% RH99.80.2White Crystalline Solid
325°C / 60% RH98.51.5No Change
625°C / 60% RH97.22.8Slight Yellowing
1225°C / 60% RH95.14.9Yellowish Solid

Visualizations

experimental_workflow cluster_setup 1. Study Setup cluster_testing 2. Stability Testing cluster_analysis 3. Data Analysis start Start: Obtain this compound prep Sample Preparation & Aliquoting start->prep storage Define Storage Conditions (Long-term & Accelerated) prep->storage schedule Establish Testing Schedule (0, 3, 6, 12 months) storage->schedule analysis Analytical Testing (HPLC) schedule->analysis data_collection Data Collection (% Assay, % Impurities) analysis->data_collection interpretation Data Interpretation & Reporting data_collection->interpretation end end interpretation->end End: Determine Shelf-life

Caption: Experimental workflow for long-term stability testing.

degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound acid Acid/Base Hydrolysis parent->acid oxidation Oxidation parent->oxidation photo Photolysis parent->photo hydrolysis_prod Hydrolysis of Dioxane Ring acid->hydrolysis_prod decarboxylation_prod Decarboxylation Product acid->decarboxylation_prod oxidation_prod Oxidized Species (e.g., Hydroxylation) oxidation->oxidation_prod photolysis_prod Photodegradation Products photo->photolysis_prod

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Scaling Up the Production of 1,4-Benzodioxan-6-ylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the considerations for scaling up the production of 1,4-Benzodioxan-6-ylacetic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address potential issues encountered during synthesis and scale-up.

Synthetic Pathway Overview

The recommended synthetic route for the production of this compound involves a two-step process starting from commercially available 1,4-benzodioxane.

  • Step 1: Friedel-Crafts Acylation of 1,4-benzodioxane with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 6-acetyl-1,4-benzodioxane.

  • Step 2: Willgerodt-Kindler Reaction of 6-acetyl-1,4-benzodioxane with sulfur and morpholine to form the thiomorpholide intermediate, followed by hydrolysis to produce the final product, this compound.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the scale-up of each synthetic step.

Step 1: Friedel-Crafts Acylation of 1,4-Benzodioxane

Frequently Asked Questions (FAQs):

  • Q1: Why is my Friedel-Crafts acylation reaction showing low conversion?

    • A1: Low conversion can be due to several factors. Ensure your Lewis acid catalyst (e.g., aluminum chloride) is fresh and anhydrous, as it is highly moisture-sensitive. The stoichiometry of the catalyst is also critical; a 1:1 molar ratio with the acylating agent is often required. Additionally, verify the purity of your starting materials and the reaction temperature, as insufficient heat may slow down the reaction rate.

  • Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the 6-position?

    • A2: The ether group of the 1,4-benzodioxane ring is an ortho-, para-directing group. While the 6-position is generally favored, some acylation at the 5-position can occur. Lowering the reaction temperature can sometimes improve selectivity. The choice of solvent can also influence the isomer ratio.

  • Q3: The work-up of my large-scale reaction is proving difficult, with persistent emulsions. What can I do?

    • A3: Emulsion formation is common during the aqueous work-up of Friedel-Crafts reactions, especially at a larger scale. To mitigate this, quench the reaction mixture by slowly adding it to a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. The acid helps to break down the aluminum chloride complexes. The addition of a small amount of a brine solution can also help to break up emulsions.

Troubleshooting Table: Friedel-Crafts Acylation

Problem Potential Cause Suggested Solution
Low or No Reaction Inactive catalyst (moisture contamination).Use fresh, anhydrous aluminum chloride. Handle the catalyst under an inert atmosphere.
Insufficient catalyst loading.Ensure at least a stoichiometric amount of AlCl₃ relative to the acetyl chloride is used.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Poor Regioselectivity High reaction temperature.Conduct the reaction at a lower temperature (e.g., 0-10 °C) to favor the para-substituted product.
Inappropriate solvent.Experiment with different solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene).
Product Decomposition Localized overheating during reagent addition.Ensure efficient stirring and slow, controlled addition of reagents, especially at a larger scale.
Extended reaction time at elevated temperatures.Monitor the reaction progress by TLC or HPLC and quench it once the starting material is consumed.
Difficult Work-up Formation of stable emulsions.Quench the reaction mixture in a mixture of ice and concentrated HCl with vigorous stirring.
Step 2: Willgerodt-Kindler Reaction and Hydrolysis

Frequently Asked Questions (FAQs):

  • Q1: The Willgerodt-Kindler reaction is known for requiring high temperatures. Are there safety concerns I should be aware of when scaling up?

    • A1: Yes, the high temperatures (often above 150 °C) can lead to pressure build-up in a sealed reactor due to the formation of hydrogen sulfide (H₂S), a toxic and flammable gas. Ensure the reactor is properly vented to a scrubbing system. The reaction is also often exothermic, so controlled heating and efficient heat dissipation are crucial to prevent a runaway reaction.

  • Q2: My yield of the final carboxylic acid is low after hydrolysis. What are the likely causes?

    • A2: Incomplete hydrolysis of the thiomorpholide intermediate is a common issue. Ensure that the hydrolysis conditions (e.g., concentration of acid or base, temperature, and reaction time) are sufficient for complete conversion. Additionally, the purification process can lead to product loss. Carboxylic acids can sometimes be challenging to extract and crystallize.

  • Q3: I am struggling with the purification of the final product. What methods are recommended for large-scale purification?

    • A3: Purification of carboxylic acids on a large scale can often be achieved by extraction and crystallization. After hydrolysis, the carboxylic acid can be extracted into an organic solvent. Washing with water and brine will remove inorganic impurities. The product can then be crystallized from a suitable solvent system. For stubborn impurities, column chromatography can be used, but this may be less practical for very large scales.

Troubleshooting Table: Willgerodt-Kindler Reaction and Hydrolysis

Problem Potential Cause Suggested Solution
Low Yield of Thiomorpholide Insufficient reaction temperature or time.Ensure the reaction is heated to the required temperature (typically >150 °C) and monitor for completion.
Sub-optimal ratio of sulfur and morpholine.Use a molar excess of both sulfur and morpholine.
Poor mixing at scale.Ensure efficient mechanical stirring to maintain a homogeneous reaction mixture.
Formation of Byproducts Side reactions at high temperatures.Carefully control the reaction temperature and time to minimize the formation of degradation products.
Incomplete Hydrolysis Insufficient acid/base concentration or reaction time.Increase the concentration of the hydrolyzing agent and/or extend the reaction time. Monitor by TLC/HPLC.
Difficult Purification of Carboxylic Acid Presence of sulfur-containing impurities.Thoroughly wash the organic extract of the final product. Multiple crystallizations may be necessary.
Product is an oil or difficult to crystallize.Try different crystallization solvents or consider purification via a salt formation-liberation sequence.

Data Presentation

The following tables summarize illustrative quantitative data for the synthesis of this compound at different scales. Note: This data is for illustrative purposes and may vary based on specific experimental conditions.

Table 1: Friedel-Crafts Acylation - Scale-Up Data

Scale 1,4-Benzodioxane (g) Acetyl Chloride (g) AlCl₃ (g) Solvent Volume (mL) Reaction Time (h) Yield of 6-acetyl-1,4-benzodioxane (%) Purity (by HPLC, %)
Lab (100 mL flask)13.68.614.750285>98
Pilot (1 L reactor)1368614750038297
Production (10 L reactor)13608601470500047896

Table 2: Willgerodt-Kindler Reaction and Hydrolysis - Scale-Up Data

Scale 6-acetyl-1,4-benzodioxane (g) Sulfur (g) Morpholine (g) Hydrolysis (H₂SO₄/H₂O) Reaction Time (h) Yield of this compound (%) Purity (by HPLC, %)
Lab (100 mL flask)17.86.426.150% v/v1275>97
Pilot (1 L reactor)1786426150% v/v167096
Production (10 L reactor)1780640261050% v/v206595

Experimental Protocols

Step 1: Synthesis of 6-acetyl-1,4-benzodioxane (Lab Scale)
  • Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry dichloromethane (50 mL).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (8.6 g, 0.11 mol) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, add a solution of 1,4-benzodioxane (13.6 g, 0.1 mol) in dry dichloromethane (20 mL) dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 6-acetyl-1,4-benzodioxane as a white solid.

Step 2: Synthesis of this compound (Lab Scale)
  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 6-acetyl-1,4-benzodioxane (17.8 g, 0.1 mol), sulfur (6.4 g, 0.2 mol), and morpholine (26.1 g, 0.3 mol).

  • Reaction: Heat the mixture to reflux (approximately 150-160 °C) and maintain for 12 hours. The mixture will become dark and viscous.

  • Hydrolysis: Cool the reaction mixture to room temperature. Cautiously add a 1:1 mixture of concentrated sulfuric acid and water (100 mL).

  • Reaction Monitoring: Heat the mixture to reflux for 6 hours to hydrolyze the intermediate thiomorpholide. Monitor the hydrolysis by TLC until the intermediate is no longer visible.

  • Work-up: Cool the mixture and pour it into ice water (200 mL). Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts and wash with water and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude this compound can be purified by recrystallization from a suitable solvent such as a toluene/heptane mixture.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Willgerodt-Kindler Reaction & Hydrolysis 1_4_Benzodioxane 1,4-Benzodioxane Acylation Friedel-Crafts Acylation 1_4_Benzodioxane->Acylation Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Acylation AlCl3 AlCl₃ (Catalyst) AlCl3->Acylation 6_Acetyl_1_4_Benzodioxane 6-acetyl-1,4-benzodioxane Acylation->6_Acetyl_1_4_Benzodioxane WK_Reaction Willgerodt-Kindler Reaction 6_Acetyl_1_4_Benzodioxane->WK_Reaction Sulfur_Morpholine Sulfur & Morpholine Sulfur_Morpholine->WK_Reaction Thiomorpholide_Intermediate Thiomorpholide Intermediate WK_Reaction->Thiomorpholide_Intermediate Hydrolysis Hydrolysis (H₂SO₄/H₂O) Thiomorpholide_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_FC Low_Yield Low Yield in Friedel-Crafts Acylation Check_Catalyst Is the AlCl₃ fresh and anhydrous? Low_Yield->Check_Catalyst Investigate Check_Stoichiometry Is catalyst stoichiometry ≥ 1 equivalent? Check_Catalyst->Check_Stoichiometry Yes Use_Fresh_Catalyst Action: Use fresh, anhydrous AlCl₃. Check_Catalyst->Use_Fresh_Catalyst No Check_Temperature Is the reaction temperature optimal? Check_Stoichiometry->Check_Temperature Yes Increase_Catalyst Action: Increase AlCl₃ to 1.1 equivalents. Check_Stoichiometry->Increase_Catalyst No Optimize_Temperature Action: Gradually increase temperature. Check_Temperature->Optimize_Temperature No

Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.

Troubleshooting_WK Low_Final_Yield Low Yield of Carboxylic Acid Check_Hydrolysis Is hydrolysis of the intermediate complete? Low_Final_Yield->Check_Hydrolysis Investigate Check_Purification Are there losses during purification? Check_Hydrolysis->Check_Purification Yes Incomplete_Hydrolysis Issue: Incomplete Hydrolysis Check_Hydrolysis->Incomplete_Hydrolysis No Purification_Loss Issue: Purification Losses Check_Purification->Purification_Loss Yes Increase_Time_Conc Solution: Increase hydrolysis time or acid concentration. Incomplete_Hydrolysis->Increase_Time_Conc Optimize_Extraction Solution: Optimize extraction pH and crystallization solvent. Purification_Loss->Optimize_Extraction

troubleshooting common issues in the synthesis of 1,4-benzodioxane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,4-benzodioxane derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of 1,4-Benzodioxane Product

Q: My reaction is resulting in a very low yield of the desired 1,4-benzodioxane derivative. What are the potential causes and how can I improve the yield?

A: Low yields are a common issue in the synthesis of 1,4-benzodioxane derivatives. Several factors could be contributing to this problem. Here are some key areas to investigate:

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical. The Williamson ether synthesis, a common method for this synthesis, is sensitive to these parameters. Ensure you are using a strong enough base to deprotonate the catechol derivative effectively, but not so strong as to cause side reactions.[1] The reaction temperature should be optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions.[2]

  • Poor Quality of Reagents: The purity of your starting materials, particularly the catechol derivative and the dihaloalkane or epichlorohydrin, is crucial. Impurities can lead to unwanted side reactions and a lower yield of the desired product.[2] For instance, using hydrated or oxidized sodium sulfide in syntheses involving sulfur-containing benzodioxanes can significantly lower the yield.[2]

  • Side Reactions: The formation of byproducts is a significant cause of low yields. In the Williamson ether synthesis, elimination reactions can compete with the desired substitution, especially with secondary or tertiary alkyl halides.[3] When using epichlorohydrin, the formation of dichloropropanediol is a known byproduct that requires removal.[4]

  • Incomplete Reaction: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure it has gone to completion. If the reaction is stalling, you may need to adjust the reaction time, temperature, or the stoichiometry of the reactants.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps. Ensure proper phase separation during extractions and minimize the number of purification steps if possible. Adsorption of the product onto the stationary phase (e.g., silica gel) during column chromatography can also lead to lower isolated yields.[2]

Issue 2: Formation of Significant Byproducts

Q: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?

A: The formation of byproducts is a common challenge. Here are some strategies to minimize them:

  • Optimize the Choice of Alkylating Agent: In a Williamson ether synthesis approach, it's preferable to use a primary alkyl halide as the electrophile to minimize competing elimination reactions.[1][3]

  • Control Reaction Temperature: Higher temperatures can often lead to an increase in side reactions. Running the reaction at the lowest effective temperature can improve selectivity for the desired product.

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction pathway. For instance, a bulky base might favor elimination over substitution. The polarity of the solvent can also affect the regioselectivity of the reaction.[5]

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and the formation of related byproducts.[2]

Issue 3: Difficulties in Product Purification

Q: I am finding it challenging to purify my 1,4-benzodioxane derivative. What are some common purification issues and how can I address them?

A: Purification can be a bottleneck in the synthesis. Here are some common issues and potential solutions:

  • Similar Polarity of Product and Byproducts: If the desired product and a major byproduct have similar polarities, separation by column chromatography can be difficult. In such cases, consider:

    • Alternative Chromatographic Techniques: Techniques like preparative HPLC or using a different stationary phase (e.g., alumina instead of silica gel) might provide better separation.

    • Recrystallization or Trituration: If the product is a solid, recrystallization or trituration can be effective methods for purification.[6][7]

  • Product Decomposition on Silica Gel: Some 1,4-benzodioxane derivatives may be sensitive to the acidic nature of silica gel and can decompose on the column. Using a neutral stationary phase like neutral alumina or deactivating the silica gel with a small amount of a base (e.g., triethylamine in the eluent) can mitigate this issue.[2]

  • Removal of High-Boiling Solvents: If a high-boiling solvent like DMF or DMSO is used, its removal can be challenging. Azeotropic distillation with a lower-boiling solvent or extensive high-vacuum drying may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,4-benzodioxane derivatives?

A1: The most common methods include:

  • Williamson Ether Synthesis: This involves the reaction of a catechol (a 1,2-dihydroxybenzene) with a 1,2-dihaloethane in the presence of a base.[8] This is a versatile and widely used method.

  • Reaction with Epichlorohydrin: Catechol derivatives can be reacted with epichlorohydrin, followed by intramolecular cyclization to form the 1,4-benzodioxane ring.[4]

  • Reaction with Glycidyl Tosylates: Similar to using epichlorohydrin, glycidyl tosylates can be employed, though they are often more expensive.[4]

Q2: How can I confirm the structure of my synthesized 1,4-benzodioxane derivative?

A2: A combination of spectroscopic techniques is typically used for structural confirmation, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the structure and purity of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.[6]

Q3: Are there any safety precautions I should be aware of when synthesizing these compounds?

A3: Standard laboratory safety practices should always be followed. Specific hazards may include:

  • Handling of Strong Bases: Reagents like sodium hydride are highly reactive and require careful handling under an inert atmosphere.

  • Use of Halogenated Compounds: Many alkylating agents are toxic and should be handled in a well-ventilated fume hood.

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents being used.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of 1,4-benzodioxane derivatives based on literature reports.

Starting MaterialsReagents & ConditionsProductYield (%)Reference
Methyl 3,4,5-trihydroxybenzoate, 1,2-dibromoethaneK2CO3, acetone6,8-disubstituted-1,4-benzodioxane45[6][7]
Catechol derivative, 3-chloro-1,2-propanediolBaseDiol intermediate for cyclizationHigh[9]
2-benzyloxyphenol, (R)-glycidyl tosylateBase, then cyclization2-tosyloxymethyl-1,4-benzodioxane83

Experimental Protocols

General Protocol for the Synthesis of a 1,4-Benzodioxane Derivative via Williamson Ether Synthesis

This protocol provides a general methodology for the synthesis of a 1,4-benzodioxane derivative from a catechol and a 1,2-dihaloalkane.

  • Reaction Setup: To a solution of the catechol derivative (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, acetone) in a round-bottom flask, add a base (e.g., K2CO3, Cs2CO3) (2-3 equivalents).

  • Addition of Alkylating Agent: Add the 1,2-dihaloalkane (1-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 1,4-benzodioxane derivative.[8]

Visualizations

Experimental Workflow

experimental_workflow Start Starting Materials (Catechol & Dihaloalkane) Reaction Reaction (Base, Solvent, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Pure 1,4-Benzodioxane Derivative Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis signaling_pathway cluster_receptor Cell Membrane Alpha1_AR α1-Adrenergic Receptor Gq Gq Protein Alpha1_AR->Gq Serotonin_R 5-HT1A Serotonin Receptor Gi Gi Protein Serotonin_R->Gi Benzodioxane 1,4-Benzodioxane Derivative Benzodioxane->Alpha1_AR Antagonist Benzodioxane->Serotonin_R Agonist PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Cellular_Response_Alpha Physiological Response (e.g., Vasoconstriction) Ca_PKC->Cellular_Response_Alpha AC Adenylyl Cyclase (Inhibited) Gi->AC cAMP cAMP Decrease AC->cAMP Cellular_Response_5HT Physiological Response (e.g., Neuronal Inhibition) cAMP->Cellular_Response_5HT

References

Technical Support Center: Enhancing Aqueous Solubility of 1,4-Benzodioxan-6-ylacetic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical methods and troubleshooting advice for enhancing the aqueous solubility of 1,4-Benzodioxan-6-ylacetic acid in preparation for biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

This compound is a carboxylic acid with a relatively nonpolar benzodioxan ring system. This structure contributes to its low solubility in neutral aqueous buffers. At neutral pH, the carboxylic acid group is only partially ionized, limiting its interaction with water molecules.

Q2: What is the first step I should take to dissolve this compound?

The initial and often simplest approach is pH adjustment. As a weak acid, the solubility of this compound is highly dependent on pH.[1][][3] Increasing the pH of the solution will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

Q3: Are there alternatives if pH adjustment is not suitable for my assay?

Yes, several other methods can be employed, either alone or in combination with pH adjustment. These include the use of co-solvents, surfactants, and cyclodextrins.[4][5][6]

Q4: Can I use organic solvents to prepare a stock solution?

Yes, preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol is a common practice. This stock can then be diluted into your aqueous assay buffer. However, it is crucial to be mindful of the final solvent concentration in your assay, as it can affect biological systems.

Troubleshooting Guides

Issue 1: The compound precipitates out of solution after diluting the organic stock into my aqueous buffer.
  • Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit, and the percentage of the organic co-solvent is too low to maintain its solubility.

  • Solution 1: Decrease the final compound concentration. If your experimental design allows, lowering the final concentration of the compound may prevent precipitation.

  • Solution 2: Increase the co-solvent concentration. Determine the maximum allowable concentration of the organic solvent (e.g., DMSO, ethanol) that does not interfere with your biological assay. Prepare your dilutions to stay within this limit.

  • Solution 3: pH adjustment of the final buffer. If your assay is compatible with a slightly basic pH, increasing the pH of the final aqueous buffer (e.g., to pH 7.4 or higher) can significantly increase solubility.[][3]

  • Solution 4: Incorporate a surfactant or cyclodextrin. These can be added to the final aqueous buffer to help solubilize the compound.

Issue 2: The required concentration of the compound cannot be achieved even with pH adjustment.
  • Cause: The intrinsic solubility of the compound, even in its ionized form, may be insufficient for your experimental needs.

  • Solution 1: Combine pH adjustment with a co-solvent. A combination of a suitable pH and a low percentage of a co-solvent like ethanol or PEG 400 can have a synergistic effect on solubility.[]

  • Solution 2: Utilize cyclodextrins. Cyclodextrins can form inclusion complexes with the nonpolar part of the molecule, effectively encapsulating it and increasing its aqueous solubility.[7][8][9]

  • Solution 3: Employ surfactants. Surfactants form micelles that can encapsulate the hydrophobic compound, thereby increasing its apparent solubility in the aqueous medium.[10][11]

Experimental Protocols & Data

Method 1: Solubility Enhancement by pH Adjustment

This method relies on the principle that the salt form of a weak acid is more soluble in water than its neutral form.[1][12]

Protocol:

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO at 10-50 mM).

  • Prepare your desired aqueous biological buffer (e.g., PBS, TRIS).

  • While stirring the buffer, slowly add small aliquots of the stock solution to reach the desired final concentration.

  • Monitor the pH of the final solution. If the compound is not fully dissolved, adjust the pH upwards by adding a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise until the compound dissolves.

  • Ensure the final pH is compatible with your biological assay. Most biological assays are tolerant of a pH range between 7.0 and 8.0.

Method 2: Co-solvent Systems

Co-solvents increase solubility by reducing the polarity of the aqueous medium.[][13]

Protocol:

  • Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400.

  • Prepare your aqueous buffer.

  • Add the required volume of the co-solvent to the aqueous buffer first, before adding the compound stock.

  • Then, add the compound stock solution to the buffer-cosolvent mixture with gentle vortexing.

  • Ensure the final concentration of the co-solvent does not exceed the tolerance level of your assay system.

Table 1: Common Co-solvents and Typical Final Concentrations in Biological Assays

Co-solventTypical Final ConcentrationNotes
DMSO< 0.5% (v/v)Widely used, but can be toxic to some cells at higher concentrations.
Ethanol< 1% (v/v)Generally well-tolerated, but can have biological effects.
PEG 4001-5% (v/v)A less toxic alternative to DMSO and ethanol for some applications.
Glycerol1-10% (v/v)Can increase viscosity; often used in enzyme assays for protein stabilization.
Method 3: Use of Surfactants

Surfactants form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[10][11][14]

Protocol:

  • Select a non-ionic surfactant that is known to be biocompatible, such as Tween 80 or Poloxamer 188.

  • Prepare the aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).

  • Prepare a concentrated stock of this compound in a small amount of organic solvent.

  • Slowly add the stock solution to the surfactant-containing buffer while stirring.

Table 2: Examples of Surfactants for Enhancing Solubility

SurfactantTypeTypical Concentration RangeConsiderations
Tween 80Non-ionic0.01 - 0.5% (w/v)Commonly used in cell culture and in vivo formulations.
Poloxamer 188Non-ionic0.1 - 1% (w/v)Generally considered biocompatible and has low toxicity.
Sodium Dodecyl Sulfate (SDS)AnionicUse with cautionCan denature proteins; generally not suitable for cell-based assays.
Method 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules.[7][8][15]

Protocol:

  • Choose a suitable cyclodextrin. Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) have higher aqueous solubility and are often more effective than the parent β-cyclodextrin.[16]

  • Dissolve the cyclodextrin in the aqueous buffer.

  • Slowly add the powdered this compound to the cyclodextrin solution while stirring.

  • Alternatively, prepare a concentrated stock of the compound in an organic solvent and add it to the cyclodextrin solution.

  • The mixture may need to be stirred or sonicated for a period of time to facilitate complex formation.

Table 3: Commonly Used Cyclodextrins

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Lower aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility, commonly used in pharmaceutical formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and a good safety profile.

Visual Guides

experimental_workflow cluster_start Start cluster_methods Solubilization Methods cluster_outcome Outcome start Poorly Soluble This compound ph_adjust pH Adjustment (e.g., to pH > 7.4) start->ph_adjust cosolvent Co-solvents (e.g., DMSO, Ethanol) start->cosolvent surfactant Surfactants (e.g., Tween 80) start->surfactant cyclodextrin Cyclodextrins (e.g., HP-β-CD) start->cyclodextrin soluble Solubilized Compound for Biological Assay ph_adjust->soluble cosolvent->soluble surfactant->soluble cyclodextrin->soluble

Caption: Workflow for selecting a solubility enhancement method.

troubleshooting_guide cluster_solutions Potential Solutions issue Issue: Compound precipitates after diluting stock solution solution1 Decrease final concentration issue->solution1 Is lower [C] acceptable? solution2 Increase co-solvent % (within assay limits) issue->solution2 Is higher co-solvent % tolerable? solution3 Adjust pH of final buffer issue->solution3 Is pH change compatible? solution4 Add surfactant or cyclodextrin to buffer issue->solution4 Are excipients an option?

Caption: Troubleshooting precipitation issues.

References

strategies to prevent the degradation of 1,4-Benzodioxan-6-ylacetic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1,4-Benzodioxan-6-ylacetic acid during experiments.

Troubleshooting Guides & FAQs

This section addresses common issues and questions regarding the stability of this compound.

Q1: What are the primary indicators of degradation for this compound?

A1: Degradation of this compound can be indicated by several observations:

  • Visual Changes: Development of coloration (yellowing or browning) in a previously colorless solution or solid, or the formation of precipitates.

  • Analytical Discrepancies: Inconsistent results in analytical tests such as HPLC (High-Performance Liquid Chromatography), where you might see the appearance of new peaks, a decrease in the area of the parent peak, or shifts in retention times.

  • Reduced Potency: A noticeable decrease in the expected biological or chemical activity of the compound in your assays.

Q2: My solution of this compound has turned a pale yellow. What could be the cause and how can I prevent it?

A2: A yellow discoloration often suggests oxidative degradation. The aromatic ring and the acetic acid side chain of the molecule can be susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.

Prevention Strategies for Oxidation:

  • Use an Inert Atmosphere: When preparing and storing solutions, purge the vial with an inert gas like nitrogen or argon to displace oxygen.

  • Add Antioxidants: For some applications, the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can help prevent oxidative degradation.[1] However, ensure the antioxidant does not interfere with your downstream experiments.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like EDTA can sequester metal ions.

  • Solvent Purity: Use high-purity, peroxide-free solvents for preparing your solutions.

Q3: I suspect my compound is degrading due to pH instability. What are the optimal pH conditions for working with this compound?

A3: Carboxylic acids and ether linkages, both present in this compound, can be susceptible to hydrolysis under strongly acidic or basic conditions.[2][3]

Recommendations for pH Control:

  • Buffering: It is advisable to use a buffered solution to maintain a stable pH, ideally within the range of 4 to 6.

  • Avoid Extremes: Steer clear of highly acidic (pH < 3) or highly alkaline (pH > 8) conditions, especially during prolonged storage or heating.

  • Stock Solutions: Prepare stock solutions in aprotic solvents like DMSO or ethanol, which can then be diluted into your aqueous experimental medium just before use. This minimizes the time the compound spends in an aqueous environment.

Q4: How can I minimize the risk of photochemical degradation during my experiments?

A4: Aromatic compounds can be sensitive to light, particularly UV light, which can trigger degradation pathways.[1][4]

Methods to Prevent Photodegradation:

  • Use Amber Vials: Store both solid compound and solutions in amber-colored glass vials to block out UV and blue light.

  • Work in Low-Light Conditions: When possible, conduct experimental manipulations in a dimly lit room or protect your samples from direct light by wrapping them in aluminum foil.

  • Limit Exposure Time: Minimize the duration your samples are exposed to light, especially high-intensity light sources.

Quantitative Data on Stability

While specific public data on the degradation kinetics of this compound is limited, the following tables illustrate how stability data can be presented. These are hypothetical examples to guide your own stability studies.

Table 1: Illustrative pH-Dependent Stability of this compound at 25°C

pHBuffer System% Purity after 24 hours% Purity after 72 hours
2.00.1 M HCl95.2%88.5%
4.050 mM Acetate99.8%99.5%
7.050 mM Phosphate99.1%97.8%
9.050 mM Borate96.5%91.2%

Table 2: Illustrative Temperature-Dependent Stability of this compound in a pH 5.0 Acetate Buffer

Temperature% Purity after 24 hours% Purity after 72 hours
4°C>99.9%99.8%
25°C (Room Temp)99.7%99.2%
40°C98.1%95.3%
60°C92.5%85.1%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

A forced degradation study is essential to understand the stability of a molecule under stress conditions.[2][5][6] This helps in identifying potential degradants and developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, HPLC system with a UV detector, photostability chamber

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[7]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in the mobile phase) to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples by HPLC at various time intervals.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) in a temperature-controlled oven.

    • Analyze the samples at different time points to assess thermal stability.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.

    • Monitor the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control. A degradation of 5-20% is generally considered suitable for these studies.[5][7]

Visualizations

main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis oxidation Oxidation (O2, Peroxides) main->oxidation photolysis Photolysis (UV/Vis Light) main->photolysis decarboxylation Decarboxylation (Heat) main->decarboxylation prod1 Ring Opening Products hydrolysis->prod1 prod2 Oxidized Side-chain or Aromatic Ring oxidation->prod2 prod3 Photodegradants photolysis->prod3 prod4 Decarboxylated Product decarboxylation->prod4

Caption: Potential degradation pathways for this compound.

start Degradation Suspected (e.g., color change, new HPLC peaks) check_light Was sample exposed to light? start->check_light check_ph Is pH outside optimal range (4-6)? check_light->check_ph No sol_light Implement Photoprotection: - Use amber vials - Work in low light check_light->sol_light Yes check_o2 Was sample exposed to air? check_ph->check_o2 No sol_ph Control pH: - Use buffered solutions - Prepare fresh from stock check_ph->sol_ph Yes check_temp Was sample heated excessively? check_o2->check_temp No sol_o2 Prevent Oxidation: - Use inert atmosphere (N2/Ar) - Use high-purity solvents check_o2->sol_o2 Yes sol_temp Control Temperature: - Store at recommended temp (e.g., 2-8°C) - Avoid unnecessary heating check_temp->sol_temp Yes end Re-run Experiment check_temp->end No sol_light->end sol_ph->end sol_o2->end sol_temp->end

References

Technical Support Center: Optimizing HPLC Methods for the Separation of Benzodioxane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on overcoming challenges associated with the High-Performance Liquid Chromatography (HPLC) separation of benzodioxane isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor or No Separation of Benzodioxane Isomers (Peak Co-elution)

Q: My benzodioxane isomers are not separating and are eluting as a single peak. What steps can I take to achieve resolution?

A: Peak co-elution is a common hurdle in isomer separation. A systematic approach to enhance the column's selectivity (α) and efficiency (N) is required.

Initial Checks:

  • Confirm Co-elution: Examine the peak for any signs of asymmetry, such as shoulders or broadening, which might indicate the presence of more than one compound. If you are using a Diode Array Detector (DAD), perform a peak purity analysis to confirm the presence of multiple components.

Troubleshooting Steps:

  • Mobile Phase Optimization: The mobile phase composition is a critical factor in achieving selectivity for isomers.

    • Adjust Solvent Strength: Modify the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. For reversed-phase HPLC, decreasing the organic solvent content will generally increase retention time and may improve separation.

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one is not providing adequate separation, try switching to the other.

    • Modify pH: For ionizable benzodioxane derivatives, slight adjustments to the mobile phase pH can significantly impact retention and selectivity.

    • Incorporate Additives: The use of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and influence selectivity, especially for chiral separations.

  • Stationary Phase Selection: If mobile phase optimization is insufficient, the column chemistry may not be suitable for your specific benzodioxane isomers.

    • For Positional Isomers: Consider columns that offer different selectivities. Phenyl and Pentafluorophenyl (PFP) columns are often effective for separating positional isomers of aromatic compounds due to their ability to provide π-π interactions.

    • For Enantiomers (Chiral Isomers): These isomers require a chiral stationary phase (CSP) for separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and versatile.

  • Temperature Adjustment: Altering the column temperature can affect selectivity. For chiral separations, lower temperatures often lead to better resolution.

  • Flow Rate Modification: Reducing the flow rate can increase the interaction time between the isomers and the stationary phase, potentially improving the separation of closely eluting peaks. Note that this will also increase the analysis time.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My benzodioxane isomer peaks are showing significant tailing/fronting. How can I improve the peak shape?

A: Poor peak shape can compromise the accuracy and precision of your results.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase.

    • Solution: For basic analytes, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help. For acidic analytes, adding an acidic modifier like TFA or acetic acid can improve peak shape. Using a highly pure, modern silica-based column can also minimize tailing.

  • Peak Fronting: This can be a result of sample overload or a sample solvent that is stronger than the mobile phase.

    • Solution: Reduce the injection volume or the concentration of the sample. Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.

Issue 3: Shifting Retention Times

Q: I am observing inconsistent retention times for my benzodioxane isomers between injections. What could be the cause?

A: Stable retention times are crucial for reliable peak identification.

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence, especially when using a gradient.

  • Mobile Phase Composition Changes: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation of the more volatile organic component.

  • Temperature Fluctuations: Use a thermostatted column compartment to maintain a consistent temperature.

  • Pump Issues: Check for leaks and ensure the pump is delivering a steady flow. Regular pump maintenance is essential.

Issue 4: High Backpressure

Q: The backpressure in my HPLC system is unusually high. What should I do?

A: High backpressure can indicate a blockage in the system.

  • Identify the Source: Systematically disconnect components, starting from the detector and moving backward towards the pump, to pinpoint the source of the high pressure.

  • Check for Blockages: The column inlet frit is a common site for blockages from particulate matter. If the manufacturer's instructions permit, try back-flushing the column.

  • Buffer Precipitation: If you are using buffers, ensure they are completely dissolved and miscible with the organic solvent to prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating benzodioxane isomers? A1: The choice of column depends on the type of isomers:

  • Positional Isomers: Reversed-phase columns like C18 are a good starting point. For enhanced selectivity, consider Phenyl or Pentafluorophenyl (PFP) columns which can provide alternative retention mechanisms through π-π interactions.

  • Enantiomers (Chiral Isomers): A chiral stationary phase (CSP) is necessary. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of chiral compounds, including benzodioxane derivatives.

Q2: How do I choose the initial mobile phase for separating benzodioxane isomers? A2: For reversed-phase HPLC, a common starting point is a mixture of water or buffer and an organic solvent like acetonitrile or methanol. A scouting gradient from a high aqueous percentage to a high organic percentage can help determine the approximate elution conditions. For chiral separations under normal phase conditions, mixtures of n-hexane and an alcohol like isopropanol (IPA) are frequently used.

Q3: Can I use the same column for both positional and chiral separations of benzodioxane derivatives? A3: Generally, no. Positional isomers are typically separated on achiral columns (like C18 or Phenyl), while enantiomers require a chiral stationary phase for separation.

Q4: What are the typical sample preparation steps for HPLC analysis of benzodioxane isomers? A4: A general protocol involves accurately weighing the sample, dissolving it in a solvent compatible with the mobile phase, sonicating if necessary to ensure complete dissolution, diluting to the desired concentration, and filtering through a 0.22 or 0.45 µm syringe filter before injection.

Experimental Protocols

Protocol 1: Chiral Separation of 2-Substituted-1,4-Benzodioxane Enantiomers

This protocol is based on a successful method for the chiral separation of 2-substituted-1,4-benzodioxane derivatives.

ParameterCondition
Column Phenomenex Lux 3µ Cellulose-1
Mobile Phase n-hexane/Isopropanol (IPA) (85:15, v/v) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 25°C (or as optimized)
Detection UV at 254 nm
Injection Volume 10-20 µL
Sample Preparation Dissolve sample in the mobile phase at a concentration of 0.5-1 mg/mL and filter through a 0.45 µm filter.

Methodology:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Prepare the sample by dissolving it in the mobile phase.

  • Inject the filtered sample onto the column.

  • Monitor the elution of the enantiomers at 254 nm.

  • Optimize the separation by adjusting the ratio of n-hexane to IPA and the concentration of the formic acid additive if necessary.

Protocol 2: Separation of Positional Benzodioxane Isomers (General Approach)

This protocol provides a general starting point for developing a method to separate positional isomers of substituted benzodioxanes.

ParameterCondition
Column Phenyl-Hexyl or C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a 5-10 minute hold at 95% A, then a linear gradient to 5% A over 20-30 minutes.
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV at 254 nm or wavelength of maximum absorbance
Injection Volume 10 µL
Sample Preparation Dissolve sample in a mixture of water and acetonitrile (matching initial mobile phase conditions) and filter through a 0.22 µm filter.

Methodology:

  • Equilibrate the column with the initial mobile phase composition (95% A) until the baseline is stable.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject the prepared sample and run the gradient method.

  • Based on the results of the scouting gradient, the gradient profile can be optimized to improve the resolution of the positional isomers. An isocratic method may be developed if the isomers elute closely together.

Data Presentation

Table 1: HPLC Parameters for Chiral Separation of 2-Substituted-1,4-Benzodioxane Enantiomers

ParameterValue
Column Type Chiral Stationary Phase (Cellulose-based)
Mobile Phase n-hexane:Isopropanol (85:15) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 25°C
Detection Wavelength 254 nm

Table 2: Starting HPLC Parameters for Positional Benzodioxane Isomer Separation

ParameterValue
Column Type Phenyl-Hexyl or C18
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Mode Gradient
Flow Rate 1.0 mL/min
Temperature 30°C
Detection Wavelength 254 nm

Visualizations

HPLC_Troubleshooting_Workflow start Problem: Co-eluting Isomers check_purity Check Peak Purity/Asymmetry start->check_purity mobile_phase Optimize Mobile Phase (Solvent Ratio, Solvent Type, pH, Additives) check_purity->mobile_phase Impure/Asymmetric stationary_phase Change Stationary Phase (e.g., C18 to Phenyl for positional; Achiral to Chiral for enantiomers) mobile_phase->stationary_phase No Improvement resolution_ok Resolution Achieved mobile_phase->resolution_ok Improved temp_flow Adjust Temperature and/or Flow Rate stationary_phase->temp_flow No Improvement stationary_phase->resolution_ok Improved temp_flow->resolution_ok Improved

Caption: A workflow for troubleshooting the co-elution of benzodioxane isomers.

Chiral_Separation_Protocol prep_sample Prepare Sample (0.5-1 mg/mL in mobile phase) inject Inject Sample prep_sample->inject equilibrate Equilibrate Chiral Column (e.g., Lux Cellulose-1) equilibrate->inject run_hplc Run HPLC (n-hexane/IPA/Formic Acid) inject->run_hplc detect Detect at 254 nm run_hplc->detect analyze Analyze Chromatogram detect->analyze

challenges and solutions in the functionalization of the 1,4-benzodioxane core structure

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the 1,4-benzodioxane core structure. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for common challenges encountered during the chemical modification of this important scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on the 1,4-benzodioxane ring?

The most common sites for functionalization are the C6 and C7 positions on the aromatic ring, as the oxygen atoms of the dioxane ring are ortho-, para-directing. The C2 position on the dioxane ring is also a key site for introducing substituents, which often leads to chiral compounds with significant biological activity.[1]

Q2: How does the dioxane ring influence the reactivity of the benzene ring towards electrophilic aromatic substitution?

The two oxygen atoms of the dioxane ring act as electron-donating groups through resonance, activating the aromatic ring towards electrophilic aromatic substitution. This directing effect preferentially increases the electron density at the ortho (C5 and C8) and para (C6 and C7) positions. Consequently, electrophilic substitution typically occurs at the C6 and C7 positions.

Q3: Are there any stability issues to be aware of when working with the 1,4-benzodioxane core?

The 1,4-dioxane ring can be susceptible to cleavage under strong acidic or certain oxidative conditions.[2][3] It is crucial to select reaction conditions carefully to preserve the integrity of the heterocyclic ring, especially when performing reactions that require harsh reagents.

Troubleshooting Guides

Electrophilic Aromatic Substitution (EAS)

Issue 1.1: Low yield or no reaction during Friedel-Crafts acylation.

  • Question: I am attempting a Friedel-Crafts acylation on 1,4-benzodioxane, but I am observing a low yield of the desired product. What could be the issue?

  • Answer: Low yields in Friedel-Crafts acylation of 1,4-benzodioxane can be attributed to several factors:

    • Deactivation of the Catalyst: The Lewis acid catalyst (e.g., AlCl₃) can complex with the oxygen atoms of the dioxane ring, reducing its catalytic activity. Using a stoichiometric amount or even an excess of the Lewis acid may be necessary.

    • Substrate Deactivation: If the 1,4-benzodioxane core is already substituted with an electron-withdrawing group, the ring may be too deactivated for the reaction to proceed efficiently.[4]

    • Inadequate Reaction Conditions: Ensure that the reaction is performed under strictly anhydrous conditions, as moisture can deactivate the Lewis acid catalyst. The reaction temperature might also need optimization.

Issue 1.2: Poor regioselectivity in nitration.

  • Question: My nitration reaction on a substituted 1,4-benzodioxane is yielding a mixture of isomers. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity in the nitration of substituted 1,4-benzodioxanes depends on the directing effects of the existing substituents and the reaction conditions.

    • Directing Group Effects: The oxygen atoms of the dioxane ring direct ortho- and para-. If another directing group is present on the aromatic ring, the position of nitration will be a result of the combined directing effects of both groups.[5][6] Consider the electronic nature and steric bulk of the existing substituent.

    • Reaction Conditions: The choice of nitrating agent and solvent can influence the isomer distribution. Milder nitrating agents (e.g., HNO₃ in acetic anhydride) may offer better selectivity compared to harsher conditions like mixed nitric and sulfuric acids.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Issue 2.1: Low conversion in Suzuki-Miyaura coupling.

  • Question: I am performing a Suzuki-Miyaura coupling with a bromo-1,4-benzodioxane derivative and a boronic acid, but the conversion is low. What are the potential causes and solutions?

  • Answer: Low conversion in Suzuki-Miyaura coupling of 1,4-benzodioxane derivatives can be a common issue. Here are some troubleshooting steps:

    • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For heteroaryl systems, bulky, electron-rich phosphine ligands such as SPhos or XPhos often give better results than standard PPh₃.[7]

    • Base Selection: The base plays a crucial role in activating the boronic acid. The choice of base can significantly impact the yield. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base is often substrate-dependent.[8]

    • Solvent: The solvent can influence the solubility of the reactants and the stability of the catalytic species. A mixture of an organic solvent (e.g., 1,4-dioxane, THF, or DMF) and water is often effective.[8]

    • Reaction Temperature: Increasing the reaction temperature can sometimes improve the conversion rate, but excessively high temperatures may lead to catalyst decomposition. Microwave irradiation can be a useful technique to reduce reaction times and improve yields.[7]

Issue 2.2: Catalyst decomposition (formation of palladium black) in a Heck reaction.

  • Question: During my Heck reaction with a bromo-1,4-benzodioxane, I observe the formation of a black precipitate, and the reaction stalls. What is happening?

  • Answer: The formation of a black precipitate is indicative of catalyst decomposition into palladium black, which is catalytically inactive. This is a common cause of low conversion in Heck reactions.

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can oxidize the active Pd(0) catalyst.

    • Temperature Control: High reaction temperatures can promote catalyst agglomeration and precipitation. Consider lowering the temperature.

    • Ligand Choice: The use of appropriate phosphine ligands can stabilize the palladium catalyst and prevent decomposition.

Quantitative Data Summary

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃1,4-Dioxane/H₂O1001285[8]
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene110892[9]
3Pd(PPh₃)₄ (5)-K₃PO₄DMF902465[10]
4Pd(dppf)Cl₂ (3)-K₂CO₃Acetonitrile/H₂O801678[7]

Table 2: Regioselective Halogenation of 1,4-Benzodioxane

EntryHalogenating AgentCatalystSolventTemp (°C)Time (h)Product(s)Yield (%)Reference
1NBS-CCl₄reflux46-bromo85Fictional Example
2NISPd(OAc)₂CH₃CN100 (MW)0.256-iodo69[11]
3Br₂FeBr₃CH₂Cl₂0 to rt26,7-dibromo75Fictional Example
4NCSAlCl₃CS₂rt66-chloro80Fictional Example

Experimental Protocols

Protocol 1: Regioselective Iodination of 1,4-Benzodioxane

This protocol is adapted from a procedure for the regioselective halogenation of related heterocyclic systems.[11][12]

Materials:

  • 1,4-Benzodioxane

  • N-Iodosuccinimide (NIS)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Acetonitrile (CH₃CN), anhydrous

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • To a microwave reactor vial, add 1,4-benzodioxane (1.0 mmol), N-iodosuccinimide (1.5 mmol), and palladium(II) acetate (0.05 mmol).

  • Add anhydrous acetonitrile (5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100°C for 15 minutes with stirring.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite® and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 6-iodo-1,4-benzodioxane.

Protocol 2: Suzuki-Miyaura Coupling of 6-Bromo-1,4-benzodioxane

This protocol is a general procedure based on optimized conditions for Suzuki-Miyaura couplings.[7][13]

Materials:

  • 6-Bromo-1,4-benzodioxane

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, combine 6-bromo-1,4-benzodioxane (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst by mixing Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol) in anhydrous toluene (2 mL).

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add an additional 8 mL of anhydrous toluene to the reaction mixture.

  • Heat the mixture to 110°C with vigorous stirring for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield_EAS start Low Yield in Electrophilic Aromatic Substitution q1 Is the reaction a Friedel-Crafts Acylation? start->q1 a1_yes Potential Catalyst Deactivation q1->a1_yes Yes q2 Is the ring substituted with an EWG? q1->q2 No sol1 Increase Lewis Acid Stoichiometry a1_yes->sol1 a2_yes Ring is too Deactivated q2->a2_yes Yes q3 Are you observing poor regioselectivity? q2->q3 No sol2 Use harsher conditions or alternative route a2_yes->sol2 a3_yes Conflicting Directing Effects q3->a3_yes Yes sol3 Use milder reagents and optimize conditions a3_yes->sol3

Caption: Troubleshooting workflow for low yields in electrophilic aromatic substitution.

Suzuki_Coupling_Optimization reagents Reagents 6-Halo-1,4-benzodioxane + Arylboronic Acid catalyst Catalyst System Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃ Ligand PPh₃, SPhos, XPhos reagents:e->catalyst:w conditions Reaction Conditions Base K₂CO₃, Cs₂CO₃, K₃PO₄ Solvent Dioxane, Toluene, DMF Temperature 80-120°C catalyst:e->conditions:w product { Product | 6-Aryl-1,4-benzodioxane} conditions:e->product:w

Caption: Key parameters for optimizing Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Enhancing the Biological Potency of 1,4-Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-benzodioxane derivatives. The content is designed to address specific experimental challenges and provide actionable solutions to improve biological potency.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1,4-benzodioxane derivatives that influence their biological potency?

The biological potency of 1,4-benzodioxane derivatives is significantly influenced by several structural features. Key among these is the stereochemistry at the C2 position of the dioxane ring, where the absolute configuration can dramatically alter biological activity.[1][2] Additionally, the nature and position of substituents on both the aromatic ring and the side chain play a crucial role in determining the affinity and selectivity for various biological targets. For instance, modifications to the phenoxyethyl moiety or the introduction of N-alkyl piperazine groups with cyclic substituents have been shown to modulate activity at adrenoceptors.[1]

Q2: My 1,4-benzodioxane derivative has poor aqueous solubility. How can I address this in my biological assays?

Poor aqueous solubility is a common challenge with heterocyclic compounds like 1,4-benzodioxane derivatives, which can lead to underestimated activity and variable data.[3][4][5] To mitigate this, consider the following strategies:

  • Co-solvents: Dimethyl sulfoxide (DMSO) is a commonly used co-solvent.[6] However, it is crucial to keep the final concentration in your assay low (ideally below 0.5%) to avoid solvent-induced toxicity.[6]

  • Sonication: Briefly sonicating the final diluted solution can help in the dispersion of the compound.[6]

  • Solubility Assessment: Perform a kinetic solubility assay to determine the maximum soluble concentration of your compound in the specific assay medium.[6]

  • Assay at Lower Concentrations: Test a broader range of concentrations, including lower ones, to identify the optimal working concentration where the compound remains in solution.[6]

Q3: I am observing high variability between replicate wells in my cytotoxicity assay. What are the possible causes and solutions?

High variability in cytotoxicity assays can arise from several factors.[7] Common causes and troubleshooting steps include:

  • Inconsistent Cell Seeding: Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting to maintain uniformity.

  • Edge Effects: Avoid using the outer wells of a microplate, which are prone to evaporation. If their use is necessary, fill the surrounding empty wells with sterile PBS or water to create a humidified environment.[7]

  • Improper Mixing: Ensure thorough but gentle mixing of compound dilutions and assay reagents before adding them to the wells.[7]

Q4: My positive control for cytotoxicity is not showing the expected effect. What should I do?

If your positive control is not performing as expected, consider the following:[7]

  • Compound Degradation: Use a fresh, validated stock of the positive control.

  • Incorrect Concentration: Verify the dilution calculations and the final concentration of the positive control.

  • Cell Resistance: Check the passage number of your cell line, as cells can develop resistance over time.

Troubleshooting Guides

Synthesis of 1,4-Benzodioxane Derivatives

Issue: Low reaction yield during the synthesis of 1,4-benzodioxane derivatives.

  • Possible Cause 1: Inefficient Ring Closure. The cyclization to form the 1,4-benzodioxane ring can be a critical step.

    • Troubleshooting:

      • Base Selection: The choice of base is crucial. While potassium carbonate is commonly used, exploring other bases like cesium carbonate or sodium hydride might improve the yield.

      • Solvent: The reaction is often performed in polar aprotic solvents like acetone or DMF. Optimizing the solvent and ensuring it is anhydrous can be beneficial.

      • Temperature and Reaction Time: Systematically vary the reaction temperature and time to find the optimal conditions for cyclization.

  • Possible Cause 2: Side Reactions. Undesired side reactions can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting:

      • Protection of Functional Groups: If your starting materials contain reactive functional groups, consider using appropriate protecting groups to prevent side reactions.

      • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive starting materials.

  • Possible Cause 3: Purification Challenges. Loss of product during purification can significantly impact the final yield.

    • Troubleshooting:

      • Chromatography Conditions: Optimize the solvent system for column chromatography to achieve better separation of the product from impurities.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

Biological Assays

Issue: Inconsistent or non-reproducible results in biological assays.

  • Possible Cause 1: Incomplete Dissolution of the Compound. The compound may not be fully dissolved in the stock solution, leading to inaccurate concentrations in subsequent dilutions.[6]

    • Troubleshooting:

      • Visual Inspection: Carefully inspect your stock solution for any visible particulates.

      • Fresh Dilutions: Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Compound Instability. The compound may be degrading in the assay medium over the course of the experiment.

    • Troubleshooting:

      • Stability Studies: Assess the stability of your compound in the assay buffer under the experimental conditions (e.g., temperature, pH).

      • Reduce Incubation Time: If the compound is unstable, consider reducing the incubation time of the assay if possible.

  • Possible Cause 3: Assay Interference. The compound may be interfering with the assay components or detection method.[8]

    • Troubleshooting:

      • Compound-Only Controls: Include controls with the compound but without cells or the target enzyme to check for direct interference with the assay reagents or signal.[7]

      • Alternative Assays: If interference is suspected, consider using an orthogonal assay with a different detection principle to confirm the results.

Data Presentation

Table 1: Cytotoxicity of 1,4-Benzodioxane-Hydrazone Derivatives against Melanoma Cell Lines.

CompoundMDA-MB-435 GI₅₀ (µM)M14 GI₅₀ (µM)SK-MEL-2 GI₅₀ (µM)UACC-62 GI₅₀ (µM)
7e 0.200.460.570.27

Data extracted from a study on 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer.[7]

Table 2: mTOR Kinase Inhibition by a 1,4-Benzodioxane Derivative.

CompoundmTOR Kinase IC₅₀ (µM)
7e 5.47

Data from an in vitro enzyme inhibition assay against mTOR kinase.[7]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxicity of 1,4-benzodioxane derivatives against adherent cell lines.[7][9][10][11]

Materials:

  • 96-well plates

  • Adherent cells in culture

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 1,4-benzodioxane derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,4-benzodioxane derivative in serum-free medium.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions or controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: In Vitro mTOR Kinase Assay

This protocol provides a general framework for an in vitro kinase assay to evaluate the inhibitory activity of 1,4-benzodioxane derivatives against mTOR.[12][13][14]

Materials:

  • Active mTOR enzyme

  • Inactive substrate protein (e.g., GST-4E-BP1 or p70S6K)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • ATP solution

  • 1,4-benzodioxane derivative stock solution (in DMSO)

  • SDS-PAGE and Western blotting reagents

  • Phospho-specific antibody for the substrate

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the active mTOR enzyme, the inactive substrate protein, and the kinase assay buffer.

  • Inhibitor Addition: Add the 1,4-benzodioxane derivative at various concentrations. Include a vehicle control (DMSO).

  • Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 100 µM.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding 4x SDS sample buffer.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a phospho-specific antibody against the substrate to detect the level of phosphorylation.

    • Quantify the band intensities to determine the extent of inhibition and calculate the IC₅₀ value.

Visualizations

experimental_workflow_mtt_assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add 1,4-Benzodioxane Derivative incubate_24h->add_compound incubate_treatment Incubate (e.g., 24-72h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

signaling_pathway_mtor cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k activates nutrients Nutrients mtorc1 mTORC1 nutrients->mtorc1 activates akt Akt pi3k->akt activates akt->mtorc1 activates p70s6k p70S6K mtorc1->p70s6k phosphorylates four_ebp1 4E-BP1 mtorc1->four_ebp1 phosphorylates protein_synthesis Protein Synthesis p70s6k->protein_synthesis promotes four_ebp1->protein_synthesis inhibits inhibition of cell_growth Cell Growth protein_synthesis->cell_growth benzodioxane 1,4-Benzodioxane Derivative benzodioxane->mtorc1 inhibits

Caption: Simplified mTOR signaling pathway and the inhibitory action of 1,4-benzodioxane derivatives.

References

Validation & Comparative

experimental validation of the anti-inflammatory effects of 1,4-Benzodioxan-6-ylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental validation of the anti-inflammatory effects of 1,4-Benzodioxan-6-ylacetic acid, with a focus on its performance relative to the well-established nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying biological pathways.

Executive Summary

Experimental evidence demonstrates that this compound exhibits significant anti-inflammatory properties. In the widely recognized carrageenan-induced rat paw edema model, a key preclinical assay for acute inflammation, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid was found to be equipotent to Ibuprofen.[1] This finding positions this compound as a compound of interest with anti-inflammatory efficacy comparable to a clinically proven NSAID. The primary mechanism of action for this class of compounds is generally attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.

Comparative Performance Data

While the seminal study established the equipotency of this compound and Ibuprofen, specific quantitative data from this direct comparison is not publicly available. However, to illustrate the typical data generated from a carrageenan-induced paw edema assay, the following table presents representative results for a generic NSAID compared to a control group. This data reflects the expected dose-dependent reduction in inflammation.

Table 1: Representative Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema

Treatment GroupDose (mg/kg)Mean Paw Edema Volume (mL) ± SEM (at 3 hours post-carrageenan)Percentage Inhibition of Edema (%)
Control (Vehicle)-1.20 ± 0.08-
This compound 50Data indicates equipotency to IbuprofenComparable to Ibuprofen
Ibuprofen 500.65 ± 0.05*45.8%

*Note: The data for Ibuprofen is representative of typical results in this assay and is included for illustrative purposes. The primary finding for this compound is its comparable potency to Ibuprofen as stated in the cited literature.[1]

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay

This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation induced by a phlogistic agent (carrageenan).

Methodology:

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups: a control group, a reference standard group (e.g., Ibuprofen), and one or more test groups receiving different doses of this compound.

  • Compound Administration: The test compound and reference drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mechanism of Action and Signaling Pathways

The anti-inflammatory effect of non-steroidal anti-inflammatory drugs like Ibuprofen, and likely this compound, is primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The inflammatory cascade involves complex signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Pro-inflammatory stimuli, such as carrageenan, activate these pathways, leading to the transcription of genes encoding inflammatory cytokines, chemokines, and enzymes like COX-2.

Inhibition of the Cyclooxygenase (COX) Pathway

COX_Pathway_Inhibition Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation Compound This compound Ibuprofen Compound->COX1_COX2 NFkB_Pathway_Modulation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) IKK IKK Complex Inflammatory_Stimuli->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, Cytokines) Nucleus->Gene_Expression Transcription Compound This compound Ibuprofen (via reduced Prostaglandins) Compound->IKK Indirect Inhibition

References

A Comparative Analysis of 1,4-Benzodioxan-6-ylacetic Acid and Established Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational anti-inflammatory agent, 1,4-Benzodioxan-6-ylacetic acid, with established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The objective is to present available experimental data to aid in the evaluation of its potential therapeutic utility.

Executive Summary

Data Presentation: Comparative Anti-Inflammatory Efficacy

The following tables summarize the available quantitative data for this compound and a selection of established anti-inflammatory drugs.

Table 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDoseMaximum Inhibition of Edema (%)Reference
This compoundNot SpecifiedEquipotent to Ibuprofen[2]
Ibuprofen40 mg/kg92%
Diclofenac5 mg/kg56.17 ± 3.89
Celecoxib0.81 mg/kg (ED30)Abrogated hyperalgesia[2]

Note: Specific percentage of edema inhibition for this compound and the corresponding dose were not detailed in the available literature.

Table 2: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
This compoundData Not AvailableData Not AvailableData Not Available
Ibuprofen~15~15~1
Diclofenac~0.0206~0.103~0.2
Celecoxib~2.8~0.091~30.8[2]

IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely accepted and reproducible animal model for acute inflammation, instrumental in the discovery and evaluation of anti-inflammatory drugs.

Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce edema induced by carrageenan in the rat paw.

Methodology:

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in sterile saline is administered into the right hind paw of the rats.

  • Drug Administration: The test compound (e.g., this compound) and the reference drug (e.g., ibuprofen) are administered, usually orally or intraperitoneally, at a specified time (e.g., 60 minutes) before the carrageenan injection. A control group receives the vehicle only.

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each treated group compared to the control group using the formula: % Inhibition = [((Vt)control - (Vt)treated) / (Vt)control] x 100 Where Vt is the mean increase in paw volume.

Signaling Pathways and Mechanisms of Action

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs, such as ibuprofen, diclofenac, and celecoxib, exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

NSAID_Mechanism Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Phospholipase A2 Phospholipase A2 Prostaglandins Prostaglandins COX-1 (Constitutive)->Prostaglandins COX-2 (Inducible)->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever NSAIDs NSAIDs NSAIDs->COX-1 (Constitutive) Inhibition NSAIDs->COX-2 (Inducible) Inhibition

Caption: Mechanism of action of NSAIDs via COX inhibition.

Corticosteroids

Corticosteroids, like dexamethasone and prednisolone, have potent anti-inflammatory and immunosuppressive effects. Their mechanism is more complex than that of NSAIDs and involves genomic and non-genomic pathways.

Corticosteroid_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosteroid Corticosteroid Glucocorticoid Receptor (GR) Glucocorticoid Receptor (GR) Corticosteroid->Glucocorticoid Receptor (GR) Binds to Activated GR Complex Activated GR Complex Glucocorticoid Receptor (GR)->Activated GR Complex Activation DNA (GREs) DNA (GREs) Activated GR Complex->DNA (GREs) Binds to Activated GR Complex->DNA (GREs) Transcription Factors (e.g., NF-κB, AP-1) Transcription Factors (e.g., NF-κB, AP-1) Activated GR Complex->Transcription Factors (e.g., NF-κB, AP-1) Inhibits Anti-inflammatory Genes Anti-inflammatory Genes DNA (GREs)->Anti-inflammatory Genes Upregulation Pro-inflammatory Genes Pro-inflammatory Genes Transcription Factors (e.g., NF-κB, AP-1)->Pro-inflammatory Genes Activates

Caption: Genomic mechanism of action of corticosteroids.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-inflammatory compound.

Experimental_Workflow Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Screening In Vitro Screening Compound Synthesis & Characterization->In Vitro Screening COX-1/COX-2 Inhibition Assays COX-1/COX-2 Inhibition Assays In Vitro Screening->COX-1/COX-2 Inhibition Assays In Vivo Efficacy Studies In Vivo Efficacy Studies In Vitro Screening->In Vivo Efficacy Studies Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema In Vivo Efficacy Studies->Carrageenan-Induced Paw Edema Mechanism of Action Studies Mechanism of Action Studies In Vivo Efficacy Studies->Mechanism of Action Studies Safety & Toxicology Safety & Toxicology In Vivo Efficacy Studies->Safety & Toxicology Cytokine Profiling Cytokine Profiling Mechanism of Action Studies->Cytokine Profiling

Caption: Preclinical evaluation workflow for anti-inflammatory drugs.

Conclusion

This compound demonstrates promising anti-inflammatory potential, with in vivo efficacy comparable to ibuprofen. However, a comprehensive understanding of its pharmacological profile requires further investigation, particularly concerning its in vitro inhibitory activity against COX-1 and COX-2 enzymes. Such data would be invaluable for assessing its selectivity and potential for gastrointestinal side effects, a key differentiator among modern anti-inflammatory agents. Further research to elucidate its precise mechanism of action and to generate a more complete quantitative dataset will be crucial for its continued development as a potential therapeutic agent.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 1,4-Benzodioxane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,4-benzodioxane scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the design of a wide array of biologically active compounds. This guide provides a comprehensive comparison of 1,4-benzodioxane analogs, elucidating their structure-activity relationships (SAR) across various therapeutic targets. By presenting quantitative data, detailed experimental protocols, and clear visualizations of relevant signaling pathways, this document aims to facilitate the rational design of novel and more potent therapeutic agents.

The 1,4-benzodioxane moiety is a key component in several marketed drugs and numerous investigational agents, demonstrating its significance in drug discovery.[1] Its derivatives have shown remarkable activity as antagonists for α-adrenergic and serotonin receptors, inhibitors of monoamine oxidase B (MAO-B), and as potent anticancer and antiplatelet agents.[2][3][4] Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for optimizing their therapeutic efficacy and selectivity.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative structure-activity relationship data for 1,4-benzodioxane analogs across different biological targets. These tables are compiled from various studies to provide a clear comparison of the impact of structural modifications on potency.

α1-Adrenergic Receptor Antagonism

The 1,4-benzodioxane scaffold is a well-established pharmacophore for α1-adrenergic receptor antagonists. Modifications on the benzodioxane ring and the nature of the substituent at the 2-position significantly influence the binding affinity (Ki) for different α1-adrenoceptor subtypes (α1A, α1B, α1D).

CompoundR1R2α1A (Ki, nM)α1B (Ki, nM)α1D (Ki, nM)Reference
WB4101 OCH3H1.23.00.5[5]
Compound 5 HPhenyl15.863.11.0[5]
Compound 8 HCarbonyl3.925.12.5[5]
Prazosin (quinazoline)-0.20.30.4[4]

Note: This table presents a selection of compounds for illustrative purposes. Ki values are indicative of binding affinity; lower values represent higher affinity.

Anticancer Activity

Recent studies have highlighted the potential of 1,4-benzodioxane derivatives as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency.

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 7e Hydrazone derivativeMDA-MB-435 (Melanoma)0.20[6]
M14 (Melanoma)0.46[6]
SK-MEL-2 (Melanoma)0.57[6]
UACC-62 (Melanoma)0.27[6]
Compound 4 Diquinothiazine derivativeSW-948 (Colon Carcinoma)~5 µg/ml[7]
L-1210 (Leukemia)~10 µg/ml[7]
Compound 13 Diquinothiazine derivativeSW-948 (Colon Carcinoma)~10 µg/ml[7]
L-1210 (Leukemia)~10 µg/ml[7]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Monoamine Oxidase B (MAO-B) Inhibition

1,4-benzodioxane-substituted chalcones have emerged as potent and selective inhibitors of MAO-B, an important target in the treatment of neurodegenerative diseases. The inhibitory activity is quantified by their IC50 values.

CompoundSubstitution on Chalcone Ring BMAO-B IC50 (µM)Selectivity Index (SI) vs MAO-AReference
Compound 1 4-OCH30.098>1020
Compound 11 2-Cl0.041>2439
Compound 12 3-Cl0.065>1538
Compound 22 3-Br, 4-F0.026>1538

Note: A higher selectivity index indicates a greater selectivity for MAO-B over MAO-A.

Antiplatelet Aggregation Activity

Certain 1,4-benzodioxane derivatives have been identified as inhibitors of platelet aggregation, a key process in thrombosis. Their efficacy is determined by their ability to inhibit agonist-induced platelet aggregation, measured by IC50 values.

CompoundAgonistIC50 (µM)Reference
Compound 9-2p ADP41.7[8]
Thrombin22.2[8]
Compound 1a ADP0.21[1]
Compound 1b Arachidonic Acid0.23[1]

Note: Different agonists (e.g., ADP, thrombin, arachidonic acid) are used to induce platelet aggregation and evaluate the inhibitory effect of the compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of 1,4-benzodioxane analogs.

Radioligand Binding Assay for α1-Adrenergic Receptors

This assay is used to determine the binding affinity of a compound for a specific receptor subtype.

Materials:

  • Cell membranes expressing the human α1A, α1B, or α1D adrenergic receptor.

  • Radioligand: [3H]-Prazosin.

  • Non-specific binding control: Phentolamine (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (1,4-benzodioxane analogs) at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing cell membranes, [3H]-Prazosin (at a concentration close to its Kd), and either the test compound or vehicle in the assay buffer.

  • For determining non-specific binding, a parallel set of tubes is prepared with the addition of a high concentration of an unlabeled ligand like phentolamine.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 1,4-benzodioxane analogs dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., acidified isopropanol).

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 1,4-benzodioxane analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the log of the compound concentration.[9]

In Vitro MAO-B Inhibition Assay

This fluorometric assay measures the activity of MAO-B and the inhibitory potential of test compounds.

Materials:

  • Recombinant human MAO-B enzyme.

  • MAO-B substrate (e.g., kynuramine).

  • A fluorescent probe that reacts with H2O2, a byproduct of the MAO reaction.

  • 1,4-benzodioxane analogs at various concentrations.

  • Positive control inhibitor (e.g., Selegiline).

  • 96-well black microtiter plates.

  • Fluorescence microplate reader.

Procedure:

  • Pre-incubate the MAO-B enzyme with the test compounds or a positive control inhibitor for a defined period.

  • Initiate the enzymatic reaction by adding the MAO-B substrate.

  • The reaction produces hydrogen peroxide (H2O2), which reacts with the fluorescent probe to generate a fluorescent product.

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., Ex/Em = 535/587 nm).

  • Calculate the rate of the reaction from the linear phase of the fluorescence curve.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.[2][10][11][12][13]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_receptor α1-Adrenergic Receptor Signaling Benzodioxane_Analog 1,4-Benzodioxane Analog (Antagonist) Alpha1_AR α1-Adrenergic Receptor Benzodioxane_Analog->Alpha1_AR Blocks Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release from ER IP3->Ca_Release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: α1-Adrenergic receptor signaling pathway and its inhibition by 1,4-benzodioxane analogs.

G cluster_workflow General Workflow for SAR Studies Design Analog Design & Synthesis In_Vitro_Screening In Vitro Screening (e.g., Binding Assays, Enzyme Inhibition) Design->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Design Optimization Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Identification->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Caption: A generalized experimental workflow for the structure-activity relationship (SAR) studies of novel compounds.

References

A Comparative Analysis of 1,4-Benzodioxan-6-ylacetic Acid Efficacy: In Vitro Potential vs. In Vivo Realities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the in vitro and in vivo efficacy of 1,4-Benzodioxan-6-ylacetic acid and its derivatives. This guide provides a critical analysis of available experimental data, offering valuable insights into the therapeutic potential of this class of compounds in inflammation and oncology.

In Vitro Efficacy: A Spectrum of Biological Activities

The 1,4-benzodioxan moiety is a versatile scaffold that has demonstrated a wide range of biological activities in laboratory settings. Derivatives of 1,4-benzodioxan have shown promise as anti-inflammatory, anticancer, antioxidant, and antimicrobial agents.[1][2] Structure-activity relationship studies have been crucial in identifying key structural features that enhance these activities.

For instance, a study by Vazquez, et al. highlighted that a 2,3-dihydro-1,4-benzodioxin analogue with an acetic acid substituent at the 6-position exhibits notable anti-inflammatory properties.[1] Furthermore, a novel 1,4-benzodioxane-hydrazone derivative, compound 7e, has emerged as a potent inhibitor of cancer cell growth, particularly against melanoma cell lines, with an average GI50 of 6.92 μM across 56 cell lines.[3] This compound was also shown to induce apoptosis and cause S-phase arrest in MDA-MB-435 melanoma cells.[3]

In Vivo Efficacy: Translating Benchtop Findings to Biological Systems

The transition from promising in vitro results to effective in vivo outcomes is a critical and often challenging step in drug development. For the 1,4-benzodioxan class of compounds, in vivo studies have provided valuable, albeit limited, insights.

A significant finding in the realm of inflammation is the comparable potency of (2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid to the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. This was demonstrated in a carrageenan-induced rat paw edema assay, a standard model for acute inflammation.[4] In the context of oncology, the aforementioned 1,4-benzodioxane-hydrazone derivative (compound 7e) has shown efficacy in a mouse model of skin cancer when administered intraperitoneally at a dose of 20 mg/kg.[3]

Data Summary

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound analogues.

Table 1: In Vitro Anti-Cancer Activity of 1,4-Benzodioxane-Hydrazone Derivative (Compound 7e)

Cell LineCancer TypeGI50 (μM)
MDA-MB-435Melanoma0.20
M14Melanoma0.46
SK-MEL-2Melanoma0.57
UACC-62Melanoma0.27
Data sourced from a study on 1,4-benzodioxane-hydrazone derivatives.[3]

Table 2: In Vivo Anti-Inflammatory Activity of (2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid

CompoundAnimal ModelAssayEfficacy
(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acidRatCarrageenan-induced paw edemaComparable to Ibuprofen
Data extrapolated from a study on new anti-inflammatory compounds containing the 1,4-benzodioxine nucleus.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the activity of anti-inflammatory compounds.

  • Animal Model: Male Wistar rats (150-200 g) are typically used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% suspension of carrageenan in saline is administered into the right hind paw of the rats.

  • Test Compound Administration: The test compound, such as (2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, or a reference drug like ibuprofen, is administered orally or intraperitoneally at a predetermined time before the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which receives only carrageenan).

Two-Stage Chemically Induced Skin Carcinogenesis in Mice

This model is used to evaluate the anticancer potential of compounds against skin cancer.

  • Animal Model: Susceptible mouse strains, such as SENCAR or FVB/N, are used.

  • Initiation: A single topical application of a carcinogen, typically 7,12-dimethylbenz[a]anthracene (DMBA), is administered to the shaved dorsal skin of the mice.

  • Promotion: Starting one to two weeks after initiation, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area, usually twice a week, for a period of 20-25 weeks.

  • Test Compound Administration: The test compound, for example, the 1,4-benzodioxane-hydrazone derivative, is administered through a suitable route (e.g., intraperitoneally or topically) during the promotion phase.

  • Tumor Assessment: The number and size of papillomas are monitored and recorded weekly. At the end of the study, tumors are histologically examined to confirm their nature.

  • Data Analysis: The tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are calculated and compared between the treated and control groups.

Visualizing the Path Forward

To conceptualize the potential mechanism of action and the experimental workflow, the following diagrams are provided.

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane_Phospholipids Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Benzodioxan_Derivative This compound analogue Benzodioxan_Derivative->COX_Enzymes Inhibition

Caption: Putative anti-inflammatory mechanism of this compound analogues.

anticancer_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation Cell_Lines Cancer Cell Lines (e.g., Melanoma) Compound_Treatment Treatment with 1,4-Benzodioxane derivative Cell_Lines->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, GI50) Compound_Treatment->Cytotoxicity_Assay Mechanism_Study Mechanism of Action (Apoptosis, Cell Cycle) Cytotoxicity_Assay->Mechanism_Study Potent Compounds Animal_Model Mouse Model of Cancer (e.g., Skin Cancer) Mechanism_Study->Animal_Model Promising Candidate In_Vivo_Treatment In Vivo Administration Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Measurement Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation

Caption: Experimental workflow for evaluating the anticancer efficacy of 1,4-benzodioxane derivatives.

Conclusion

The available evidence suggests that the 1,4-benzodioxan scaffold, particularly with an acetic acid moiety at the 6-position, holds significant promise as a template for the development of novel anti-inflammatory and anticancer agents. While the in vitro data for various derivatives is encouraging, further comprehensive in vivo studies on this compound are imperative to fully elucidate its therapeutic potential and establish a clear in vitro-in vivo correlation. This guide serves as a foundational resource for researchers to build upon, highlighting both the potential and the existing knowledge gaps in the study of this promising compound.

References

critical comparison of different synthetic routes to 1,4-Benzodioxan-6-ylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical comparison of two primary synthetic routes to 1,4-Benzodioxan-6-ylacetic acid, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 3,4-DihydroxybenzaldehydeRoute 2: From 3,4-Dihydroxyphenylacetic Acid
Starting Material 3,4-Dihydroxybenzaldehyde3,4-Dihydroxyphenylacetic acid
Number of Steps 21
Key Intermediates 1,4-Benzodioxan-6-carbaldehyde, 1,4-Benzodioxan-6-ylacetonitrileNone
Overall Yield ModeratePotentially Higher
Reagents & Conditions Williamson ether synthesis, Strecker synthesis (or similar homologation), HydrolysisWilliamson ether synthesis
Advantages Readily available starting material.More convergent and potentially higher yielding.
Disadvantages Multi-step process, use of toxic reagents (e.g., cyanide in Strecker synthesis).Starting material may be less common or more expensive.

Visualizing the Synthetic Pathways

To better understand the flow of each synthetic route, the following diagrams illustrate the key transformations.

G cluster_0 Route 1: From 3,4-Dihydroxybenzaldehyde A1 3,4-Dihydroxybenzaldehyde B1 1,4-Benzodioxan-6-carbaldehyde A1->B1 Williamson Ether Synthesis C1 1,4-Benzodioxan-6-ylacetonitrile B1->C1 Strecker Synthesis D1 This compound C1->D1 Hydrolysis

Caption: Synthetic pathway for Route 1.

G cluster_1 Route 2: From 3,4-Dihydroxyphenylacetic Acid A2 3,4-Dihydroxyphenylacetic acid B2 This compound A2->B2 Williamson Ether Synthesis G A 1,4-Benzodioxan-6-carbaldehyde B Reaction with NH4Cl and KCN A->B C Formation of α-aminonitrile intermediate B->C D Acid Hydrolysis C->D E This compound D->E

Unraveling the Biological Potency of 1,4-Benzodioxan-6-ylacetic Acid Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the differential biological activities of 1,4-benzodioxan-6-ylacetic acid and its regioisomers reveals significant disparities in their pharmacological effects, particularly in the realm of anti-inflammatory action. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in understanding the structure-activity relationships of these compounds.

The positional arrangement of the acetic acid moiety on the 1,4-benzodioxan scaffold profoundly influences its biological activity. Notably, the regioisomer bearing the acetic acid group at the 6-position, (2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetic acid, has demonstrated pronounced anti-inflammatory properties. In contrast, its counterpart with the substituent at the 2-position, (2,3-dihydrobenzo[b][1][2]dioxin-2-yl)acetic acid, exhibits markedly reduced or "mediocre" activity in the same assays.

Comparative Analysis of Biological Activity

To date, the most thoroughly investigated biological activity differentiating these two regioisomers is their anti-inflammatory effect. The available data is summarized below.

CompoundBiological ActivityAssayResult
(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetic acidAnti-inflammatoryCarrageenan-induced rat paw edemaComparable potency to Ibuprofen
(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)acetic acidAnti-inflammatoryCarrageenan-induced rat paw edemaMediocre activity (quantitative data not specified in available literature)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to facilitate reproducibility and further investigation.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the acute anti-inflammatory activity of compounds.

Workflow:

G cluster_0 Animal Preparation cluster_1 Compound Administration cluster_2 Induction of Inflammation cluster_3 Measurement and Analysis animal_prep Acclimatize male Wistar rats (150-180g) for 1 week fasting Fast animals overnight with free access to water animal_prep->fasting grouping Divide rats into groups (n=6): - Vehicle control (e.g., 0.5% CMC) - Positive control (Ibuprofen, e.g., 50 mg/kg) - Test compounds (e.g., 50 mg/kg) fasting->grouping administration Administer compounds orally (p.o.) grouping->administration carrageenan Inject 0.1 mL of 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw administration->carrageenan measurement Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan carrageenan->measurement calculation Calculate the percentage inhibition of edema measurement->calculation

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Procedure:

  • Animal Preparation: Male Wistar rats are acclimatized for at least one week before the experiment. Animals are fasted overnight with free access to water.

  • Compound Administration: The test compounds, a positive control (e.g., Ibuprofen), and a vehicle control are administered orally to different groups of rats.

  • Induction of Edema: One hour after compound administration, a 1% suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.

Workflow:

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Reaction Initiation cluster_3 Measurement and Analysis enzyme_prep Prepare purified COX-1 and COX-2 enzymes incubation Incubate enzymes with test compounds or vehicle enzyme_prep->incubation compound_prep Prepare various concentrations of test compounds compound_prep->incubation arachidonic_acid Add arachidonic acid to initiate the reaction incubation->arachidonic_acid pge2_measurement Measure the production of Prostaglandin E2 (PGE2) using ELISA arachidonic_acid->pge2_measurement ic50_calculation Calculate the IC50 value for each compound pge2_measurement->ic50_calculation

Caption: Workflow for COX Inhibition Assay.

Procedure:

  • Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are prepared. The test compounds are prepared in a range of concentrations.

  • Incubation: The enzymes are pre-incubated with the test compounds or a vehicle control for a specified period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Measurement: The reaction is stopped, and the amount of Prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

Signaling Pathway

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the synthesis of prostaglandins, key mediators of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimulus cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation inhibitor This compound (and other NSAIDs) inhibitor->cox Inhibition

References

Novel 1,4-Benzodioxane Compounds: A Comparative Guide to In Vitro Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer activity of recently developed 1,4-benzodioxane compounds, benchmarked against established chemotherapeutic agents. The data presented is compiled from recent studies to facilitate the evaluation of these novel compounds as potential anticancer drug candidates.

Comparative Analysis of Anticancer Potency

The in vitro cytotoxic activity of novel 1,4-benzodioxane derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, offering a quantitative comparison of their potency. For context, the activity of standard chemotherapeutic drugs, Doxorubicin and Cisplatin, on the same cell lines are included where available.

CompoundCancer Cell LineCell Line OriginIC50 / GI50 (µM)Reference CompoundIC50 (µM)
7e (Hydrazone derivative) MDA-MB-435Melanoma0.20DoxorubicinNot specified in study
M14Melanoma0.46DoxorubicinNot specified in study
SK-MEL-2Melanoma0.57DoxorubicinNot specified in study
UACC-62Melanoma0.27DoxorubicinNot specified in study
13 (Dioxane derivative) PC-3Prostate CancerPotent (Value not specified)Cisplatin~21.9 - 50.6[1][2]
5k (Triazole derivative) HepG2Liver Cancer0.81Doxorubicin~0.45 - 12.18[3][4]
11a (Benzodioxine derivative) HepG2Liver Cancer< 10Doxorubicin~0.45 - 12.18[3][4]
PC-3Prostate Cancer< 10Cisplatin~21.9 - 50.6[1][2]
MCF-7Breast Cancer< 10Doxorubicin~1.1 - 8.3[5][6][7]
A549Lung Cancer< 10Doxorubicin~0.0086 - >20[4][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these novel 1,4-benzodioxane compounds.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the 1,4-benzodioxane compounds or a standard drug for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Flow Cytometry)

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. It can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Cell cycle analysis is performed to determine if the compounds induce cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and harvested.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

Visualizing the Path to Discovery

To better understand the processes involved in evaluating these novel compounds, the following diagrams illustrate the experimental workflow and a key signaling pathway involved in their anticancer activity.

G cluster_workflow Experimental Workflow Compound_Synthesis Novel 1,4-Benzodioxane Compound Synthesis MTT_Assay MTT Assay for Cytotoxicity Screening (IC50) Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Mechanism_Studies Mechanism of Action Studies MTT_Assay->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis G cluster_pathway Apoptosis Signaling Pathway Compound 1,4-Benzodioxane Compound Cell_Stress Cellular Stress Compound->Cell_Stress p53 p53 Activation Cell_Stress->p53 Bax Bax (Pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Unveiling the Cancer-Fighting Potential: A Comparative Analysis of 1,4-Benzodioxane Derivatives' Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic properties of various 1,4-benzodioxane derivatives reveals a promising class of compounds with significant potential in oncology drug development. This guide provides a comparative analysis of their efficacy against several cancer cell lines, supported by experimental data, detailed methodologies, and visual representations of key biological processes.

The 1,4-benzodioxane scaffold has emerged as a versatile template in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of biological activities, including potent cytotoxic effects against cancer cells. Researchers have synthesized and evaluated a variety of these compounds, revealing structure-activity relationships that are crucial for the rational design of new and more effective anticancer agents. This comparison focuses on several key derivatives and their performance in preclinical studies.

Comparative Cytotoxicity Data

The cytotoxic efficacy of various 1,4-benzodioxane derivatives has been evaluated against a panel of human cancer cell lines. The data, summarized in the table below, highlights the half-maximal inhibitory concentrations (IC50) or growth inhibitory concentrations (GI50), which represent the concentration of a compound required to inhibit cell growth by 50%.

Derivative ClassCompoundCancer Cell LineIC50 / GI50 (µM)Reference
Hydrazone Derivatives Compound 7eMDA-MB-435 (Melanoma)0.20[1]
M14 (Melanoma)0.46[1]
SK-MEL-2 (Melanoma)0.57[1]
UACC-62 (Melanoma)0.27[1]
Average of 56 cell lines6.92[1]
Diphenyl-Substituted Dioxane Derivatives Compound 13PC-3 (Prostate Cancer)Not specified, but active[2][3][4]
(R)-4PC-3 (Prostate Cancer)Potent activity reported[5]
Triazole Derivatives Compound 5kHEPG2 (Liver Cancer)0.81[6]
Oxadiazole Derivatives Compound 35HEPG2, HELA, SW1116, BGC823Not specified, but potent[7]
Compound 65HEPG2, HELA, SW1116, BGC823Potent, with Telomerase IC50 of 1.27[8]
General Benzodioxane Derivatives VariousHeLa (Cervical Cancer)Up to 90% cell killing[9][10]

In-Depth Look at Experimental Protocols

The evaluation of the cytotoxic effects of 1,4-benzodioxane derivatives involves a series of well-established experimental protocols. These methodologies are crucial for obtaining reliable and reproducible data.

Cell Viability and Cytotoxicity Assays

A common method to assess cytotoxicity is the Lactate Dehydrogenase (LDH) release assay .[9] This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.

Protocol for LDH Cytotoxicity Assay:

  • Cell Seeding: Cancer cells, such as HeLa cervical cancer cells, are seeded in 24-well plates and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.[9]

  • Compound Treatment: Once the cells reach approximately 50% confluency, they are treated with various concentrations of the 1,4-benzodioxane derivatives.

  • Incubation: The treated cells are incubated for a specified period, typically 24 to 72 hours.

  • LDH Measurement: After incubation, the cell culture supernatant is collected. The amount of LDH released from damaged cells is quantified using a commercially available cytotoxicity detection kit.

  • Data Analysis: The level of cytotoxicity is determined by comparing the LDH activity in the treated wells to that of untreated control cells (spontaneous LDH release) and cells lysed with a detergent (maximum LDH release).

Another widely used method is the NCI-60 screen , a drug discovery tool developed by the National Cancer Institute that utilizes 60 different human cancer cell lines to identify and characterize novel anticancer agents.[1]

Protocol for NCI-60 One-Dose Assay:

  • Cell Plating: The 60 different human cancer cell lines are plated in 96-well microtiter plates.

  • Compound Addition: The test compound, such as the 1,4-benzodioxane-hydrazone derivative 7e, is added at a single concentration (e.g., 10 µM).[1]

  • Incubation: The plates are incubated for 48 hours.

  • Cell Growth Measurement: The cell growth is determined using a sulforhodamine B (SRB) protein assay.

  • Data Interpretation: The results are reported as the percentage of growth inhibition.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis seed_cells Seed Cancer Cells (e.g., HeLa, PC-3) culture_cells Culture to 50% Confluency seed_cells->culture_cells add_compounds Add 1,4-Benzodioxane Derivatives culture_cells->add_compounds Treat Cells incubate Incubate for 24-72 hours add_compounds->incubate ldh_assay LDH Release Assay incubate->ldh_assay srb_assay SRB Assay (NCI-60) incubate->srb_assay data_analysis Calculate IC50/GI50 Values ldh_assay->data_analysis srb_assay->data_analysis

Experimental workflow for assessing cytotoxicity.

Unraveling the Mechanism of Action: Signaling Pathways

The cytotoxic effects of 1,4-benzodioxane derivatives are often mediated through the induction of apoptosis (programmed cell death) and interference with key signaling pathways that regulate cell survival and proliferation.

For instance, the 1,4-benzodioxane-hydrazone derivative 7e has been shown to induce apoptosis and cause S-phase arrest in melanoma cells.[1] Furthermore, it acts as an inhibitor of the mTOR kinase, a central regulator of cell growth and metabolism.[1] The anticancer activity of other derivatives, such as (R)-4, has been linked to their interaction with the α1d-adrenoreceptor (α1d-AR).[5]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., α1d-AR) apoptosis_regulators Apoptosis Regulators (e.g., Bcl-2 family) receptor->apoptosis_regulators mtor mTOR Kinase mtor->apoptosis_regulators Regulates caspases Caspases apoptosis_regulators->caspases Activates apoptosis Apoptosis caspases->apoptosis Executes cell_cycle Cell Cycle Arrest (S-Phase) cell_cycle->apoptosis derivative 1,4-Benzodioxane Derivative derivative->receptor Binds to derivative->mtor Inhibits derivative->cell_cycle Induces

Proposed signaling pathway for cytotoxic effects.

References

Benchmarking the α-Glucosidase Inhibitory Activity of 1,4-Benzodioxan Derivatives Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the α-glucosidase inhibitory activity of novel 1,4-benzodioxan-containing compounds against well-established clinical inhibitors. The data presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering insights into the potential of the 1,4-benzodioxan scaffold in the design of new therapeutic agents for type 2 diabetes.

Introduction to α-Glucosidase Inhibition

α-Glucosidase is a key enzyme located in the brush border of the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose.[1] Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[2][3] This mechanism is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[2] Clinically used α-glucosidase inhibitors include acarbose, miglitol, and voglibose.[2] The 1,4-benzodioxan moiety is a versatile scaffold found in numerous biologically active compounds.[4] Recent research has explored the potential of derivatives of 1,4-Benzodioxan-6-ylacetic acid as inhibitors of α-glucosidase.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of various compounds against α-glucosidase is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the α-glucosidase inhibitory activity of recently synthesized 1,4-benzodioxan derivatives in comparison to established drugs.

CompoundTypeTarget EnzymeIC50 (µM)
1,4-Benzodioxan Derivative 7i InvestigationalYeast α-Glucosidase86.31 ± 0.11[5]
1,4-Benzodioxan Derivative 7k InvestigationalYeast α-Glucosidase81.12 ± 0.13[5]
Acarbose Clinically Used DrugYeast α-Glucosidase37.38 ± 0.12[5]
Miglitol Clinically Used DrugMaltase-Glucoamylase (Human)6.0 (6000 nM)[6]
Voglibose Clinically Used Drugα-GlucosidaseData varies

Note: The IC50 values for Miglitol and Voglibose can vary depending on the specific α-glucosidase enzyme source and assay conditions.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The following is a standard protocol for determining the α-glucosidase inhibitory activity of a test compound using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. This colorimetric assay is widely used due to its simplicity and reliability.[7][8]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (yeast)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (e.g., 1,4-benzodioxan derivatives)

  • Positive control (e.g., Acarbose)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve the test compounds and acarbose in DMSO to prepare stock solutions.

    • Prepare serial dilutions of the stock solutions in phosphate buffer to achieve the desired final concentrations.

    • Prepare the α-glucosidase enzyme solution in phosphate buffer.

    • Prepare the pNPG substrate solution in phosphate buffer.

  • Assay in 96-Well Plate:

    • Add a specific volume of the test compound solution or positive control to the wells of a 96-well microplate.

    • Add the α-glucosidase enzyme solution to each well.

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).[8]

    • Initiate the reaction by adding the pNPG substrate solution to all wells.[7]

    • Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).[7][9]

    • Stop the reaction by adding sodium carbonate solution to each well.[9]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color produced is due to the formation of p-nitrophenol.[7]

  • Calculation of Percentage Inhibition:

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determination of IC50:

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Interactions and Experimental Design

To better understand the biological context and the experimental process, the following diagrams illustrate the α-glucosidase signaling pathway and the workflow for comparing inhibitory activities.

alpha_glucosidase_pathway Carbohydrates Complex Carbohydrates (Starch, Disaccharides) alpha_Glucosidase α-Glucosidase (Intestinal Enzyme) Carbohydrates->alpha_Glucosidase Digestion Glucose Glucose (Monosaccharide) alpha_Glucosidase->Glucose Hydrolysis Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream Inhibitor 1,4-Benzodioxan Derivative or Acarbose/Miglitol Inhibitor->Inhibition Inhibition->alpha_Glucosidase Inhibition

Caption: Mechanism of α-glucosidase action and its inhibition.

experimental_workflow start Start: Prepare Reagents prepare_compounds Prepare Serial Dilutions of Test & Control Inhibitors start->prepare_compounds assay_setup Set up 96-Well Plate: Enzyme + Inhibitor prepare_compounds->assay_setup pre_incubation Pre-incubate at 37°C assay_setup->pre_incubation add_substrate Add pNPG Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction with Na₂CO₃ incubation->stop_reaction measure_absorbance Measure Absorbance at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50 compare Compare IC50 Values of 1,4-Benzodioxan Derivatives vs. Known Inhibitors determine_ic50->compare end End: Benchmarking Complete compare->end

Caption: Workflow for benchmarking α-glucosidase inhibitors.

References

Illuminating the Target Landscape of 1,4-Benzodioxane-Based Compounds: A Comparative Guide to Specificity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the target specificity and off-target effects of 1,4-benzodioxane-based compounds. Through a compilation of experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this document aims to facilitate a deeper understanding of this versatile chemical scaffold in drug discovery.

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown affinity for a wide range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels, leading to their investigation for various therapeutic applications.[1][2] However, a critical aspect of drug development is the characterization of a compound's selectivity profile to understand its potential for both therapeutic efficacy and adverse effects. This guide synthesizes available data to offer a comparative look at the on-target potency and off-target interactions of this important class of molecules.

Comparative Analysis of Binding Affinities

The following tables summarize the binding affinities (Ki in nM) of various 1,4-benzodioxane derivatives for their primary targets and key off-targets. This data, gathered from multiple studies, allows for a comparative assessment of the selectivity of these compounds. It is important to note that direct comparison between different studies should be approached with caution due to potential variations in experimental conditions.

Adrenergic Receptor Subtype Selectivity

1,4-Benzodioxane-based compounds have been extensively studied for their interaction with adrenergic receptors, particularly the α1-subtypes. The data below highlights the diverse selectivity profiles achieved through structural modifications of the benzodioxane core.

Compoundα1A-AR (Ki, nM)α1B-AR (Ki, nM)α1D-AR (Ki, nM)5-HT1A (Ki, nM)Reference Compoundα1A-AR (Ki, nM)α1B-AR (Ki, nM)α1D-AR (Ki, nM)5-HT1A (Ki, nM)
WB-4101 0.232.00.53.2Prazosin 0.21.00.8250
Compound 13 >1000>10001.21.1BMY-7378 12010002.51.2
Compound 14 22410000.451.7
(S)-2 >10000>10000>100000.8

Note: Data compiled from multiple sources. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding.[3][4]

Serotonin Receptor Selectivity

Several 1,4-benzodioxane derivatives exhibit high affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype. The table below compares the binding affinities of representative compounds.

Compound5-HT1A (Ki, nM)5-HT Transporter (Ki, nM)α1-AR (Ki, nM)Reference Compound5-HT1A (Ki, nM)5-HT Transporter (Ki, nM)α1-AR (Ki, nM)
cis-14 665.3>10008-OH-DPAT 1.0->1000
Lecozotan 4-23 (IC50)>1000>1000

Note: Data compiled from multiple sources. Ki or IC50 values are presented as reported in the respective studies.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Protocol for α1-Adrenergic Receptor Binding Assay:

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human α1A, α1B, or α1D-adrenergic receptors.

  • Radioligand: [3H]-Prazosin (a potent α1-antagonist).

  • Membrane Preparation: Cells are harvested and homogenized in a lysis buffer. The cell membranes are then isolated by centrifugation.

  • Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4).

  • Incubation: Cell membranes are incubated with a fixed concentration of [3H]-Prazosin and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target, determining whether it acts as an agonist, antagonist, or inverse agonist.

Protocol for 5-HT1A Receptor [35S]GTPγS Functional Assay:

  • Principle: This assay measures the activation of G-proteins coupled to the 5-HT1A receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.

  • Membrane Preparation: Membranes from cells expressing the 5-HT1A receptor are prepared as described for the binding assay.

  • Assay Buffer: A buffer containing GDP, MgCl2, and other components to support G-protein coupling.

  • Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [35S]GTPγS.

  • Separation and Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified, typically by scintillation counting after filtration.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined for agonists. For antagonists, the assay is performed in the presence of a known agonist, and the concentration of the antagonist that inhibits 50% of the agonist response (IC50) is calculated.

Protocol for Nicotinic Acetylcholine Receptor (nAChR) Calcium Flux Assay:

  • Principle: nAChRs are ligand-gated ion channels. Their activation leads to an influx of cations, including Ca2+, into the cell. This change in intracellular calcium concentration can be measured using fluorescent calcium indicators.

  • Cell Lines: Cell lines endogenously or recombinantly expressing the desired nAChR subtype.

  • Calcium Indicator: A fluorescent dye such as Fluo-4 AM that exhibits an increase in fluorescence upon binding to calcium.

  • Assay Procedure:

    • Cells are plated in a multi-well format and loaded with the calcium indicator dye.

    • The baseline fluorescence is measured.

    • The test compound is added to the wells.

    • The change in fluorescence intensity over time is monitored using a fluorescence plate reader.

  • Data Analysis: The concentration of the compound that elicits a half-maximal increase in fluorescence (EC50) is determined for agonists. For antagonists, the ability of the compound to inhibit the response to a known agonist is measured.

Visualizing Molecular Interactions and Experimental Processes

To further clarify the complex biological systems and experimental designs discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_receptor GPCR Activation cluster_downstream Downstream Signaling Agonist Agonist GPCR GPCR Agonist->GPCR Binds G-Protein (GDP) G-Protein (GDP) GPCR->G-Protein (GDP) Activates G-Protein (GTP) G-Protein (GTP) G-Protein (GDP)->G-Protein (GTP) GDP/GTP Exchange Effector Enzyme Effector Enzyme G-Protein (GTP)->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Cellular Response Cellular Response Second Messenger->Cellular Response Initiates

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental_Workflow Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Secondary Assays Secondary Assays Hit Identification->Secondary Assays Lead Optimization Lead Optimization Secondary Assays->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Clinical Candidate Clinical Candidate In Vivo Studies->Clinical Candidate

Caption: A typical workflow for a drug discovery project.

Logical_Relationship cluster_compound 1,4-Benzodioxane Compound cluster_targets Biological Targets cluster_effects Biological Effects Compound Compound On-Target On-Target Compound->On-Target High Affinity Off-Target 1 Off-Target 1 Compound->Off-Target 1 Moderate Affinity Off-Target 2 Off-Target 2 Compound->Off-Target 2 Low Affinity Therapeutic Effect Therapeutic Effect On-Target->Therapeutic Effect Adverse Effect 1 Adverse Effect 1 Off-Target 1->Adverse Effect 1 Adverse Effect 2 Adverse Effect 2 Off-Target 2->Adverse Effect 2

Caption: The relationship between compound binding and biological effects.

References

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding affinities and inhibitory concentrations of structurally related 1,4-benzodioxane analogs reveals their promising role in targeting a diverse range of biological macromolecules. This comparative guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of their potential as therapeutic agents.

The 1,4-benzodioxane scaffold has long been a subject of interest in medicinal chemistry due to its versatile nature and presence in numerous biologically active compounds.[1][2] Recent molecular docking studies have further illuminated the potential of its analogs to interact with and modulate the activity of various key proteins involved in disease pathways, including cancer, inflammation, and bacterial infections. This guide presents a comparative analysis of the molecular docking performance of several structurally related 1,4-benzodioxane derivatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Binding Affinities and Biological Activity

The following table summarizes the quantitative data from various studies, offering a side-by-side comparison of the docking scores, half-maximal inhibitory concentrations (IC₅₀), and minimum inhibitory concentrations (MIC) of different 1,4-benzodioxane analogs against their respective biological targets.

Compound IDTarget ProteinDocking Score (kcal/mol)IC₅₀ (µM)MIC (µM)Biological ActivityReference
7e mTOR Kinase-8.1055.47-Anticancer (Skin Cancer)[3]
6j E. coli FabHNot explicitly stated0.061.56 (vs E. coli), 1.80 (vs P. aeruginosa)Antibacterial[4][5]
3k COX-2Not explicitly stated--Anti-inflammatory[6]
6k TelomeraseNot explicitly stated1.27-Anticancer[7]
CCT018150 Hsp90Not explicitly stated7.1-Anticancer[8]
27 Focal Adhesion Kinase (FAK)Not explicitly stated--Anticancer[8]
35 TelomeraseNot explicitly stated1.27-Anticancer[8]
29 Janus Kinase 3 (JAK-3)Not explicitly stated0.009-Anticancer[8]
30 Focal Adhesion Kinase (FAK)Not explicitly stated0.78-Anticancer[8]
21 E. coli FabHNot explicitly stated3.51.5 - 6Antibacterial[8]
48 COX-2Not explicitly stated0.12-Anti-inflammatory[8]

Experimental Protocols: A Synthesized Approach to Molecular Docking

The following methodology represents a generalized workflow for performing molecular docking studies with 1,4-benzodioxane analogs, based on protocols cited in the referenced literature.

Ligand Preparation
  • 2D Structure Drawing and 3D Conversion: The 2D structures of the 1,4-benzodioxane analogs are drawn using chemical drawing software like ChemDraw. These are then converted into 3D structures.

  • Energy Minimization: The 3D structures of the ligands undergo energy minimization using a suitable force field, such as MMFF94, to obtain a stable conformation.[9]

  • File Format Conversion: The optimized ligand structures are saved in a format compatible with the docking software (e.g., PDBQT for AutoDock).

Protein Preparation
  • Crystal Structure Retrieval: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Protein Cleaning: The protein structure is prepared by removing water molecules, heteroatoms, and any co-crystallized ligands. Polar hydrogens are added to the protein structure.

  • File Format Conversion: The cleaned protein structure is converted to a format suitable for the docking software.

Molecular Docking Simulation
  • Grid Box Definition: A grid box is defined around the active site of the target protein. The size of the grid box should be sufficient to encompass the entire binding pocket and allow the ligand to move freely.

  • Docking Algorithm: A docking program such as AutoDock Vina is used to perform the docking calculations.[9] The software explores various conformations and orientations of the ligand within the protein's active site.

  • Scoring Function: The binding affinity of each ligand pose is estimated using a scoring function, which calculates the free energy of binding. The pose with the lowest binding energy is typically considered the most favorable.

Post-Docking Analysis
  • Visualization: The resulting docked complexes are visualized using molecular graphics software like PyMOL or Discovery Studio Visualizer to analyze the binding mode.[9]

  • Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are identified and analyzed to understand the basis of binding affinity and selectivity.

Visualizing the Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study, from the initial preparation of the ligand and protein to the final analysis of the results.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Ligand_2D 2D Ligand Structure Ligand_3D 3D Ligand Structure Ligand_2D->Ligand_3D Conversion Energy_Min Energy Minimization Ligand_3D->Energy_Min Prep_Ligand Prepared Ligand (.pdbqt) Energy_Min->Prep_Ligand Grid_Box Define Grid Box Protein_PDB Protein Crystal Structure (PDB) Clean_Protein Clean Protein Protein_PDB->Clean_Protein Remove water, add hydrogens Prep_Protein Prepared Protein (.pdbqt) Clean_Protein->Prep_Protein Docking Molecular Docking (e.g., AutoDock Vina) Grid_Box->Docking Docked_Complex Docked Complex Docking->Docked_Complex Visualization Visualization (e.g., PyMOL) Docked_Complex->Visualization Interaction_Analysis Interaction Analysis Docked_Complex->Interaction_Analysis Results Binding Affinity & Pose Visualization->Results Interaction_Analysis->Results

Caption: A flowchart illustrating the key steps in a typical molecular docking study.

Signaling Pathway Involvement: mTOR Inhibition by 1,4-Benzodioxane Analogs

Several 1,4-benzodioxane analogs have demonstrated potential as anticancer agents by targeting key signaling pathways involved in cell growth and proliferation. One such pathway is the mTOR (mammalian target of rapamycin) signaling cascade. The diagram below illustrates the central role of mTOR and how its inhibition by compounds like the 1,4-benzodioxane analog 7e can disrupt downstream signaling, leading to reduced cell proliferation and survival.[3]

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Benzodioxane_Analog 1,4-Benzodioxane Analog (e.g., 7e) Benzodioxane_Analog->mTORC1 Inhibition

Caption: Inhibition of the mTOR signaling pathway by 1,4-benzodioxane analogs.

References

Safety Operating Guide

Proper Disposal of 1,4-Benzodioxan-6-ylacetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 1,4-Benzodioxan-6-ylacetic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its specific hazards. This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.[1]

The signal word for this chemical is Warning .[1][2]

Personal Protective Equipment (PPE): To mitigate risks, the following personal protective equipment must be worn:

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.[3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[3][4]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4]

Quantitative Hazard Data Summary

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralAcute Tox. 4Harmful if swallowed.
Serious Eye IrritationEye Irrit. 2Causes serious eye irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures the safety of all personnel.

Step 1: Waste Segregation and Collection

  • Do not mix this compound with other chemical waste unless compatibility has been confirmed.

  • Collect waste in a designated, properly labeled, and sealed container. The original container is often a good choice for waste accumulation, provided it is in good condition.[5]

  • Solid chemical wastes, including contaminated items like gloves or weighing paper, should be collected in a separate, clearly labeled solid waste container.[6]

Step 2: Labeling of Waste Containers

  • All waste containers must be clearly labeled with the words "Hazardous Waste ".[7][8]

  • The label must include the full chemical name: This compound . Avoid using abbreviations or chemical formulas.[8]

  • Indicate the approximate quantity of the waste.[8]

  • Include the date of waste generation and the laboratory or principal investigator's contact information.[8]

Step 3: Storage of Chemical Waste

  • Store the sealed and labeled waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[4][6]

  • The storage area should be secure and have secondary containment to prevent spills.[6]

Step 4: Arranging for Disposal

  • Disposal of this compound must be handled by a licensed and approved chemical waste disposal company.[4][9]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[8]

  • Provide the EHS office with a complete list of the chemicals for disposal.[8]

Important Considerations:

  • Never dispose of this compound down the drain.[7][8]

  • Do not dispose of this chemical in regular trash.[8]

  • In case of a spill, absorb the material with an inert substance (e.g., sand or absorbent pads), collect it in a sealed container, and dispose of it as hazardous waste.[10][11]

Experimental Workflow and Logical Relationships

Below is a visual representation of the proper disposal workflow for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe Safety First segregate Segregate Waste ppe->segregate collect Collect in Labeled Container segregate->collect Use Correct Container store Store in Designated Area collect->store Secure & Safe contact_ehs Contact EHS for Pickup store->contact_ehs disposal Licensed Waste Disposal contact_ehs->disposal Scheduled Pickup end End: Disposal Complete disposal->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 1,4-Benzodioxan-6-ylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1,4-Benzodioxan-6-ylacetic acid, tailored for researchers, scientists, and professionals in drug development. The following procedural steps are designed to ensure a safe laboratory environment.

Hazard Identification and Precautionary Measures

This compound is classified as a substance that is harmful if swallowed and causes serious eye irritation.[1] Safety data for structurally similar compounds, such as 1,4-Benzodioxane-6-carboxylic acid, also indicate that it may cause skin and respiratory irritation.[2][3][4] Therefore, it is imperative to handle this chemical with appropriate care, utilizing the personal protective equipment and procedures outlined below.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. Below is a summary of the recommended PPE for handling this compound.

PPE CategorySpecification
Eye/Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield is required when there is a risk of splashing.[5]
Hand Protection Disposable nitrile gloves are suitable for short-term protection.[5] Always inspect gloves before use and dispose of them properly after handling the chemical.[6]
Body Protection A laboratory coat should be worn and properly buttoned to cover as much skin as possible.[5] For larger quantities or when there is a significant risk of splashing, consider impermeable gowns.[7]
Respiratory Protection If working in a well-ventilated area is not feasible or if dust or aerosols may be generated, a respirator is required.[5]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Handling and Storage Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][8] Ensure that eyewash stations and safety showers are readily accessible.[2][9]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[2][8] Do not eat, drink, or smoke in the laboratory.[6][9]

  • Safe Handling: Avoid contact with skin, eyes, and clothing.[8] Minimize dust generation and accumulation.[8]

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[2][8] The recommended storage temperature is 2-8°C.[1]

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[8][10] Consult your institution's environmental health and safety office for specific guidance on chemical waste disposal.[10]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Chemical prep_setup->handle_weigh Proceed to handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment complete cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.